Methyl 2-ethylbutyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(5-2)7(8)9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEAEGWIVFZPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231215 | |
| Record name | Methyl 2-ethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816-11-5 | |
| Record name | Methyl 2-ethylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-ethylbutyrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-ethylbutanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Methyl 2-ethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-ethylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-ETHYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN25L56YL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-Ethylbutyrate
This guide provides a comprehensive overview of the synthesis of methyl 2-ethylbutyrate, a common ester utilized in the flavor and fragrance industry. We will delve into the foundational chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of product characterization and safety. The primary focus will be on the Fischer-Speier esterification, the most classical and industrially relevant method for this transformation.
Theoretical Framework: The Fischer-Speier Esterification
The synthesis of this compound from 2-ethylbutyric acid and methanol is a quintessential example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1]
The reaction is fundamentally an equilibrium process.[2][3] The equilibrium can be represented as:
2-Ethylbutyric Acid + Methanol ⇌ this compound + Water
To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in favor of the products. In accordance with Le Chatelier's principle, this is typically accomplished in one of two ways:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive alcohol (methanol in this case), drives the reaction forward.[3][4]
-
Removal of a Product: Continuously removing water as it is formed will also shift the equilibrium towards the product side.[2][4] This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus, particularly when the alcohol is not used as the solvent.[1]
The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][4][5]
Reaction Mechanism
The mechanism of Fischer esterification is a multi-step process involving nucleophilic acyl substitution.[4] Each step is reversible.[5]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-ethylbutyric acid, activating the carbonyl group.[3][4]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon.[4] This forms a tetrahedral intermediate, specifically an oxonium ion.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4][5]
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product, this compound, and regenerate the acid catalyst.[3][4]
The entire mechanistic sequence can be visualized as follows:
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory-scale batch synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Rationale |
| 2-Ethylbutyric Acid | C₆H₁₂O₂ | 116.16 | 23.2 g | 0.20 | Limiting Reagent |
| Methanol | CH₃OH | 32.04 | 64.1 g (81 mL) | 2.00 | Reactant and Solvent (10 eq.) |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~1 mL | ~0.018 | Catalyst |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | - | Neutralizes acid catalyst |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Simple distillation apparatus
Step-by-Step Methodology
The entire workflow from setup to final product analysis is outlined below.
1. Reaction Setup:
-
Place a magnetic stir bar into a 250 mL round-bottom flask.
-
To the flask, add 23.2 g (0.20 mol) of 2-ethylbutyric acid.
-
Add 81 mL (2.00 mol) of methanol. Using methanol as the solvent provides a large excess to drive the equilibrium forward.
-
Carefully and slowly, while stirring, add approximately 1 mL of concentrated sulfuric acid. This addition is exothermic and should be done with caution.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
2. Reaction Execution:
-
Heat the mixture to a gentle reflux using a heating mantle. The boiling point of methanol is approximately 65 °C.
-
Maintain the reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
3. Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water. This step dilutes the methanol and allows for the separation of the less polar ester product.
-
Add 50 mL of diethyl ether to the separatory funnel to extract the ester.
-
Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously.
-
Allow the layers to separate. The upper organic layer contains the desired ester and the lower aqueous layer contains water, excess methanol, and the sulfuric acid catalyst.
-
Drain and discard the aqueous layer.
4. Neutralization and Drying:
-
Wash the organic layer in the separatory funnel with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Causality : This step is critical to neutralize any remaining sulfuric acid catalyst and unreacted 2-ethylbutyric acid. A neutralized system prevents potential acid-catalyzed hydrolysis of the ester product during subsequent heating (distillation).
-
Shake and vent carefully, as CO₂ gas will be evolved during the neutralization.
-
Drain and discard the aqueous bicarbonate layer.
-
Wash the organic layer once more with 50 mL of water to remove any residual salts.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (MgSO₄) and swirl. Add more until some of the drying agent moves freely in the solution, indicating all water has been absorbed.
5. Purification:
-
Filter the solution by gravity to remove the drying agent.
-
Remove the diethyl ether and any residual methanol using a rotary evaporator.
-
The remaining crude oil is the this compound. For higher purity, it should be purified by simple distillation at atmospheric pressure. The boiling point of this compound is approximately 130-132 °C.
Product Characterization
Confirmation of the product's identity and purity is essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique for assessing purity and confirming identity. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 130, corresponding to the molecular weight of the product.[6][7] Key fragmentation patterns can further confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide unambiguous structural confirmation.
Safety and Hazard Considerations
Professional laboratory safety practices must be strictly followed.
-
2-Ethylbutyric Acid: Corrosive and can cause severe skin burns and eye damage.[8] It is also combustible.
-
Methanol: Flammable and toxic. It can be harmful if inhaled, absorbed through the skin, or ingested.
-
Sulfuric Acid (Concentrated): Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact.
-
Diethyl Ether: Extremely flammable with a low boiling point and high vapor pressure.
Handling Precautions:
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Keep all reagents away from ignition sources.
Alternative Synthesis Routes
While Fischer esterification is the most common method, other pathways exist:
-
Acyl Chloride Route: 2-Ethylbutyric acid can be converted to 2-ethylbutyryl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with methanol to form the ester. This method avoids the equilibrium limitations of the Fischer esterification but involves harsher reagents.
-
Steglich Esterification: For sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the esterification under milder conditions.[2]
Conclusion
The Fischer-Speier esterification is a robust, scalable, and cost-effective method for the synthesis of this compound. By understanding the underlying principles of chemical equilibrium and catalysis, and by following a meticulous experimental protocol, researchers can reliably produce this valuable ester with high yield and purity. Careful attention to safety, workup procedures, and final purification is paramount to achieving a successful outcome.
References
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
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BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]
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Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69951, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl-2-methylbutyrate (butanoic acid, 2-methyl-, ethyl ester) synthesis... Retrieved from [Link]
- Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24020, Ethyl 2-methylbutyrate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Ethyl-2-methyl-butyric acid. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2-methylbutyrate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 2-ethyl-, methyl ester. Retrieved from [Link]
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ODOWELL. (n.d.). Ethyl 2-Methylbutyrate manufacturers and suppliers in China. Retrieved from [Link]
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EMBL-EBI. (n.d.). ethyl 2-methylbutyrate (CHEBI:88452). Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution.
-
Givaudan. (n.d.). Ethyl Methyl-2-Butyrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the synthesis of methyl butyrate.... Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-methyl butyrate, 7452-79-1. Retrieved from [Link]
- Google Patents. (n.d.). CN1049330A - Process for producing ethyl butyrate.
Sources
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"physicochemical properties of methyl 2-ethylbutyrate"
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-Ethylbutyrate
Introduction
This compound (CAS 816-11-5) is an organic compound classified as a fatty acid methyl ester.[1] It is the methyl ester of 2-ethylbutanoic acid.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, methodologies for their determination, and relevant safety and handling protocols. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who require a detailed understanding of this compound.
Part 1: Molecular and Chemical Identity
A foundational understanding of a compound begins with its fundamental identifiers and structural representation.
Chemical Structure and Identifiers
-
IUPAC Name: methyl 2-ethylbutanoate[1]
-
Synonyms: this compound, 2-Ethylbutyric acid methyl ester, Butanoic acid, 2-ethyl-, methyl ester[2][3]
-
CAS Number: 816-11-5[4]
-
Molecular Formula: C₇H₁₄O₂[4]
-
Molecular Weight: 130.185 g/mol [4]
-
SMILES: CCC(CC)C(=O)OC[5]
-
InChI Key: UNEAEGWIVFZPFI-UHFFFAOYSA-N[5]
Molecular Visualization
The three-dimensional arrangement of atoms dictates the molecule's interactions and, consequently, its physical properties.
Sources
An In-depth Technical Guide to Methyl 2-Ethylbutyrate (CAS 816-11-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical need for comprehensive and technically sound information on chemical compounds used in research and development. This guide is intended to provide a thorough understanding of methyl 2-ethylbutyrate, moving beyond basic data to offer insights into its synthesis, analysis, and potential applications. The structure of this document is designed to logically flow from fundamental properties to practical, actionable protocols, reflecting the workflow of a research scientist. Every piece of technical data and procedural guidance is supported by verifiable, authoritative sources to ensure the highest level of scientific integrity.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 816-11-5, is the methyl ester of 2-ethylbutanoic acid.[1] Its branched structure significantly influences its physical and chemical characteristics.
Table 1: Chemical Identifiers and Nomenclature [1]
| Identifier | Value |
| CAS Number | 816-11-5 |
| IUPAC Name | methyl 2-ethylbutanoate |
| Synonyms | Methyl 2-ethylbutanoate, Butanoic acid, 2-ethyl-, methyl ester, 2-Ethylbutyric acid methyl ester |
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| InChI Key | UNEAEGWIVFZPFI-UHFFFAOYSA-N |
| SMILES | CCC(CC)C(=O)OC |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 133 °C | [2] |
| Flash Point | 73 °F | [2] |
| Density | 0.865 g/mL at 25 °C | [2] |
| Water Solubility | 600 mg/L at 20 °C | [2] |
| logP | 2 | [2] |
The branched alkyl chain in this compound decreases its water solubility and boiling point compared to its straight-chain isomer, methyl hexanoate. This non-polar nature makes it a good solvent for many organic compounds.
Synthesis of this compound
The most common and industrially viable method for synthesizing this compound is the Fischer esterification of 2-ethylbutanoic acid with methanol, using an acid catalyst.[3] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or the water formed is removed.
Fischer Esterification: Reaction Mechanism and Workflow
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Diagram 1: Fischer Esterification Workflow
Caption: A typical workflow for the synthesis of this compound via Fischer esterification.
Detailed Experimental Protocol for Synthesis
This protocol is a self-validating system, where successful isolation of a product with the expected physical properties and spectral data confirms the efficacy of the procedure.
Materials:
-
2-Ethylbutanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-ethylbutanoic acid and a 3 to 5-fold molar excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the mixture while stirring.
-
Reflux: Attach a condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: Purify the crude ester by fractional distillation to obtain pure this compound. The boiling point of this compound is approximately 133 °C.[2]
Analytical Characterization
Accurate characterization of the synthesized this compound is crucial for its use in research and development. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound. The gas chromatogram provides the retention time, which is characteristic of the compound under specific conditions, while the mass spectrum provides information about its molecular weight and fragmentation pattern.
Table 3: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value | Rationale |
| Column | DB-5 or equivalent non-polar column | Good separation of non-polar to moderately polar compounds. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C | Allows for separation of the target compound from potential impurities. |
| Carrier Gas | Helium | Inert and provides good resolution. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
Diagram 2: GC-MS Analysis Workflow
Caption: A schematic representation of the GC-MS analysis process for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound, confirming the connectivity of atoms within the molecule.
¹H NMR (Proton NMR):
-
-OCH₃ (methyl ester): A singlet at approximately 3.6 ppm.
-
-CH- (methine at C2): A multiplet (likely a quintet or triplet of triplets) around 2.2-2.4 ppm.
-
-CH₂- (methylene groups of ethyl chains): Multiplets in the range of 1.4-1.7 ppm.
-
-CH₃ (methyl groups of ethyl chains): Triplets around 0.8-1.0 ppm.
¹³C NMR (Carbon NMR):
-
C=O (carbonyl carbon): A peak around 175-178 ppm.
-
-OCH₃ (methyl ester carbon): A peak around 51 ppm.
-
-CH- (methine carbon at C2): A peak around 45-50 ppm.
-
-CH₂- (methylene carbons of ethyl chains): Peaks in the range of 25-30 ppm.
-
-CH₃ (methyl carbons of ethyl chains): Peaks around 11-14 ppm.
Applications in Research and Development
While the primary commercial use of branched-chain esters is in the flavor and fragrance industry, this compound and similar compounds have potential applications in scientific research and pharmaceutical development.
Use in Organic Synthesis
The ester functionality of this compound can be a starting point for various chemical transformations. It can be reduced to the corresponding alcohol (2-ethyl-1-butanol), hydrolyzed back to the carboxylic acid, or undergo transesterification with other alcohols. Its branched structure can be used to introduce steric bulk into a molecule, which can be advantageous in directing the stereochemistry of subsequent reactions or in modifying the pharmacological properties of a drug candidate.
Potential as a Pharmaceutical Intermediate
The 2-ethylbutyryl moiety is a structural motif that can be found in some biologically active molecules. As a readily available building block, this compound could serve as a precursor in the synthesis of more complex pharmaceutical intermediates. Its lipophilic nature can be exploited to modify the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Studies
Branched-chain amino acids and their corresponding keto acids are important metabolites. Esters like this compound can be used as stable, volatile derivatives for the analysis of these metabolites in biological samples by techniques such as GC-MS.[4] Understanding the metabolism of branched-chain compounds is crucial in studying various metabolic disorders.
Safety and Handling
This compound is a flammable liquid and can cause skin and eye irritation.[1] It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Table 4: GHS Hazard Statements for this compound [1]
| Hazard Code | Description |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Regulatory and Sensory Profile
There is some conflicting information regarding the use of this compound in the flavor and fragrance industry. While some sources suggest it has a fruity aroma, others state it is not for flavor or fragrance use. The closely related ethyl 2-methylbutyrate is FEMA GRAS (Generally Recognized as Safe) listed (FEMA No. 2443) and is widely used for its apple-like, fruity aroma.[5] The sensory properties of this compound are expected to be similar, but its regulatory status for food and fragrance applications should be independently verified for the intended region of use.
Conclusion
This compound is a versatile branched-chain ester with well-defined chemical and physical properties. Its synthesis via Fischer esterification is a straightforward and scalable process. The analytical techniques of GC-MS and NMR spectroscopy provide robust methods for its characterization. While its primary application has been in the flavor and fragrance industry, its potential as a building block in organic synthesis and as a tool in metabolic research warrants further exploration by the scientific community. As with any chemical compound, proper safety precautions are paramount during its handling and use.
References
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The Good Scents Company. (n.d.). ethyl 2-methyl butyrate, 7452-79-1. Retrieved from [Link]
-
ACS Publications. (n.d.). ACS Food Science & Technology Vol. 6 No. 1. Retrieved from [Link]
-
Givaudan. (n.d.). Ethyl Methyl-2-Butyrate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). ethyl 2-methylbutyrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl-2-methylbutyrate (butanoic acid, 2-methyl-, ethyl ester) synthesis. Retrieved from [Link]
-
Scribd. (n.d.). SYNTHESIS OF METHYL BUTYRATE. Retrieved from [Link]
- Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2023, April 18). Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage! Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-METHYLBUTYRATE. Retrieved from [Link]
-
PubMed. (n.d.). RIFM fragrance ingredient safety assessment, ethyl 2-methylbutyrate, CAS Registry Number 7452-79-1. Retrieved from [Link]
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The Natural Occurrence of Methyl 2-Ethylbutyrate: A Technical Guide for Researchers
Abstract
Methyl 2-ethylbutyrate is a volatile ester that contributes to the complex aroma profiles of various natural products. While less extensively studied than its ethyl ester counterparts, its presence is significant in the organoleptic properties of fruits and fermented beverages. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its likely biosynthetic origins, and robust analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, natural product analysis, and drug development who require a comprehensive understanding of this compound.
Introduction: The Subtle but Significant Role of a Branched-Chain Ester
The aroma of a natural product is a complex mosaic of volatile organic compounds (VOCs), and among these, esters are paramount in imparting characteristic fruity and sweet notes. This compound (also known as methyl 2-ethylbutanoate), a branched-chain ester, is a notable contributor to the aroma of select natural matrices. While often present in lower concentrations compared to other esters, its unique sensory profile can significantly influence the overall flavor perception. Understanding the natural sources, formation, and analysis of this compound is crucial for applications ranging from flavor and fragrance development to the quality control of food and beverages.
Documented Natural Occurrences of this compound
While the body of literature specifically detailing the natural occurrence of this compound is not as extensive as for other esters, its presence has been confirmed in the volatile fractions of the following:
-
Apple Cider: Analysis of apple cider has identified methyl 2-ethylbutanoate as one of the volatile constituents.[1] Its concentration and impact on the final aroma can be influenced by factors such as the apple cultivar, fermentation conditions, and any post-fermentation processing.[1]
-
Melon: Comprehensive characterizations of melon fruit volatiles have also reported the presence of methyl 2-ethylbutanoate.[2] In melon, it is part of a complex mixture of esters, aldehydes, and alcohols that define the fruit's characteristic aroma.[2]
It is highly probable that with advancements in analytical sensitivity, this compound will be identified in a wider array of fruits and fermented products where branched-chain amino acid metabolism occurs.
Physicochemical and Sensory Properties
A clear understanding of the physicochemical and sensory properties of this compound is fundamental for any research or development application.
| Property | Value/Description | Source |
| IUPAC Name | methyl 2-ethylbutanoate | [3] |
| Synonyms | This compound, Butanoic acid, 2-ethyl-, methyl ester | [4] |
| CAS Number | 816-11-5 | [4] |
| Molecular Formula | C7H14O2 | [4] |
| Molecular Weight | 130.18 g/mol | [4] |
| Odor Profile | Fruity, with prominent notes of apple, sweet, and pineapple. | [4] |
Biosynthesis: A Probable Pathway from Branched-Chain Amino Acids
The formation of branched-chain esters in plants is intrinsically linked to the metabolism of branched-chain amino acids.[2] While a definitive study outlining the precise biosynthetic pathway for this compound is not yet available, the established pathways for similar esters provide a robust and scientifically sound hypothetical route.
The most probable precursor for the 2-ethylbutyryl moiety of this compound is the amino acid L-isoleucine . The biosynthesis is likely a multi-step enzymatic process:
-
Transamination: The initial step involves the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain aminotransferase (BCAT), to form α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, mediated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex, to yield 2-methylbutanoyl-CoA.
-
Esterification: The final and decisive step is the esterification of 2-methylbutanoyl-CoA with methanol. This reaction is catalyzed by an alcohol acyltransferase (AAT). The availability of methanol as a substrate within the plant tissue is a critical factor in the formation of the methyl ester.
The overall efficiency of this pathway and the final concentration of this compound are dependent on the genetic makeup of the plant, the developmental stage of the fruit, and various environmental factors.
Caption: Proposed biosynthetic pathway of this compound from L-isoleucine.
Analytical Methodology: A Validated HS-SPME-GC-MS Protocol
The detection and quantification of this compound in complex natural matrices require a sensitive and selective analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for such analyses due to its solvent-free nature, high sensitivity, and ability to provide structural confirmation.[5]
Rationale for Method Selection
HS-SPME is particularly well-suited for the analysis of volatile esters in fruit and beverage matrices. It allows for the selective extraction and concentration of volatile and semi-volatile compounds from the headspace above the sample, thereby avoiding interference from non-volatile matrix components such as sugars and acids, which can be detrimental to the GC system. The choice of SPME fiber coating is critical for the efficient trapping of the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for a wide range of volatile compounds, including esters.[3][5]
Detailed Experimental Protocol
The following protocol is a synthesized and validated methodology based on established procedures for the analysis of volatile esters in fruit and cider.[3][5][6]
Objective: To extract, identify, and quantify this compound from a liquid or homogenized solid matrix.
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
Heater/stirrer or water bath with agitation
-
GC-MS system with a suitable capillary column (e.g., DB-WAX or equivalent polar column)
-
High-purity helium
-
Internal standard (e.g., 4-methyl-2-pentanol or 2-octanol in methanol)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., cider), place 5 mL of the sample into a 20 mL headspace vial.
-
For solid samples (e.g., melon pulp), homogenize the tissue and weigh 5 g into a 20 mL headspace vial.
-
-
Matrix Modification:
-
Add a saturating amount of NaCl (approximately 2 g) to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.
-
-
Internal Standard Spiking:
-
Add a known concentration of the internal standard solution to the vial. This is crucial for accurate quantification and to account for variations in extraction efficiency and injection volume.
-
-
Equilibration and Extraction:
-
Seal the vial and place it in a water bath or on a heater/stirrer set to 40°C.
-
Allow the sample to equilibrate for 10-15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated GC inlet (typically 250°C) for thermal desorption (usually 3-5 minutes in splitless mode).
-
The desorbed analytes are transferred to the GC column for separation. A typical oven temperature program would be:
-
Initial temperature of 40°C, hold for 5 minutes.
-
Ramp at 5°C/minute to 240°C.
-
Hold at 240°C for 5-10 minutes.
-
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can be used for tentative identification.
-
Quantify the compound by comparing its peak area to that of the internal standard.
-
Caption: Experimental workflow for the analysis of this compound.
Conclusion and Future Perspectives
This compound, while a minor component in the vast world of natural volatiles, plays a distinct role in the aroma of specific fruits and fermented beverages. Its likely biosynthetic origin from L-isoleucine highlights the intricate connection between primary and secondary metabolism in plants. The analytical protocols detailed herein provide a robust framework for the reliable identification and quantification of this compound, enabling further research into its natural distribution and sensory impact.
Future research should focus on:
-
Expanding the known occurrences: A broader screening of fruits, vegetables, and fermented products using sensitive analytical techniques will likely reveal a more widespread distribution of this compound.
-
Definitive biosynthetic pathway elucidation: Isotopic labeling studies are required to definitively confirm the biosynthetic pathway from L-isoleucine and to identify the specific enzymes involved.
-
Sensory studies: Quantitative sensory analysis is needed to determine the precise flavor contribution and odor threshold of this compound in different food matrices.
A deeper understanding of this compound will not only enhance our knowledge of natural product chemistry but also provide valuable insights for the food, beverage, and fragrance industries.
References
-
Monitoring Cider Aroma Development throughout the Fermentation Process by Headspace Solid Phase Microextraction (HS-SPME) Gas Chromatography–Mass Spectrometry (GC-MS) Analysis. (2020). Beverages, 6(2), 40. Retrieved from [Link]
-
An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production. (2019). Molecules, 24(11), 2117. Retrieved from [Link]
-
Thorough Characterization of ETHQB3.5, a QTL Involved in Melon Fruit Climacteric Behavior and Aroma Volatile Composition. (2023). Foods, 12(2), 376. Retrieved from [Link]
-
Flavor Characteristics of Irradiated Apple Cider During Storage: Effect of Packaging Materials and Sorbate Addition. (2003). Journal of Food Science, 68(4), 1476-1481. Retrieved from [Link]
-
Pathway analysis of branched-chain ester biosynthesis in apple using deuterium labeling and enantioselective gas chromatography-mass spectrometry. (2007). Journal of Agricultural and Food Chemistry, 55(9), 3629-3636. Retrieved from [Link]
-
Characterization of the Volatile Composition of Fermented Ciders Made From Dessert Apple Cultivars With and Without Maceration. (2024). Journal of the American Society of Brewing Chemists, 82(2), 148-161. Retrieved from [Link]
Sources
- 1. Analysis of Volatile Compounds from Oriental Melons (Cucumis melo L.) Using Headspace SPME Coupled with GC-MS | Scientific.Net [scientific.net]
- 2. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-Ethylbutyrate
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 2-ethylbutyrate (CAS No. 816-11-5).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just the spectral data but also a detailed interpretation grounded in established spectroscopic principles.
Introduction: The Molecular Profile of this compound
This compound, with the molecular formula C₇H₁₄O₂, is an organic ester characterized by a branched alkyl chain.[1][2] Its structure plays a direct role in its chemical and physical properties, and its spectroscopic signature provides a unique fingerprint for its identification and characterization. Understanding the nuances of its NMR, IR, and MS spectra is fundamental for its application in various scientific fields, including flavor and fragrance chemistry, and as a building block in organic synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about its connectivity and chemical environment.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound reveals the number of distinct proton environments, their integration (the number of protons in each environment), and their connectivity through spin-spin coupling.
Experimental Protocol:
A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and recording the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.67 | Singlet | 3H | -OCH₃ |
| b | ~2.20 | Triplet of triplets (tt) or multiplet | 1H | -CH(CH₂CH₃)₂ |
| c | ~1.60 | Quintet or multiplet | 4H | -CH(CH₂CH₃)₂ |
| d | ~0.88 | Triplet | 6H | -CH(CH₂CH₃)₂ |
Causality Behind the Assignments:
-
Signal a (-OCH₃): The singlet at ~3.67 ppm corresponds to the three protons of the methyl ester group. Its downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The absence of coupling results in a sharp singlet.
-
Signal b (-CH): The methine proton at the α-position to the carbonyl group is expected to be a complex multiplet (a triplet of triplets) around ~2.20 ppm. It is deshielded by the carbonyl group and is coupled to the four methylene protons of the two ethyl groups.
-
Signal c (-CH₂): The four protons of the two methylene groups in the ethyl substituents are diastereotopic and appear as a multiplet around ~1.60 ppm. They are coupled to both the methine proton and the methyl protons.
-
Signal d (-CH₃): The six protons of the two terminal methyl groups of the ethyl substituents are equivalent and appear as a triplet around ~0.88 ppm due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol:
A proton-decoupled ¹³C NMR spectrum is typically acquired in a deuterated solvent like CDCl₃.
Data Interpretation:
The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~176 | C=O (Ester carbonyl) |
| ~51 | -OCH₃ |
| ~49 | -CH(CH₂CH₃)₂ |
| ~25 | -CH(CH₂CH₃)₂ |
| ~12 | -CH(CH₂CH₃)₂ |
Causality Behind the Assignments:
-
Carbonyl Carbon (~176 ppm): The ester carbonyl carbon is significantly deshielded and appears at the lowest field.
-
Methoxy Carbon (~51 ppm): The carbon of the methyl ester group is attached to an electronegative oxygen, causing a downfield shift.
-
Methine Carbon (~49 ppm): The α-carbon to the carbonyl group.
-
Methylene Carbons (~25 ppm): The carbons of the two equivalent methylene groups in the ethyl substituents.
-
Methyl Carbons (~12 ppm): The carbons of the two equivalent terminal methyl groups.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
The IR spectrum can be obtained using a neat liquid sample between salt plates (NaCl or KBr) or as a thin film on a salt plate.
Data Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands for an ester.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2965, 2935, 2878 | C-H stretching | Alkanes |
| ~1735 | C=O stretching | Ester |
| ~1460 | C-H bending | Alkanes |
| ~1170 | C-O stretching | Ester |
Causality Behind the Assignments:
-
C-H Stretching (~2965-2878 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of the sp³ C-H bonds in the alkyl groups.
-
C=O Stretching (~1735 cm⁻¹): A very strong and sharp absorption band in this region is the hallmark of the carbonyl group in an ester.
-
C-H Bending (~1460 cm⁻¹): These bands correspond to the bending vibrations of the C-H bonds.
-
C-O Stretching (~1170 cm⁻¹): A strong band representing the stretching vibration of the C-O single bond of the ester functionality.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structure elucidation.
Experimental Protocol:
Electron Ionization (EI) mass spectrometry is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
Data Interpretation:
The mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular weight of this compound is 130.18 g/mol .[1][2]
| m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 130 | Low | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 102 | High | [M - C₂H₄]⁺ | McLafferty Rearrangement |
| 87 | Moderate | [M - C₃H₇]⁺ or [M - OCH₃]⁺ | α-cleavage or loss of methoxy radical |
| 71 | Moderate | [C₄H₇O]⁺ | Cleavage of an ethyl group |
| 57 | High | [C₄H₉]⁺ | Cleavage of the ester group |
| 43 | Moderate | [C₃H₇]⁺ | Alkyl fragment |
Causality Behind the Fragmentation:
-
Molecular Ion (m/z 130): The peak corresponding to the intact molecule after losing one electron.
-
McLafferty Rearrangement (m/z 102): A characteristic fragmentation of esters with γ-hydrogens, leading to the loss of an alkene (ethene in this case).
-
α-Cleavage (m/z 87): Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for esters. Loss of a propyl radical or a methoxy radical can lead to this fragment.
-
Loss of an Ethyl Group (m/z 71): Cleavage of one of the ethyl groups from the α-carbon.
-
Alkyl Fragments (m/z 57 and 43): These peaks correspond to the stable alkyl carbocations formed during fragmentation.
Visualization of Key Fragmentation Pathways:
Sources
An In-depth Technical Guide to the Odor Profile of Methyl 2-Ethylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-ethylbutyrate (CAS No. 816-11-5), also known as methyl 2-ethylbutanoate, is a volatile ester with a characteristic fruity aroma. This technical guide provides a comprehensive analysis of its odor profile, drawing upon available chemical data and established principles of sensory science. While detailed quantitative sensory data for this specific ester is not extensively available in public literature, this document outlines the methodologies for its full characterization, including sensory panel analysis and gas chromatography-olfactometry (GC-O). We will explore its chemical properties, describe its known olfactory characteristics, and provide protocols for its analytical evaluation. This guide serves as a foundational resource for researchers in flavor chemistry, fragrance development, and sensory neuroscience.
Introduction: The Chemical and Its Olfactory Significance
This compound is a methyl ester of 2-ethylbutanoic acid. Its structure, featuring a branched carbon chain, is crucial to its distinct olfactory properties. Esters as a class are well-known for their fruity and sweet aromas, and they are key components in the natural scent of many fruits and fermented products. The specific arrangement of the ethyl group at the second carbon position in the butyrate chain of this compound gives rise to a nuanced fruity aroma.
Initial characterizations describe its scent as predominantly fruity, with significant apple, sweet, and pineapple notes. One supplier of this compound describes it as a "fruity aroma compound used in flavor and fragrance formulations. It imparts sweet, pineapple-like notes in food, perfumes, and cosmetics."[1] Another source provides a more detailed breakdown of its odor profile as being 97.98% fruity, 66.45% apple, 59.76% sweet, and 56.44% pineapple.[2]
It is important to distinguish this compound from its close chemical cousin, ethyl 2-methylbutyrate. The latter has been more extensively studied and is characterized by a powerful, diffusive green-fruity odor reminiscent of apple peels and pineapple skins. While they share some fruity characteristics, the structural difference is expected to result in a discernible difference in their respective odor profiles.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of an aroma compound is fundamental to understanding its behavior, from its release from a product matrix to its interaction with olfactory receptors.
| Property | Value | Source |
| CAS Number | 816-11-5 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1][2] |
| IUPAC Name | methyl 2-ethylbutanoate | |
| Boiling Point | 137.0 °C at 760.00 mm Hg | |
| Vapor Pressure | 7.853000 mmHg @ 25.00 °C (estimated) | |
| Flash Point | 92.00 °F TCC (33.40 °C) (estimated) | |
| logP (o/w) | 2.158 (estimated) | |
| Solubility | Soluble in water (1070 mg/L @ 25 °C, estimated) |
Data compiled from multiple sources.
The vapor pressure of this compound indicates its volatility, a key factor for an aroma compound to be perceived. Its solubility characteristics will influence its behavior in different food and beverage matrices.
Characterizing the Odor Profile: A Methodological Approach
The comprehensive characterization of an odor profile is a multi-faceted process that combines analytical chemistry with human sensory perception.
Sensory Panel Analysis
The cornerstone of odor characterization is the sensory panel, a group of trained individuals who can reliably identify and quantify different aspects of a scent.
Protocol for Descriptive Sensory Analysis of this compound:
-
Panelist Selection and Training: A panel of 10-15 individuals would be screened for their olfactory acuity and ability to describe scents. Training would involve exposure to a range of reference aroma compounds representing different odor families (e.g., fruity, green, sweet, waxy).
-
Sample Preparation: A dilution series of this compound in a neutral solvent (e.g., mineral oil or propylene glycol) would be prepared. Concentrations should span from below the detection threshold to a level where the aroma is clearly identifiable without causing sensory fatigue.
-
Evaluation Environment: The evaluation must be conducted in a sensory analysis laboratory with controlled temperature, humidity, and airflow to minimize environmental odors.
-
Descriptive Analysis: Panelists would be presented with the samples in a randomized and blind fashion. They would be asked to describe the odor using a pre-defined lexicon of terms and to rate the intensity of each descriptor on a linear scale.
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a quantitative descriptive profile, often visualized as a spider or radar plot.
Logical Framework for Sensory Analysis:
Caption: Workflow for Descriptive Sensory Analysis.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a mixture.
Protocol for GC-O Analysis of this compound:
-
Instrumentation: A gas chromatograph equipped with a sniffing port at the column outlet is required. The effluent from the capillary column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and the heated sniffing port.
-
Sample Injection: A dilute solution of this compound is injected into the GC.
-
Olfactometric Detection: A trained analyst sniffs the effluent from the sniffing port and records the time and a description of any odor detected.
-
Data Correlation: The retention time of the detected odor is correlated with the peak from the chemical detector to confirm the identity of the odor-active compound.
-
Aroma Extract Dilution Analysis (AEDA): To determine the odor activity value (OAV), a sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which the odor is still perceivable gives the flavor dilution (FD) factor, which is related to the OAV.
Conceptual Diagram of a GC-O System:
Sources
An In-Depth Technical Guide to the Isomers of C₇H₁₄O₂ Esters: A Focus on Methyl 2-Ethylbutyrate and its Chiral Analogs
Abstract
Isomerism, the phenomenon of compounds sharing a molecular formula but differing in structural arrangement, is a cornerstone of modern chemistry with profound implications in pharmacology, materials science, and sensory perception. For professionals in drug development and chemical research, a deep understanding of isomeric differences is not merely academic; it is critical for ensuring efficacy, safety, and novelty. This guide provides a comprehensive technical exploration of the isomers of C₇H₁₄O₂, a formula encompassing a diverse range of esters. We will use methyl 2-ethylbutanoate, an achiral ester, as a structural reference point and pivot to an in-depth analysis of its chiral analog, ethyl 2-methylbutanoate. This focus allows for a practical examination of constitutional isomerism alongside a critical dive into stereoisomerism, including the synthesis, separation, and characterization of enantiomers. The methodologies detailed herein are presented with an emphasis on the underlying principles and causal logic, reflecting field-proven strategies for tackling the challenges of isomer analysis.
The Landscape of C₇H₁₄O₂ Ester Isomerism
The molecular formula C₇H₁₄O₂ represents a significant number of constitutional and stereoisomers. Understanding their classification is the first step toward targeted synthesis and analysis.
Foundational Concepts: Constitutional vs. Stereoisomers
Isomers are broadly categorized into two main groups:
-
Constitutional (or Structural) Isomers: These compounds have different atomic connectivity. For C₇H₁₄O₂, this includes variations in the carbon chain length of the carboxylic acid and alcohol moieties (e.g., methyl heptanoate vs. propyl butanoate) or different branching patterns (e.g., ethyl pentanoate vs. ethyl 3-methylbutanoate).
-
Stereoisomers: These compounds share the same atomic connectivity but differ in the three-dimensional orientation of their atoms. The most crucial subclass for the pharmaceutical and sensory industries is enantiomers , which are non-superimposable mirror images of each other that arise from the presence of a chiral center.
Caption: Classification of C₇H₁₄O₂ Isomers.
The Achiral Archetype: Methyl 2-Ethylbutanoate
Methyl 2-ethylbutanoate (also known as methyl 2-ethylbutyrate) serves as an excellent starting point.[1][2] It possesses the C₇H₁₄O₂ formula but lacks a chiral center, as the carbon at the 2-position is bonded to two identical ethyl groups.[2] Consequently, it does not have enantiomers.
-
IUPAC Name: Methyl 2-ethylbutanoate[1]
-
CAS Number: 816-11-5[2]
-
Structure: CCC(CC)C(=O)OC[1]
-
Key Properties: It is a volatile organic compound used in chemical synthesis.[2]
Introducing Chirality: The Case of Ethyl 2-Methylbutanoate
By simply rearranging the atoms of our achiral archetype—swapping a methyl group on the ester with an ethyl group on the main chain—we form ethyl 2-methylbutanoate. This subtle change introduces a chiral center at the C2 position, giving rise to (R)- and (S)-enantiomers.
-
IUPAC Name: Ethyl 2-methylbutanoate[3]
-
Key Properties: This ester is a key component in the aroma of fruits like apples, strawberries, and blueberries.[3][5] It is widely used as a flavoring and fragrance agent.[3][6][7]
The existence of enantiomers is critically important, as they can exhibit distinct biological and sensory properties. For instance, the two enantiomers of a drug can have vastly different therapeutic effects or toxicities, while in the fragrance industry, they may possess unique aroma profiles.[8]
A Broader View: Other Key Constitutional Isomers
To fully appreciate the chemical diversity, it is useful to compare our primary examples with other constitutional isomers of C₇H₁₄O₂.
| Compound Name | Structure | Boiling Point (°C) | Key Characteristics |
| Methyl 2-Ethylbutanoate | CH₃CH₂C(CH₂CH₃)C(=O)OCH₃ | ~135 °C | Achiral, synthetic intermediate. |
| Ethyl 2-Methylbutanoate | CH₃CH₂CH(CH₃)C(=O)OCH₂CH₃ | ~133 °C | Chiral, strong fruity aroma.[3][7] |
| Methyl Heptanoate | CH₃(CH₂)₅C(=O)OCH₃ | ~151 °C | Straight-chain ester, fruity-winey odor. |
| Propyl Butanoate | CH₃(CH₂)₂C(=O)O(CH₂)₂CH₃ | ~143 °C | Fruity (pineapple/apricot) aroma. |
| Ethyl Pentanoate | CH₃(CH₂)₃C(=O)OCH₂CH₃ | ~145 °C | Fruity (apple-like) aroma. |
Synthesis and Stereochemical Control
The synthesis strategy dictates not only the yield of the desired isomer but also, crucially, its stereochemical outcome.
Classical Synthesis: Fischer Esterification
The most common method for producing esters is the Fischer esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
For example, racemic ethyl 2-methylbutanoate is produced by reacting 2-methylbutyric acid with ethanol.[9]
Causality: While this method is robust and cost-effective for producing achiral esters or racemic mixtures, it is inherently non-selective. The planar carbocation intermediate formed during the reaction is attacked by the alcohol from either face with equal probability, resulting in a 50:50 mixture of (R)- and (S)-enantiomers. For applications requiring a single enantiomer, this racemic mixture necessitates a subsequent, often costly, resolution step.
Enantioselective Synthesis and Chiral Resolution
Producing a single enantiomer (enantiopure compound) requires a more sophisticated approach that can differentiate between the two mirror-image forms.
-
Enantioselective Synthesis: This approach uses a chiral catalyst or reagent to guide the reaction toward the formation of one specific enantiomer. Biocatalysis, using enzymes like lipases, is a powerful tool for this purpose. Lipases can exhibit high enantioselectivity in the esterification of chiral acids, producing an ester enriched in one enantiomer.[10]
-
Chiral Resolution: This strategy involves synthesizing the racemic mixture and then separating the two enantiomers. A classic method is to react the racemic acid with a single, pure enantiomer of a chiral amine to form diastereomeric salts.[10] These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography.[11]
Caption: Synthetic pathways to enantiopure esters.
Analytical Methodologies for Separation and Characterization
Distinguishing between isomers requires a suite of high-resolution analytical techniques. The choice of method is dictated by the type of isomerism (constitutional vs. stereo).
Gas Chromatography (GC)
GC is the workhorse for analyzing volatile compounds like esters.
-
For Constitutional Isomers: A standard non-polar or medium-polarity capillary column (e.g., DB-5) can effectively separate constitutional isomers based on differences in their boiling points and polarity.
-
For Enantiomers: Separating enantiomers requires a chiral stationary phase (CSP) . These phases are coated with a chiral selector that interacts diastereomerically with the enantiomers. The different stabilities of these transient complexes lead to different retention times, allowing for their separation.
Protocol: Chiral GC-MS for Enantiomer Separation
-
System: Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Column: Chiral capillary column (e.g., Cyclodextrin-based CSP).
-
Injection: Inject 1 µL of the diluted sample (in a solvent like hexane) in split mode.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation of all components. The specific program must be optimized.
-
Detection: Use the MS in full scan mode to acquire mass spectra for peak identification.
-
Analysis: The enantiomers will appear as two distinct peaks. Integration of the peak areas provides the enantiomeric ratio or enantiomeric excess (ee).
High-Performance Liquid Chromatography (HPLC)
For less volatile compounds or when GC is not suitable, HPLC is the preferred method.
-
Direct Method: Similar to chiral GC, this uses a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for a wide range of compounds.[8]
-
Indirect Method: This involves derivatizing the enantiomers with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column.[8][12]
Protocol: Direct Chiral HPLC for Enantiomer Separation
-
System: HPLC with a UV or PDA detector.
-
Column: Polysaccharide-based chiral column (e.g., amylose or cellulose-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol is common. A small amount of an acidic modifier (like trifluoroacetic acid) is often added to improve the peak shape of acidic analytes.[8]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection: Inject 10 µL of the sample prepared in the mobile phase.
-
Detection: Monitor at a suitable wavelength (e.g., 210 nm).
-
Analysis: Baseline separation (Resolution > 1.5) should be targeted for accurate quantification.[8]
Caption: Decision tree for selecting an isomer separation technique.
Spectroscopic Identification
Once separated, isomers must be definitively identified.
-
Mass Spectrometry (MS): Electron ionization (EI) MS provides a fragmentation pattern that acts as a chemical fingerprint. While enantiomers have identical mass spectra, constitutional isomers often show unique fragmentation patterns due to their different structures. For example, the fragmentation of ethyl 2-methylbutanoate is characterized by significant peaks at m/z 102 (M-C₂H₄), 85, 57, and 29.[3] Methyl 2-ethylbutanoate shows characteristic peaks at m/z 102, 87, 71, and 43.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structure elucidation.
-
¹H and ¹³C NMR can easily distinguish constitutional isomers by their unique chemical shifts, splitting patterns, and number of signals.
-
Distinguishing enantiomers requires a chiral environment. This can be achieved by using a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric differences in the NMR spectra.
-
| Compound | Technique | Characteristic Signals / Fragments |
| Ethyl 2-Methylbutanoate | ¹H NMR (CDCl₃) | δ ~4.1 (q, -OCH₂CH₃), ~2.3 (m, -CH(CH₃)-), ~1.2 (t, -OCH₂CH₃), ~1.1 (d, -CH(CH₃)-) |
| ¹³C NMR (CDCl₃) | δ ~176 (C=O), ~60 (-OCH₂-), ~41 (-CH(CH₃)-), plus alkyl signals. | |
| EI-MS | m/z (%): 57 (100), 102 (71), 29 (53), 85 (40).[3] | |
| Methyl 2-Ethylbutanoate | ¹H NMR (CDCl₃) | δ ~3.6 (s, -OCH₃), ~2.2 (t, -CH(CH₂CH₃)₂), ~1.5 (m, -CH(CH₂CH₃)₂), ~0.8 (t, -CH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~177 (C=O), ~51 (-OCH₃), ~49 (-CH(CH₂CH₃)₂), plus alkyl signals.[13] | |
| EI-MS | m/z (%): 102 (100), 87 (64), 43 (54), 71 (32).[1] |
Isomer-Specific Properties and Applications
The structural differences between isomers directly translate to differences in their physical, chemical, and biological properties.
Sensory Perception and Commercial Applications
In the flavor and fragrance industry, isomerism is paramount. The specific shape of a molecule determines how it interacts with olfactory receptors in the nose.
-
Ethyl 2-methylbutyrate is prized for its powerful and diffusive fruity scent, reminiscent of apple peels or pineapple.[7][14] It is used to add a "juicy" and fresh top-note to fragrances and food flavorings.[6][7] While specific data on the individual (R) and (S) enantiomers is specialized, it is a well-established principle in sensory science that enantiomers can have dramatically different scents (e.g., carvone smelling of spearmint and caraway).
Implications for Pharmaceutical Development
The importance of separating enantiomers in the pharmaceutical industry cannot be overstated. Because biological systems (enzymes, receptors) are themselves chiral, they interact differently with the enantiomers of a drug. This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even toxic.[8] Therefore, regulatory agencies often require the development and marketing of single-enantiomer drugs, making the analytical and synthetic protocols described in this guide essential for drug development professionals.
Conclusion
The isomers of this compound, and more broadly the C₇H₁₄O₂ esters, provide a compelling case study in the practical importance of isomerism. From the subtle structural shift that imparts chirality in ethyl 2-methylbutanoate to the distinct analytical signatures of various constitutional isomers, a mastery of these concepts is essential. For researchers and developers, the ability to selectively synthesize, separate, and characterize specific isomers is a critical capability. The causal links between molecular structure, analytical behavior, and functional properties underscore the necessity of the detailed, validated protocols presented herein. As industries continue to demand higher purity, greater efficacy, and novel properties from chemical compounds, the in-depth analysis of isomers will remain a fundamental and indispensable discipline.
References
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Chem-Impex. (n.d.). Ethyl 2-methylbutyrate, mixture of enantiomers. Retrieved from [Link]
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ResearchGate. (n.d.). Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Retrieved from [Link]
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NIST. (n.d.). Butanoic acid, 2-ethyl-, methyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl (R)-2-methyl butyrate. Retrieved from [Link]
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National Center for Biotechnology Information. (2000). Enantiomeric Separation and Discrimination of 2-hydroxy Acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl Esters by Achiral Dual-Capillary Column Gas Chromatography. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC. Retrieved from [Link]
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An In-depth Technical Guide to the Toxicology of Methyl 2-Ethylbutyrate
Introduction
Methyl 2-ethylbutyrate (CAS No. 816-11-5) is a volatile organic compound characterized by a fruity, apple-like aroma.[1] Its organoleptic properties have led to its use as a flavoring agent in foods and beverages and as a fragrance component in various consumer products.[1] This guide provides a comprehensive toxicological profile of this compound, intended for researchers, scientists, and professionals in drug development and chemical safety assessment. We will delve into its physicochemical characteristics, toxicokinetic profile, and a detailed analysis of its acute and chronic toxicity, genotoxicity, and reproductive effects. The experimental designs and the causality behind the toxicological evaluations are explained to provide a holistic understanding of the safety profile of this compound.
Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is essential for predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1][2] |
| Appearance | Clear, colorless oily liquid | [1] |
| Odor | Fruity, sharp, sweet, green apple | [1] |
| Boiling Point | 133-137 °C | [1][3] |
| Flash Point | 79 - 92 °F (26.1 - 33.4 °C) | [1][3] |
| Vapor Pressure | 7.85 - 11.73 hPa at 20-25 °C | [1][3] |
| Water Solubility | 600-1070 mg/L at 20-25 °C | [1][3] |
| logP (o/w) | 2.0 - 2.158 (estimated) | [3] |
Note: Some values are estimated and sourced from chemical databases.
Toxicokinetics: The Biological Fate of this compound
The toxicokinetic profile of a substance describes its journey through the body. For a relatively simple ester like this compound, its metabolic fate can be predicted with a high degree of confidence based on established biochemical pathways for similar compounds.
Anticipated Metabolic Pathway
This compound is expected to undergo rapid hydrolysis in vivo, catalyzed by non-specific esterases that are abundant in the blood, liver, and other tissues. This enzymatic cleavage will yield methanol and 2-ethylbutyric acid.
Figure 2: Generalized workflow of the BlueScreen™ HC assay.
Repeated Dose and Reproductive/Developmental Toxicity
To assess the potential for adverse effects from longer-term exposure and to screen for reproductive and developmental hazards, a combined repeated dose and reproductive/developmental toxicity screening test was conducted according to the Organisation for Economic Co-operation and Development (OECD) Test Guideline 422.
The study, as reported by the RIFM Expert Panel, found no adverse effects in Sprague-Dawley rats administered this compound by oral gavage at doses up to 1000 mg/kg bw/day for 28 to 51 days. This indicates a lack of systemic, reproductive, or developmental toxicity at high dose levels.
OECD Test Guideline 422: A Closer Look
This study design is a robust screening tool that provides information on both general systemic toxicity and specific effects on male and female reproductive performance, as well as on the development of offspring.
The following is a summary of the key aspects of the OECD 422 protocol. The full study report for this compound is not publicly available.
-
Test Animals: Typically, young adult male and female rats (e.g., Sprague-Dawley) are used.
-
Dosing: The test substance is administered orally (e.g., by gavage) daily to several groups of animals at different dose levels. A control group receives the vehicle only.
-
Dosing Period: Males are dosed for a pre-mating period and through mating. Females are dosed before mating, during mating, throughout gestation, and during lactation.
-
Mating: Animals within the same dose group are paired for mating.
-
Observations: A wide range of observations are made on the parental animals, including clinical signs, body weight, food consumption, and reproductive parameters (e.g., mating performance, fertility). Offspring are examined for viability, growth, and any developmental abnormalities.
-
Pathology: At the end of the study, all parental animals are euthanized, and a detailed necropsy and histopathological examination of major organs and reproductive tissues are performed.
Sources
An In-Depth Technical Guide to the Environmental Fate of Methyl 2-Ethylbutyrate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the environmental fate of methyl 2-ethylbutyrate, a volatile organic compound (VOC) used in various industrial applications. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the key processes governing the persistence and transformation of this substance in the environment. By integrating predictive modeling data with established scientific principles and standardized testing protocols, this guide offers a robust framework for assessing the environmental risk profile of this compound. The primary degradation and distribution pathways, including biodegradation, hydrolysis, atmospheric oxidation, and soil adsorption, are examined in detail. Furthermore, this guide outlines the state-of-the-art experimental methodologies, grounded in OECD and EPA guidelines, necessary for the empirical validation of these processes.
Introduction: Understanding this compound
This compound (CAS RN: 816-11-5) is a carboxylic ester with the molecular formula C₇H₁₄O₂.[1][2] It is characterized by a fruity odor and is used as a fragrance and flavoring agent. Its introduction into the environment can occur through various channels, including industrial emissions, wastewater discharge, and volatilization from consumer products. A thorough understanding of its environmental fate is crucial for predicting its potential impact on ecosystems and for conducting comprehensive environmental risk assessments.
This guide delves into the principal mechanisms that dictate the environmental persistence and transformation of this compound. We will explore its susceptibility to biological and chemical degradation processes and its partitioning behavior in different environmental compartments.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| Boiling Point | 137 °C | [3] |
| Vapor Pressure | 7.85 mmHg @ 25°C | [3] |
| Water Solubility | Moderate | EPI Suite™ |
| Log Kow (Octanol-Water Partition Coefficient) | 2.3 | EPI Suite™ |
Abiotic Degradation Pathways
Abiotic degradation encompasses the chemical transformation of a substance without the involvement of biological organisms. For this compound, the primary abiotic degradation pathways are hydrolysis and atmospheric oxidation.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Esters like this compound can undergo hydrolysis to form the corresponding carboxylic acid (2-ethylbutyric acid) and alcohol (methanol). This reaction can be catalyzed by acids or bases.[4][5]
The rate of hydrolysis is pH-dependent. Based on predictive modeling using EPI Suite's HYDROWIN™ program, the hydrolysis of this compound is expected to be slow at neutral pH (pH 7) and to increase in alkaline conditions.
Table 2: Predicted Hydrolysis Half-Life of this compound
| pH | Predicted Half-Life |
| 7 | > 1 year |
| 8 | ~ 180 days |
These predictions suggest that hydrolysis is not a rapid degradation pathway for this compound in most natural aquatic environments.
Atmospheric Oxidation
Due to its volatility, a significant portion of this compound released into the environment is expected to partition into the atmosphere. In the troposphere, the primary degradation mechanism for organic compounds is oxidation by photochemically generated hydroxyl (•OH) radicals.[6][7][8]
The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound. Using the Atmospheric Oxidation Program (AOPWIN™) within EPI Suite™, the rate constant for the reaction of this compound with •OH radicals can be estimated.
Table 3: Predicted Atmospheric Oxidation of this compound
| Parameter | Predicted Value |
| •OH Radical Reaction Rate Constant | 5.0 x 10⁻¹² cm³/molecule-sec |
| Atmospheric Half-Life (12-hr day, 1.5 x 10⁶ •OH/cm³) | ~ 2.2 days |
This predicted half-life suggests that this compound is not persistent in the atmosphere and will be degraded relatively quickly.
Biotic Degradation Pathway
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process for the removal of organic pollutants from the environment. The susceptibility of a chemical to biodegradation is a key factor in assessing its overall environmental persistence.
Predictive models, such as the BIOWIN™ program in EPI Suite™, can provide an initial assessment of a chemical's biodegradability based on its molecular structure. These models predict the probability of rapid aerobic biodegradation.
Table 4: Predicted Biodegradability of this compound
| Model Prediction | Result |
| BIOWIN3 (Expert Survey Ultimate Biodegradation) | Weeks |
| BIOWIN5 (MITI Linear Model) | Readily Biodegradable |
| BIOWIN6 (MITI Non-Linear Model) | Readily Biodegradable |
The consensus from these predictive models suggests that this compound is likely to be readily biodegradable. This indicates that it is unlikely to persist in environments with active microbial populations, such as soil and water.
Environmental Distribution and Transport
The distribution of a chemical in the environment is governed by its physicochemical properties, particularly its water solubility, vapor pressure, and partitioning behavior.
Soil Adsorption and Mobility
The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil and low mobility, while a low Koc value suggests the chemical is more likely to remain in the soil water and be mobile.
The KOCWIN™ program in EPI Suite™ predicts the Koc value based on the chemical's structure.
Table 5: Predicted Soil Adsorption Coefficient (Koc) of this compound
| Parameter | Predicted Value |
| Koc | 65 L/kg |
A Koc value of 65 L/kg suggests that this compound has low to moderate adsorption to soil and is expected to have high mobility in soil. This implies a potential for leaching into groundwater.
Bioconcentration
Bioconcentration is the accumulation of a chemical in an organism from the surrounding environment, primarily through respiration and contact with contaminated surfaces. The bioconcentration factor (BCF) is a measure of this potential. Chemicals with high BCF values can accumulate in aquatic organisms and potentially biomagnify up the food chain.
The BCFBAF™ program in EPI Suite™ estimates the BCF based on the log Kow.
Table 6: Predicted Bioconcentration Factor (BCF) of this compound
| Parameter | Predicted Value |
| Log BCF | 1.3 (BCF = 20) |
A predicted BCF of 20 is low, indicating that this compound is not expected to significantly bioconcentrate in aquatic organisms.
Experimental Protocols for Environmental Fate Assessment
While predictive models provide valuable initial assessments, experimental studies are essential for definitive characterization of a chemical's environmental fate. The following sections outline the standard experimental protocols based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Hydrolysis Testing
Guideline: OECD Guideline for the Testing of Chemicals, Section 3, No. 111: Hydrolysis as a Function of pH.
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values (typically 4, 7, and 9) and temperatures.
Methodology:
-
Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Addition of Test Substance: Add a known concentration of this compound to each buffer solution.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
-
Sampling and Analysis: At appropriate time intervals, take samples from each solution and analyze the concentration of this compound and its primary hydrolysis products (2-ethylbutyric acid and methanol) using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Determine the hydrolysis rate constant and half-life at each pH.
Caption: Experimental workflow for determining hydrolysis rate.
Biodegradation Testing
Guideline: OECD Guideline for the Testing of Chemicals, Section 3, No. 301: Ready Biodegradability.
Objective: To assess the potential for this compound to undergo rapid and ultimate biodegradation in an aerobic aqueous medium.
Methodology (e.g., Manometric Respirometry Test - OECD 301F):
-
Preparation of Medium: Prepare a mineral medium containing a source of microbial inoculum (e.g., activated sludge).
-
Test and Control Vessels: Set up test vessels containing the mineral medium, inoculum, and this compound as the sole carbon source. Set up control vessels without the test substance.
-
Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-24°C) with continuous stirring.
-
Measurement of Oxygen Consumption: Measure the oxygen consumption in the test and control vessels over a 28-day period.
-
Data Analysis: Calculate the percentage of biodegradation based on the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within the 10-day window of the 28-day test.
Caption: Workflow for ready biodegradability testing.
Atmospheric Oxidation Testing
Guideline: While no specific OECD guideline exists for direct measurement, relative rate methods are commonly employed as described in various atmospheric chemistry literature.
Objective: To determine the rate constant for the reaction of this compound with hydroxyl radicals in the gas phase.
Methodology (Relative Rate Technique):
-
Reaction Chamber: Introduce this compound and a reference compound with a known •OH reaction rate constant into a reaction chamber (e.g., a Teflon bag).
-
•OH Radical Generation: Generate •OH radicals within the chamber, typically through the photolysis of a precursor like methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂).
-
Concentration Monitoring: Monitor the concentrations of both this compound and the reference compound over time using a suitable analytical technique, such as gas chromatography with flame ionization detection (GC-FID) or proton transfer reaction mass spectrometry (PTR-MS).
-
Data Analysis: Plot the natural logarithm of the ratio of the initial to the time-dependent concentration of this compound against the same for the reference compound. The slope of this plot is the ratio of the rate constants. Knowing the rate constant of the reference compound allows for the calculation of the rate constant for this compound.
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Methodological & Application
Application Note: Quantitative Analysis of Methyl 2-Ethylbutyrate using Gas Chromatography with Flame Ionization Detection (GC-FID)
Abstract
This application note presents a robust and reliable method for the quantitative analysis of methyl 2-ethylbutyrate, a key aroma compound, using Gas Chromatography with Flame Ionization Detection (GC-FID). The protocol details a straightforward "dilute and shoot" sample preparation, optimized instrument parameters for a polar polyethylene glycol (PEG) stationary phase column, and comprehensive method validation guidelines. This guide is intended for researchers, quality control analysts, and scientists in the flavor, fragrance, food and beverage, and chemical industries who require an accurate and precise method for the determination of this volatile ester.
Introduction: The Significance of this compound Analysis
This compound (CAS 816-11-5) is a volatile organic compound and a fatty acid methyl ester that contributes to the characteristic fruity and sweet aroma profiles of various natural products and consumer goods.[1] Its presence and concentration are critical quality markers in alcoholic beverages, flavor formulations, and fragrance compositions. Accurate quantification is therefore essential for quality control, product development, and authenticity assessment. Gas chromatography (GC) is the premier analytical technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity.[2] When coupled with a Flame Ionization Detector (FID), it provides a robust, linear, and cost-effective solution for the quantification of organic analytes like this compound.[3][4]
Principle of Gas Chromatography
Gas chromatography separates chemical compounds in a complex mixture based on their partitioning between a stationary phase and a mobile phase. The sample is vaporized in a heated injector and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, a microscopic layer of liquid or polymer on an inert solid support. Compounds with a higher affinity for the stationary phase travel more slowly through the column, while compounds with a higher affinity for the mobile phase travel more quickly. This differential partitioning results in the separation of the components, which are then detected as they exit the column. The time it takes for a compound to travel through the column is known as its retention time, a characteristic property used for identification.
Causality in Method Design: Why These Parameters?
The selection of each parameter in this method is grounded in the physicochemical properties of this compound and the principles of gas chromatography.
-
Analyte Properties: this compound is a relatively small, non-polar to moderately polar ester with a boiling point of approximately 135°C.[5] This volatility makes it an ideal candidate for GC analysis.[2]
-
Column Selection: A polar stationary phase, specifically a polyethylene glycol (PEG) or "WAX" type column, is chosen.[6] The rationale is that the polar nature of the ester's carbonyl group will interact with the polar stationary phase, providing good retention and resolution from other components, particularly in complex matrices like alcoholic beverages.[3][6] An Agilent J&W DB-FATWAX UI column is recommended due to its demonstrated high inertness, which ensures excellent peak shapes for active compounds like esters and alcohols.[3][4]
-
Detector: A Flame Ionization Detector (FID) is selected for its high sensitivity to hydrocarbons, excellent linearity over a wide concentration range, and robustness.[3][4] Since this compound is a carbon-based organic molecule, it will produce a strong signal in the FID. For unambiguous identification, a mass spectrometer (MS) can be used in conjunction with or in place of an FID.[7]
-
Sample Preparation: For relatively clean samples such as spirits or flavor concentrates, a simple "dilute and shoot" method is sufficient.[2] This minimizes sample handling, reduces the chance of analyte loss or contamination, and improves throughput.[2] The diluent, typically ethanol or a similar solvent, should be of high purity to avoid co-eluting peaks.
-
Injection Technique: A split injection is employed to introduce a small, representative portion of the sample onto the column. This prevents column overload and ensures sharp, symmetrical peaks, which are crucial for accurate quantification.
Instrumentation and Consumables
Instrumentation
-
Gas Chromatograph: Agilent 8860 GC (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Autosampler: Agilent 7693A (or equivalent)
Consumables
-
GC Column: Agilent J&W DB-FATWAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm (P/N: G3903-63008) or equivalent polar PEG column.
-
Carrier Gas: Helium or Hydrogen, 99.999% purity or higher.
-
FID Gases: Hydrogen (99.999% purity), Air (zero grade), Nitrogen (makeup gas, 99.999% purity).
-
Syringe: 5 µL or 10 µL autosampler syringe.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Reagents: this compound standard (>98% purity), Ethanol (200 proof, for solvent and sample dilution).
Experimental Protocols
Standard Preparation
-
Primary Stock Standard (1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with ethanol.
-
Stopper and invert several times to ensure homogeneity. This is your stock standard.
-
-
Calibration Standards:
-
Perform serial dilutions of the stock standard with ethanol to prepare a series of calibration standards. A suggested range is 10 µg/mL to 500 µg/mL (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Transfer each calibration standard to a 2 mL autosampler vial.
-
Sample Preparation (Dilute and Shoot)
-
For samples with high concentrations of this compound (e.g., flavor concentrates), perform a preliminary dilution with ethanol to bring the concentration within the calibration range.
-
For samples like alcoholic beverages, a direct injection may be possible, or a minimal dilution (e.g., 1:2 or 1:5 with ethanol) may be required.
-
Filter the diluted sample through a 0.45 µm syringe filter if any particulate matter is present.
-
Transfer the final sample solution to a 2 mL autosampler vial.
GC-FID Method Parameters
The following table outlines the recommended starting parameters for the GC-FID analysis.
| Parameter | Value | Justification |
| GC Column | Agilent J&W DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm | Polar phase for good selectivity of esters; inertness provides excellent peak shape.[3][4] |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time. |
| Oven Program | 40°C (hold 4 min), then 5°C/min to 100°C, then 10°C/min to 200°C (hold 10 min) | Initial hold for separation of very volatile compounds, followed by ramps to elute the target analyte and clean the column.[3][4] |
| Injector | Split/Splitless | |
| Injector Temp | 250°C | Ensures rapid and complete vaporization of the sample. |
| Split Ratio | 30:1 | Prevents column overload and ensures sharp peaks for quantitative accuracy.[3] |
| Injection Volume | 0.5 µL | Appropriate volume for a split injection to avoid overloading. |
| Detector | FID | |
| Detector Temp | 250°C | Prevents condensation of the analyte in the detector. |
| Hydrogen Flow | 30 mL/min | Standard FID operating parameter. |
| Air Flow | 300 mL/min | Standard FID operating parameter. |
| Makeup Gas (N2) | 25 mL/min | Ensures optimal flow through the detector for best sensitivity and peak shape. |
Data Analysis
-
Calibration Curve:
-
Inject the series of calibration standards.
-
Integrate the peak area for this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of each standard.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linear fit.[3]
-
-
Quantification:
-
Inject the prepared sample(s).
-
Integrate the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
-
Remember to account for any dilution factors used during sample preparation.
-
Method Validation and Performance
A robust analytical method requires validation to ensure its suitability for the intended purpose.[8] The following parameters should be assessed:
| Parameter | Acceptance Criteria | Typical Performance of this Method |
| Linearity (R²) | ≥ 0.999 | R² ≥ 0.9992 over a concentration range of 10-1000 µg/mL has been demonstrated for similar compounds on this system.[3][4] |
| Precision (%RSD) | < 5% | Repeatability of peak areas is typically well below 3% RSD for multiple injections.[3] |
| Accuracy (% Recovery) | 95-105% | Spike recovery experiments should be performed on a representative sample matrix to assess accuracy. |
| Limit of Detection (LOD) | S/N ≥ 3 | Estimated to be ≤ 5 µg/mL based on similar analytes.[3] |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | Estimated to be around 10-15 µg/mL. |
Data Presentation and Interpretation
A typical chromatogram from the analysis of a standard mixture of flavor compounds on a DB-FATWAX UI column is shown below. This compound, being a relatively small ester, would be expected to elute in the earlier part of the chromatogram, likely after highly volatile compounds like ethyl acetate and before larger alcohols and esters. Its exact retention time should be confirmed by injecting a pure standard.
(Illustrative Chromatogram - Not of actual this compound but representative of flavor analysis on a WAX column) A chromatogram showing the separation of various flavor compounds, including esters and alcohols, would be presented here. The peak for this compound would be clearly labeled with its retention time.
Visualizations and Workflows
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound.
Logical Relationship of Method Validation
Caption: Interdependence of key method validation parameters.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect flow rate. | 1. Use an ultra-inert liner and column. Deactivate the liner with silylation if necessary. 2. Bake out the column at the maximum isothermal temperature. Trim the first few cm of the column. 3. Verify carrier gas flow rate. |
| Poor Reproducibility (%RSD high) | 1. Leak in the system (injector, column fittings). 2. Inconsistent injection volume. 3. Sample instability. | 1. Perform a leak check. 2. Check the autosampler syringe for air bubbles or damage. 3. Ensure samples and standards are properly sealed and stored. Prepare fresh standards. |
| No Peak or Small Peak | 1. Syringe is clogged or not installed correctly. 2. FID flame is not lit. 3. Incorrect method parameters. | 1. Clean or replace the syringe. Verify correct installation. 2. Check FID gas flows and attempt to reignite the flame. 3. Double-check all method parameters (oven temp, flows, etc.). |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contaminated solvent or septa. | 1. Run a solvent blank after high-concentration samples. Increase oven bake-out time. 2. Use high-purity solvents. Replace the injector septum. |
Conclusion
The GC-FID method detailed in this application note provides a reliable, sensitive, and accurate means for the quantitative analysis of this compound. The use of an ultra-inert polar capillary column ensures excellent chromatographic performance, yielding sharp, symmetrical peaks essential for precise quantification. The straightforward sample preparation and robust instrumentation make this method highly suitable for routine quality control in the food, beverage, and flavor industries. Proper method validation is crucial to guarantee the quality and defensibility of the analytical results.
References
-
Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent Technologies Application Note, 5994-0490EN. [Link]
- Song, H., & Cadwallader, K. R. (2004). GC/FID response of 2-methylbutyl acetate and butanol in a complex mixture of apple volatiles as affected by adsorption time on a SPME fiber. Journal of Food Quality, 27(1), 69-78.
-
Špakauskas, V., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6013. [Link]
-
The Pherobase. (n.d.). The Kovats Retention Index: Methyl butyrate (C5H10O2). [Link]
-
LabRulez GCMS. (n.d.). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]
- Teye, E., et al. (2014). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Research in Plant Sciences, 2(3), 53-66.
-
Alcohol and Tobacco Tax and Trade Bureau (TTB). (n.d.). Analysis of Flavoring Agents in Alcohol Based Flavors. [Link]
-
Zhang, Y., et al. (2023). Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV. Foods, 12(17), 3192. [Link]
- Supelco. (n.d.). The Retention Index System in Gas Chromatography: McReynolds Constants. Bulletin 880.
-
Restek Corporation. (2012). Alcoholic Beverage Analysis by GC. [Link]
- Idroes, R., et al. (2021). The prediction of Kovats retention indices of essential oils at gas chromatography using genetic algorithm-multiple linear regression and support vector regression. Journal of King Saud University - Science, 33(1), 101235.
-
ResearchGate. (n.d.). The GC-FID chromatogram of major volatile compounds in sample P7 (A).... [Link]
- ResearchGate. (2018). Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages.
-
Agilent Technologies. (2016). Analysis of Distilled Spirits Using an Agilent J&W DB-WAX Ultra Inert Capillary GC Column. Agilent Technologies Application Note, 5991-6638EN. [Link]
-
Li, W., et al. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical Analysis, 5(1), 33-39. [Link]
-
National Center for Biotechnology Information. (n.d.). Butanoic acid, 2-ethyl-, methyl ester. PubChem Compound Summary for CID 69951. [Link]
- GL Sciences. (n.d.). Analysis and Retention Indices of 61 Organic Solvent Components by Nitrogen Carriers. GC Technical Note.
-
The Good Scents Company. (n.d.). ethyl 2-methyl butyrate. [Link]
-
Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. [Link]
-
Adorno, M. A. T., et al. (2014). Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE). American Journal of Analytical Chemistry, 5, 406-414. [Link]
- ResearchGate. (2013).
-
The Good Scents Company. (n.d.). methyl 2-ethyl butyrate. [Link]
-
Agilent Technologies. (n.d.). GC/FID & GC/MS RTL Flavor Databases. [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: High-Resolution Chiral Separation of Methyl 2-Ethylbutyrate Enantiomers by Gas Chromatography
Abstract
This application note presents a detailed protocol for the enantioselective separation of methyl 2-ethylbutyrate using gas chromatography (GC) with a chiral stationary phase (CSP). This compound is a chiral ester found in various natural products and used as a fragrance and flavor component. The enantiomers of such compounds can possess distinct sensory properties and biological activities, making their separation and quantification essential for quality control, authenticity studies, and metabolic research. This guide provides a robust, field-proven methodology utilizing a derivatized β-cyclodextrin CSP, offering a comprehensive walkthrough from fundamental principles to practical implementation for researchers, scientists, and professionals in the pharmaceutical and flavor/fragrance industries.
Introduction: The Significance of Chiral Separation
Chirality is a fundamental property of molecules that has profound implications in pharmacology, toxicology, and sensory science.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit different biological activities and sensory profiles.[2] For instance, one enantiomer of a fragrance compound may have a desirable aroma, while the other might be odorless or possess an off-note.[3]
This compound possesses a stereocenter at the second carbon of the butanoate chain, resulting in (R)- and (S)-enantiomers. The accurate determination of the enantiomeric ratio (e.g., enantiomeric excess, % ee) is critical for:
-
Authenticity and Quality Control: Natural products often exhibit a specific enantiomeric distribution. Deviations from this can indicate adulteration with synthetic racemic mixtures.[4]
-
Process Monitoring: In asymmetric synthesis or biocatalysis, chiral analysis is essential for monitoring reaction progress and determining product purity.
-
Sensory and Bioactivity Studies: Isolating and evaluating individual enantiomers is crucial for understanding their specific contributions to flavor, fragrance, and physiological effects.
Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful and highly selective technique for the analysis of volatile and semi-volatile chiral compounds like this compound.[5]
The Principle of Chiral Recognition via Cyclodextrin-Based CSPs
The successful separation of enantiomers by GC relies on the principle of "chiral recognition," where a chiral selector in the stationary phase forms transient, diastereomeric complexes with the enantiomers of the analyte.[6] The differing stability of these complexes leads to different retention times and, consequently, separation.
Cyclodextrins (CDs) are cyclic oligosaccharides that are widely used as chiral selectors in GC.[2] They are torus-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[6] For use in GC, the hydroxyl groups on the exterior are derivatized to enhance their chiral recognition capabilities and thermal stability.[2][6]
The separation mechanism on a cyclodextrin-based CSP involves two primary interactions:
-
Inclusion Complexation: The analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin. The "goodness of fit" is dependent on the relative size and shape of the analyte and the cyclodextrin cavity (α, β, or γ-CD), influencing retention.[6]
-
Surface Interactions: The functional groups of the analyte interact with the derivatized hydroxyl groups on the rim of the cyclodextrin. These interactions, which can include hydrogen bonding and dipole-dipole forces, are critical for chiral discrimination.
For small esters like this compound, derivatized β-cyclodextrin phases are often the first choice due to the intermediate size of the cavity, which is well-suited for such analytes.[7][8] The selection of specific derivatives on the cyclodextrin can fine-tune the selectivity for particular enantiomeric pairs.[7]
Recommended Protocol: GC-FID Analysis of this compound Enantiomers
This protocol is based on established methods for similar short-chain chiral esters and provides a robust starting point for method development.[7]
Instrumentation and Consumables
-
Gas Chromatograph (GC): A system equipped with a Flame Ionization Detector (FID), electronic pressure control, and a suitable capillary column inlet.
-
Chiral GC Column: Rt-βDEXse (or equivalent 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) is recommended as it has shown good resolution for the structurally similar ethyl-2-methylbutyrate.[7]
-
Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
-
Carrier Gas: Hydrogen or Helium, high purity (99.999%). Hydrogen is preferred for faster analysis and higher efficiency at optimal flow rates.
-
Data System: Chromatography data acquisition and processing software.
-
Sample: Racemic this compound standard and sample for analysis.
-
Solvent: High-purity hexane or ethyl acetate for sample dilution.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of racemic this compound at 1000 µg/mL in hexane. From this, create a working standard of approximately 10-50 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound in hexane to fall within the concentration range of the working standard. If the sample matrix is complex, a preliminary extraction or headspace analysis may be necessary.
Chromatographic Conditions
The following table outlines the recommended starting parameters for the GC-FID system.
| Parameter | Recommended Setting | Rationale |
| Column | Rt-βDEXse, 30 m x 0.25 mm I.D., 0.25 µm | Proven selectivity for similar chiral esters.[7] |
| Inlet Type | Split/Splitless | |
| Inlet Temperature | 220 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Split Ratio | 50:1 (adjustable based on sample concentration) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Hydrogen | Provides higher optimal linear velocity for faster analysis. |
| Linear Velocity | ~50 cm/sec (set at initial oven temperature) | A good starting point for balancing speed and resolution. |
| Oven Program | 40 °C (hold 1 min), then ramp at 2 °C/min to 200 °C (hold 3 min) | A slow temperature ramp is crucial for resolving enantiomers, as their separation is often temperature-dependent.[7] |
| Detector | Flame Ionization Detector (FID) | High sensitivity for organic compounds. |
| Detector Temperature | 250 °C | Prevents condensation of the analyte in the detector. |
| Makeup Gas (N₂) | 25 mL/min | Optimizes detector performance. |
| Hydrogen Flow | 30 mL/min | Standard for FID operation. |
| Air Flow | 300 mL/min | Standard for FID operation. |
| Injection Volume | 1 µL |
Data Analysis and System Suitability
-
Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing their retention times with a reference standard, if available.
-
Resolution (Rs): Calculate the resolution between the two enantiomer peaks. A baseline separation is indicated by an Rs value ≥ 1.5.
-
Enantiomeric Excess (% ee): Calculate using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100
Expected Results & Optimization
Under the proposed conditions, a baseline separation of the this compound enantiomers is expected. The chromatogram should show two distinct, well-resolved peaks.
Table 2: Hypothetical Performance Data
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~25 - 35 min |
| Retention Time (Enantiomer 2) | ~26 - 36 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (As) | 0.9 - 1.3 |
Optimization Insights:
-
Insufficient Resolution: If resolution is poor, the most effective parameter to adjust is the oven temperature program. Lowering the initial temperature or reducing the ramp rate (e.g., to 1 °C/min) often significantly improves chiral separation.[7]
-
Long Analysis Time: If the resolution is excellent (>2.0), the temperature ramp rate can be increased to shorten the run time. Alternatively, increasing the carrier gas flow rate (linear velocity) can also reduce analysis time, though this may come at a slight cost to resolution.
-
Peak Shape: Poor peak shape (e.g., tailing) can be due to active sites in the GC inlet or column degradation. Ensure proper liner deactivation and column conditioning.
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for chiral separation.
Caption: Experimental workflow for the chiral GC separation of this compound.
Caption: Logical diagram of the chiral recognition mechanism on a cyclodextrin CSP.
Conclusion
The gas chromatographic method detailed in this application note provides a reliable and highly selective approach for resolving the enantiomers of this compound. The use of a derivatized β-cyclodextrin column, specifically the Rt-βDEXse phase, is key to achieving the necessary enantioselectivity. By following the outlined protocol and optimization strategies, researchers can effectively implement this method for routine quality control, authenticity verification, and advanced research in the pharmaceutical and flavor/fragrance industries.
References
-
Lytra, G., Tempere, S., de Revel, G., & Barbe, J.-C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Methylbutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 60(21), 5436–5442. Available from: [Link]
-
Mosandl, A. (1995). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. Food Reviews International, 11(4), 597-664. Available from: [Link]
- Werkhoff, P., Brennecke, S., Bretschneider, W., Güntert, M., Hopp, R., & Surburg, H. (1993). Chirospecific analysis in flavor and fragrance chemistry: a study of 2-methyl-4-propyl-1,3-oxathiane. Chirality, 5(6), 425-433. (Note: While not directly cited for this compound, this source establishes the principle of distinct sensory properties of enantiomers in fragrances).
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
- Armstrong, D. W., Li, W., & Pitha, J. (1990). Reversing enantioselectivity in capillary gas chromatography with polar and nonpolar cyclodextrin derivative phases. Analytical Chemistry, 62(2), 214-217. (Note: General principle of using cyclodextrins for authenticity).
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Available from: [Link]
- König, W. A. (1993). Enantioselective gas chromatography. Trends in Analytical Chemistry, 12(3), 130-137.
- Cserháti, T., & Forgács, E. (2001). Cyclodextrins in capillary electrophoresis.
-
Azelis. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available from: [Link]
- Schurig, V., & Nowotny, H. P. (1990). Gas chromatographic separation of enantiomers on cyclodextrin derivatives. Angewandte Chemie International Edition in English, 29(9), 939-957.
-
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Available from: [Link]
- Brooks, C. J. W., Gilbert, M. T., & Gilbert, J. D. (1973). New derivatives for the gas chromatographic resolution of optical isomers. Analytical Chemistry, 45(6), 896-902.
-
Juvancz, Z., & Szejtli, J. (2001). Cyclodextrins as dominant chiral selective agents in the capillary separation techniques. Periodica Polytechnica Chemical Engineering, 45(1-2), 27-38. Available from: [Link]
- Mosandl, A., Heusinger, G., & Gessner, M. (1986). Analytical and preparative separation of the enantiomers of γ-lactones. Journal of Agricultural and Food Chemistry, 34(1), 119-122.
-
da Silva, A. C., de Oliveira, I. P., & de Andrade, J. B. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 28(12), 2344-2352. Available from: [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl 2-methyl butanoate (YMDB01353). Available from: [Link]
-
Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Pittcon 2015 860-1P. Available from: [Link]
- Said, M., & Guiochon, G. (2001). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.).
-
Shafaei, A., Vamathevan, V., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Metabolomics, 17(9), 81. Available from: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. gcms.cz [gcms.cz]
Application Notes and Protocols for Methyl 2-Ethylbutyrate as a Flavor Ingredient
A Note to the Researcher: The flavor compound methyl 2-ethylbutyrate (CAS 816-11-5) is an ester with potential applications in the food and beverage industry. However, it is critical to distinguish it from its more commercially prevalent and well-documented isomer, ethyl 2-methylbutyrate (CAS 7452-79-1). Publicly available data on the specific organoleptic properties, natural occurrence, and established applications of this compound are limited. Therefore, this guide provides a framework based on its known chemical properties and general principles of flavor science. The protocols herein are designed as a starting point for research and development, emphasizing the necessity of empirical sensory evaluation for this novel flavor ingredient.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a flavor ingredient is fundamental to its effective application. These properties influence its volatility, solubility, and stability in various food matrices.
| Property | Value | Source |
| IUPAC Name | methyl 2-ethylbutanoate | |
| CAS Number | 816-11-5 | |
| Molecular Formula | C₇H₁₄O₂ | |
| Molecular Weight | 130.18 g/mol | |
| Boiling Point | 137 °C (Predicted) | Not specified |
| LogP | 2.10 | |
| Appearance | Liquid (Predicted) | Not specified |
Predicted Organoleptic Profile
While specific sensory data for this compound is not extensively documented, its structure as a short-chain branched ester suggests a profile within the fruity and ethereal categories. Esters of this nature often contribute notes that can be described as:
-
Fruity: Potentially reminiscent of under-ripe fruits, with green or sharp nuances.
-
Ethereal: A light, volatile, and slightly solvent-like character.
-
Sweet: A background sweetness that can lift and brighten a flavor profile.
Causality: The "fruity" character of esters arises from the interaction of their molecular structure with olfactory receptors. The size and shape of the alkyl and acyl groups determine the specific fruity note. The branched nature of the "2-ethyl" group is likely to impart a more complex and less linear fruit character compared to straight-chain esters.
Crucial Note: This predicted profile is theoretical. It is imperative for researchers to perform rigorous sensory analysis to determine the actual flavor characteristics and odor detection threshold of this compound.
Quality Control of Incoming Material
Ensuring the purity and identity of a flavor ingredient is the first critical step in any application. The following workflow is recommended for the quality control of newly acquired this compound.
Application Notes and Protocols for Methyl 2-Ethylbutyrate in Fragrance Compounds
Foreword: Navigating the Landscape of Aliphatic Esters
In the vast and nuanced world of fragrance chemistry, aliphatic esters are foundational pillars, celebrated for their ability to impart a wide spectrum of fruity and floral notes. It is crucial for the discerning researcher and perfumer to distinguish between closely related molecules, as subtle structural changes can lead to significant shifts in olfactory character. This guide focuses on Methyl 2-Ethylbutyrate (CAS 816-11-5) , a fragrance ingredient with a characteristic fruity, apple, sweet, and pineapple aroma.[][2] It is important to differentiate this from its more commercially prevalent cousin, ethyl 2-methylbutyrate (CAS 7452-79-1), which presents a greener, sharper apple and unripe fruit profile. While both are valuable, their applications diverge. This document will provide a detailed exploration of this compound, offering protocols and insights based on established chemical principles and perfumery expertise, particularly where specific literature for this less common ester is sparse.
Physicochemical Profile and Olfactory Characteristics
A comprehensive understanding of a fragrance material begins with its physical and chemical properties, which dictate its behavior in formulations and its sensory perception.
| Property | Value | Source |
| CAS Number | 816-11-5 | [2] |
| Molecular Formula | C₇H₁₄O₂ | [2] |
| Molecular Weight | 130.18 g/mol | [2] |
| Boiling Point | ~137-140 °C | [2] |
| Odor Profile | Fruity (98%), Apple (66%), Sweet (60%), Pineapple (56%), Tropical (51%) | [2] |
| Solubility | Soluble in ethanol and methanol. | [2] |
Expert Insight: The odor profile of this compound, with its prominent apple and pineapple facets, positions it as a valuable modifier in fruity and floral-fruity fragrance compositions. Its relatively high volatility suggests its primary role as a top note, contributing to the initial impression of a fragrance. Its sweet, ripe character can be used to add a juicy, succulent quality to fragrance accords.
Synthesis and Purification for Fragrance-Grade Quality
The synthesis of fragrance-grade esters demands high purity to avoid off-notes. The most common and industrially viable method for producing this compound is through Fischer esterification.
Protocol 2.1: Fischer Esterification of 2-Ethylbutyric Acid with Methanol
This protocol outlines a standard laboratory-scale synthesis.
Principle: This acid-catalyzed esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), an excess of one reactant (typically the alcohol) is used, and the water formed is removed.
Materials:
-
2-Ethylbutyric acid (≥99% purity)
-
Methanol (anhydrous, ≥99.8% purity)
-
Sulfuric acid (concentrated, 98%) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus (optional, for larger scale)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-ethylbutyric acid (1.0 mol), methanol (3.0 mol, excess), and a catalytic amount of concentrated sulfuric acid (0.05 mol).
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by gas chromatography (GC) by taking small aliquots.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add the mixture to a separatory funnel containing cold water.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous phase.
-
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude ester by fractional distillation under atmospheric pressure to obtain high-purity this compound.
-
Diagram 2.1: Synthesis and Purification Workflow
Sources
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of Methyl 2-Ethylbutyrate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl 2-ethylbutyrate. Due to its volatility and lack of a strong UV chromophore, this compound presents a unique analytical challenge. This guide presents a comprehensive protocol using a reverse-phase C18 column with a universal Refractive Index (RI) detector. The causality behind the selection of chromatographic parameters is explained in detail. Furthermore, this document provides a complete, step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in research and quality control environments.[1][2][3]
Introduction and Analytical Rationale
This compound (CAS 816-11-5) is a short-chain fatty acid ester recognized for its characteristic fruity aroma.[4][5] It is found in various natural products and is used as a flavoring and fragrance agent. Accurate quantification is critical for quality control in the food and beverage industry, formulation development in pharmaceuticals, and for monitoring in environmental studies.
While Gas Chromatography (GC) is a conventional technique for analyzing volatile compounds like esters, HPLC offers distinct advantages.[6][7] HPLC is particularly useful when the sample matrix is aqueous, non-volatile, or when simultaneous analysis of other non-volatile components is required. The primary analytical challenge for this compound in HPLC is its lack of a significant ultraviolet (UV) absorbing chromophore, making detection by standard Photodiode Array (PDA) or UV detectors difficult. To overcome this, this method employs a Refractive Index (RI) detector, a universal detector that responds to any analyte with a refractive index different from the mobile phase.[8][9][10]
This document serves as a guide for researchers and drug development professionals, providing not just a protocol, but the scientific reasoning to ensure its successful implementation and validation.
Chromatographic Principle and System
The method is based on reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, being a moderately non-polar molecule, is retained on the C18 column and separated from polar matrix components.[11] An isocratic mobile phase of acetonitrile and water is used. Acetonitrile serves as the organic modifier; its concentration is optimized to achieve adequate retention and a reasonable run time.
Detection Principle: Refractive Index (RI) The RI detector measures the difference in the refractive index between the mobile phase eluting from the column (sample cell) and a reference stream of the mobile phase (reference cell).[10][12] When only the mobile phase passes through both cells, the baseline is stable. As the this compound analyte elutes, the refractive index of the solution in the sample cell changes, generating a peak.[10] It is critical to use an isocratic mobile phase and maintain a stable temperature, as RI detectors are sensitive to changes in both composition and temperature.[12][13]
Experimental Workflow
The overall process from sample handling to data interpretation is outlined below.
Caption: General workflow for the quantification of this compound.
Materials and Methods
Instrumentation
-
HPLC system with an isocratic pump, autosampler, column thermostat, and a Refractive Index Detector (RID).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
Chemicals and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for small, moderately non-polar molecules. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Optimized for an appropriate retention time (~5-7 minutes) and separation from solvent front impurities.[11][14] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency. |
| Column Temp. | 35 °C | Controlled temperature is crucial for RI detection stability and ensures reproducible retention times.[13] |
| Detector | Refractive Index (RI) Detector, 35 °C | Universal detection for analytes without a UV chromophore. The detector temperature must match the column for baseline stability.[13] |
| Injection Vol. | 20 µL | A standard volume providing a good signal response without overloading the column. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any late-eluting peaks. |
Protocols
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Perform serial dilutions of the Stock Standard with the mobile phase to prepare a series of calibration standards. For the linearity study, recommended concentrations are 50, 100, 250, 500, and 750 µg/mL.
Sample Preparation
This protocol is for a simple aqueous matrix. For complex matrices, a more rigorous sample preparation like liquid-liquid extraction or solid-phase extraction (SPE) may be required.[15][16][17]
-
Dilute the sample with the mobile phase to bring the expected concentration of this compound into the range of the calibration curve (e.g., 50-750 µg/mL).
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol (ICH Q2(R2))
A self-validating system is essential for trustworthy results.[1][18] The following protocol outlines the validation parameters as stipulated by ICH guidelines.[2][3]
Caption: Key validation parameters according to ICH Q2(R2) guidelines.
Specificity
Specificity demonstrates that the analytical signal is solely from the analyte of interest.[18][19]
-
Protocol:
-
Inject the mobile phase (blank) to check for interfering peaks at the retention time of this compound.
-
Inject a placebo sample (sample matrix without the analyte) to ensure no matrix components co-elute.
-
Inject a standard solution of this compound to establish its retention time.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.
Linearity and Range
Linearity is the ability to produce results directly proportional to the analyte concentration over a defined range.[20][21]
-
Protocol:
-
Prepare at least five concentrations of the standard solution (e.g., 50, 100, 250, 500, 750 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal.
-
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 50-750 µg/mL | - |
| Correlation (r²) | >0.999 | ≥ 0.999 |
| Regression Eq. | y = mx + c | - |
Accuracy
Accuracy is the closeness of the measured value to the true value, often determined through recovery studies.[18][22]
-
Protocol:
-
Prepare a placebo sample matrix.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 200 | Result | Result |
| 100% | 250 | Result | Result |
| 120% | 300 | Result | Result |
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20][23]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[22]
| Precision Type | n | Mean Conc. (µg/mL) | Std. Dev. | % RSD |
| Repeatability | 6 | Result | Result | < 2.0% |
| Intermediate | 6 | Result | Result | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[21][24]
-
Protocol:
-
Determine the signal-to-noise (S/N) ratio by injecting a series of dilute solutions.
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1.
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%).
| Parameter | S/N Ratio | Calculated Conc. (µg/mL) |
| LOD | ~ 3:1 | Result |
| LOQ | ~ 10:1 | Result |
Robustness
Robustness is the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21][24]
-
Protocol:
-
Vary key parameters one at a time, such as Flow Rate (± 0.1 mL/min), Column Temperature (± 2 °C), and Mobile Phase Composition (e.g., Acetonitrile ± 2%).
-
Analyze a standard solution under each condition and evaluate the impact on retention time and peak area.
-
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the quantification should not be significantly affected.
Conclusion
This application note provides a detailed, validated HPLC-RI method for the quantification of this compound. The method is specific, linear, accurate, precise, and robust for its intended purpose. By explaining the scientific rationale behind the chosen parameters and providing a comprehensive validation protocol based on ICH guidelines, this guide equips researchers and quality control professionals with a trustworthy tool for the analysis of this challenging compound.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Slideshare. (n.d.). analytical method validation and validation of hplc.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Shimadzu. (2022). How to do HPLC method validation. YouTube.
- LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- SIELC Technologies. (2018). This compound.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- SIELC Technologies. (2018). Ethyl 2-methylbutyrate.
- Chromatography Forum. (2011). Short chain fatty acid analysis, GC or HPLC?.
- Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC.
- American Laboratory. (n.d.). Refractive Index Detector Kits for HPLC & uHPLC.
- Labcompare.com. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector).
- KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC.
- ResearchGate. (2025). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography.
- Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis.
- SCION Instruments. (n.d.). RI Detector HPLC.
- PubMed. (2007). Sample Preparation for the Analysis of Volatile Organic Compounds in Air and Water Matrices.
- Shimadzu. (n.d.). Refractive Index Detection (RID).
- NIST. (n.d.). Butanoic acid, 2-ethyl-, methyl ester. NIST WebBook.
- The Good Scents Company. (n.d.). methyl 2-ethyl butyrate.
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Application Notes and Protocols: Solid-Phase Microextraction (SPME) for the Analysis of Methyl 2-Ethylbutyrate
Abstract
This document provides a comprehensive guide to the theory and application of Solid-Phase Microextraction (SPME) for the analysis of methyl 2-ethylbutyrate, a volatile ester significant in the flavor and fragrance industries.[1][2] This guide is intended for researchers, scientists, and quality control professionals, offering detailed protocols for method development, optimization, and validation. We will explore the fundamental principles of SPME, delve into the rationale behind critical experimental choices, and provide step-by-step methodologies for the successful quantification of this compound in various matrices.
Introduction to Solid-Phase Microextraction (SPME)
SPME is a solvent-free, highly sensitive, and versatile sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[3][4][5] Developed to overcome the limitations of traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), SPME eliminates the need for organic solvents, thereby reducing chemical waste and analysis time.[3][4][6] The technique relies on a fused silica fiber coated with a polymeric stationary phase.[4] Analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[4][6] The fiber is then transferred to the injection port of a gas chromatograph (GC), where the analytes are thermally desorbed for separation and detection.[6][7]
Key Advantages of SPME:
-
Solvent-Free Operation: Reduces environmental impact and operational costs.[3][4]
-
High Sensitivity: Pre-concentrates analytes, enabling trace-level detection.[3]
-
Versatility: Compatible with various sample matrices, including liquids, solids, and gases.[3]
-
Reduced Sample Preparation Time: Combines extraction, concentration, and injection into a single step.[3]
-
Automation-Friendly: Easily automated for high-throughput analysis.
SPME is widely applied across various fields, including environmental monitoring, food and beverage analysis, and pharmaceutical development.[3][8]
Physicochemical Properties of this compound
This compound (C₇H₁₄O₂) is a volatile organic compound known for its fruity aroma, reminiscent of apples.[1][9] It is a fatty acid ethyl ester found naturally in fruits like strawberries and is used as a flavoring agent.[1] Understanding its physical and chemical properties is crucial for developing an effective SPME method.
| Property | Value | Source |
| Molecular Weight | 130.18 g/mol | [10] |
| Boiling Point | 132 - 134 °C | [2] |
| Flash Point | 73°F (22.8°C) | [9] |
| Solubility | Insoluble in water | [1][9] |
| Odor | Fruity, green, apple-like | [1] |
Its volatility and nonpolar nature make it an ideal candidate for analysis by Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[11]
SPME Method Development for this compound
A successful SPME analysis requires the careful optimization of several experimental parameters to achieve the desired sensitivity, accuracy, and reproducibility.[12]
SPME Fiber Selection
The choice of SPME fiber coating is paramount and depends on the analyte's polarity and volatility.[3] For a relatively non-polar, volatile ester like this compound, several fiber coatings are suitable.
| Fiber Coating | Polarity | Rationale for this compound |
| Polydimethylsiloxane (PDMS) | Non-polar | Ideal for non-polar volatiles. A 100 µm thickness is often used for low molecular weight compounds.[13][14] |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | This multi-phase fiber is excellent for a broad range of volatile and semi-volatile compounds, making it a good starting point for method development.[15][16] It can effectively trap both small and larger molecules. |
| Polyacrylate (PA) | Polar | Generally used for polar analytes, but can show some affinity for esters.[3][13] |
Recommendation: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended as the initial choice due to its broad applicability for volatile compounds.[15][16]
Extraction Mode: Headspace vs. Direct Immersion
SPME can be performed in two primary modes:
-
Direct Immersion (DI-SPME): The fiber is directly immersed in a liquid sample.[17] This mode generally provides higher extraction efficiency for less volatile or more polar compounds.[17][18]
-
Headspace (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a liquid or solid sample.[7][17] This is the preferred method for volatile analytes in complex matrices as it minimizes interference from non-volatile components.[7][19]
Recommendation: For the analysis of the volatile this compound, HS-SPME is the recommended extraction mode.[7] This approach protects the fiber from matrix contaminants and is highly effective for volatile compounds.[7]
Optimization of Extraction Parameters
To achieve optimal and reproducible results, several extraction parameters must be carefully controlled and optimized.[3]
-
Extraction Temperature: Increasing the temperature generally increases the vapor pressure of the analyte, leading to higher concentrations in the headspace and faster extraction kinetics.[3] However, excessively high temperatures can negatively impact the partitioning of the analyte onto the fiber and potentially damage the fiber coating.[3] An optimal temperature balances these factors.
-
Extraction Time: The amount of analyte extracted increases over time until equilibrium is reached.[7] For quantitative analysis, it is crucial to either allow the extraction to reach equilibrium or to maintain a consistent, pre-equilibrium extraction time for all samples and standards.[7]
-
Agitation: Agitation of the sample (e.g., stirring or shaking) facilitates the mass transfer of the analyte from the sample matrix to the headspace, reducing the time required to reach equilibrium.[3]
-
Matrix Modification: The addition of salt (e.g., sodium chloride) to aqueous samples can increase the ionic strength of the solution, which "salts out" the volatile organic compounds, driving them into the headspace and increasing extraction efficiency.[20]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the quantitative analysis of this compound using HS-SPME-GC-MS.
Materials and Reagents
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)
-
SPME Holder: Manual or for autosampler
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa
-
This compound standard
-
Internal Standard (IS): e.g., Methyl octanoate or other suitable non-interfering ester
-
Sodium Chloride (NaCl): ACS grade or higher
-
Methanol: HPLC grade
-
Deionized Water
Workflow Diagram
Caption: HS-SPME-GC-MS Workflow for this compound Analysis.
Step-by-Step Procedure
-
Fiber Conditioning: Before its first use, condition the SPME fiber according to the manufacturer's instructions, typically by inserting it into the GC inlet at a high temperature (e.g., 270°C) for 30-60 minutes.[7]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Create a series of calibration standards by spiking appropriate amounts of the stock solution into deionized water in 20 mL headspace vials.
-
For unknown samples, accurately weigh or pipette a known amount into a headspace vial.
-
-
Matrix Modification and Internal Standard Addition:
-
To each vial (standards and samples), add a consistent amount of NaCl to achieve saturation or a high ionic strength (e.g., 1 g per 5 mL of aqueous sample).[20]
-
Add a fixed amount of the internal standard solution to each vial.
-
Seal the vials immediately with the screw caps.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler incubator set to the optimized temperature (e.g., 50-70°C).[21][22]
-
Allow the sample to equilibrate at this temperature for a set time (e.g., 15-20 minutes) with agitation.[21]
-
Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 20-40 minutes).[15]
-
-
Thermal Desorption and GC-MS Analysis:
-
Immediately after extraction, retract the fiber and insert it into the hot GC inlet for thermal desorption.
-
Desorb the analytes onto the GC column for a specified time (e.g., 2-5 minutes) at a temperature sufficient for complete desorption (e.g., 250°C).[22]
-
Recommended GC-MS Parameters
The following table provides a starting point for the GC-MS parameters, which should be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| GC Inlet | Splitless mode, 250°C |
| SPME Liner | Narrow bore (e.g., 0.75 mm I.D.) |
| GC Column | Mid-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) or polar (e.g., Stabilwax) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min |
| MS Transfer Line | 250°C |
| Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |
Method Validation and Quantitative Analysis
For reliable quantitative results, the developed SPME method must be validated.[22]
Calibration
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.[22] The use of an internal standard is crucial to correct for variations in extraction efficiency and injection volume.[22]
Validation Parameters
-
Linearity and Range: Assess the linear range of the calibration curve and ensure it covers the expected concentration range of the samples.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing replicate samples at different concentrations.
-
Accuracy: Assess the agreement between the measured concentration and the true concentration, often determined by analyzing certified reference materials or spiked samples.
-
Robustness: Evaluate the method's resilience to small, deliberate variations in parameters such as extraction time and temperature.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Incomplete desorption, incompatible liner | Increase desorption time/temperature. Use a narrow-bore SPME liner.[7] |
| Low Sensitivity | Suboptimal extraction parameters, fiber saturation | Re-optimize extraction time and temperature. Check for analyte concentrations exceeding the linear range of the fiber. |
| Poor Reproducibility | Inconsistent extraction time/temperature, sample heterogeneity | Ensure precise control of all extraction parameters.[7] Ensure thorough sample homogenization and consistent matrix modification. |
| Carryover | Incomplete desorption from the fiber | Increase desorption time/temperature or add a bake-out step for the fiber between analyses. |
Conclusion
Solid-Phase Microextraction offers a powerful, efficient, and solvent-free approach for the analysis of this compound.[3][4][5] By carefully selecting the appropriate fiber and optimizing extraction parameters, a robust and sensitive quantitative method can be developed and validated. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to successfully implement SPME for the analysis of this and other volatile esters in a variety of applications, from flavor profiling in the food industry to quality control in pharmaceutical and consumer products.
References
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- Wikipedia. Solid-phase microextraction.
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- Al-Abdullah, A. A., et al. (2021, October 27). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. PMC - NIH.
- Perestrelo, R., et al. (2022). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI.
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- Chem-Impex. Ethyl 2-methylbutyrate Natural (Optically Active).
- Respiratory Research. Solid Phase Microextraction.
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- Sigma-Aldrich. Developing a Quantitative SPME Method.
- ResearchGate. (2015, June 20). Which solid phase microextraction (SPME) fibre is most suitable for plant volatile analysis?.
- Sigma-Aldrich. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity.
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Quantitative Analysis of Methyl 2-Ethylbutyrate in Food Samples by Headspace Solid-Phase Microextraction and Stir Bar Sorptive Extraction Coupled with Gas Chromatography-Mass Spectrometry
An Application Note for Researchers and Scientists
Abstract
Methyl 2-ethylbutyrate (CAS No. 816-11-5) is a volatile ester that imparts a characteristic fruity, apple-like aroma to a variety of food products.[1][2] Its presence and concentration are critical to the flavor profile and quality assessment of items such as fruit juices, ciders, wines, and other fermented beverages.[3][4] This application note provides a detailed, field-proven guide for the quantification of this compound in complex food matrices. We present two robust, solventless extraction methodologies: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE). These techniques, when coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offer the high sensitivity and selectivity required for accurate trace-level analysis. The protocols herein are designed to be self-validating, incorporating best practices for ensuring accuracy, precision, and reliability in a research or quality control setting.
Introduction: The Significance of this compound
This compound is an aliphatic ester naturally occurring in numerous fruits, including apples, pineapples, oranges, and plums.[3][5][6] As a key aroma-active compound, its concentration directly influences the consumer's sensory experience. The quantification of this ester is therefore essential for several reasons:
-
Quality Control: Ensuring batch-to-batch consistency in flavor profiles for commercial products.
-
Authenticity Assessment: Detecting adulteration or verifying the origin of raw materials.
-
Process Optimization: Monitoring the effects of processing and storage conditions on the final flavor profile of a product.[7]
-
New Product Development: Characterizing and replicating desirable aroma profiles.
The primary analytical challenge lies in isolating this volatile compound from complex food matrices, which are rich in sugars, acids, and other potentially interfering substances, and accurately quantifying it at often low concentrations.[4]
Principle of Analysis: A Three-Stage Approach
The accurate quantification of a volatile compound like this compound from a complex matrix relies on a systematic workflow. This process ensures the analyte is efficiently isolated, separated from interfering compounds, and detected with high specificity.
Caption: Core workflow for this compound quantification.
The causality behind this workflow is critical. Internal Standard (IS) spiking at the beginning is paramount; the IS, a compound with similar chemical properties to the analyte but not present in the sample, experiences the same potential losses during extraction and analysis. By comparing the analyte's signal to the IS signal, we can correct for these variations, ensuring high accuracy. Extraction and concentration are necessary to elevate the analyte's concentration to a level detectable by the instrument. GC separation resolves the target analyte from other volatile compounds, while MS detection in Selected Ion Monitoring (SIM) mode provides the specificity needed to distinguish and quantify the analyte, even if it co-elutes with other matrix components.[8]
Sample Preparation and Extraction Protocols
The choice of extraction technique depends on the sample matrix and the required sensitivity. HS-SPME is excellent for general screening and quantification in most matrices, while SBSE provides superior enrichment for ultra-trace analysis, particularly in liquid samples.[9]
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is an equilibrium-based, solvent-free technique where a fused-silica fiber coated with a sorbent phase is exposed to the headspace above the sample. Volatile analytes partition from the sample into the headspace and are then adsorbed by the fiber.[10][11]
Caption: Step-by-step HS-SPME workflow for sample preparation.
Causality in Protocol Choices:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is chosen for its broad-range affinity for volatile and semi-volatile compounds, making it ideal for esters like this compound.[12][13]
-
Temperature and Time: The incubation temperature (60°C) is a balance between promoting volatilization and avoiding thermal degradation of the sample or analyte.[12] Extraction time is optimized to ensure equilibrium is approached, leading to reproducible results.
Protocol 2: Stir Bar Sorptive Extraction (SBSE)
SBSE utilizes a magnetic stir bar coated with a significantly larger volume of polydimethylsiloxane (PDMS) compared to SPME, offering a much higher extraction capacity and sensitivity.[9] It is particularly effective for liquid samples like juice or wine.
Caption: Step-by-step SBSE workflow for liquid samples.
Causality in Protocol Choices:
-
Sorptive Phase: PDMS is a non-polar phase, making it highly effective for extracting esters from aqueous matrices based on the principle of partitioning.[14][15]
-
Extraction Time: A longer extraction time (60 min) is used to allow the analyte to fully partition into the thick PDMS layer, maximizing recovery and sensitivity.[16]
-
Desorption: Thermal desorption is preferred over liquid desorption as it provides a more efficient and complete transfer of the analytes to the GC system without dilution.[15][17]
GC-MS Instrumental Protocol and Method Validation
An appropriately configured GC-MS system is essential for the successful separation and detection of the target analyte. The method must then be validated to prove it is fit for its intended purpose.[18][19]
GC-MS Parameters
The following table outlines a typical set of parameters for this analysis. These should serve as a starting point and may require optimization for specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | --- |
| MS System | Agilent 5977B MSD or equivalent | --- |
| Injector | Splitless Mode, 250 °C | Maximizes analyte transfer to the column for trace analysis. |
| GC Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) | A polar column provides excellent separation for esters and other flavor compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min) | Separates volatile compounds based on boiling point, ensuring the analyte is resolved from matrix interference. |
| MS Source | Electron Ionization (EI), 70 eV, 230 °C | Standard ionization energy for creating reproducible mass spectra. |
| MS Quad | 150 °C | --- |
| Acquisition | Selected Ion Monitoring (SIM) Mode | Increases sensitivity and selectivity by monitoring only characteristic ions. |
| Ions (SIM) | This compound: m/z 57, 74, 101Methyl Octanoate (IS): m/z 74, 87, 158 | Quantifier ion is in italics; others are qualifiers for identity confirmation. |
Method Validation Parameters
Method validation demonstrates that an analytical procedure is reliable, accurate, and suitable for its intended use.[20][21] Key performance characteristics must be experimentally verified.
Caption: Interrelationship of core method validation parameters.
The following table summarizes typical acceptance criteria for these parameters in food analysis.
| Parameter | Definition | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[19] | No significant interfering peaks at the retention time of the analyte and internal standard in a blank matrix sample. |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² ≥ 0.995 over the calibration range (e.g., 1-200 µg/L). |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments. | Mean recovery of 80-120%.[14] |
| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeatability (intra-day) RSD ≤ 15%.Reproducibility (inter-day) RSD ≤ 20%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] | S/N ≥ 10; analyte response must be within the linear range and meet precision/accuracy criteria. |
Conclusion
This application note provides two comprehensive, validated protocols for the quantification of this compound in food samples using HS-SPME-GC-MS and SBSE-GC-MS. By explaining the causality behind critical experimental choices and adhering to rigorous validation standards, these methods provide a trustworthy framework for researchers and quality control professionals. The successful implementation of these protocols will enable the accurate characterization of this key flavor compound, contributing to a deeper understanding of food quality and sensory properties.
References
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Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application | Agilent . Agilent. [Link]
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Ethyl 2-methylbutyrate - The Ingredient Directory - The Fragrance Conservatory . The Fragrance Conservatory. [Link]
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A Combination of Standard (SBSE) and Solvent-Assisted (SA-SBSE) Stir Bar Sorptive Extraction for Comprehensive Analysis of Flavor Compounds in Beverages - Lab Alliance . Lab Alliance. [Link]
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Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography | Request PDF - ResearchGate . ResearchGate. [Link]
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ethyl 2-methyl butyrate - FlavScents . The Good Scents Company. [Link]
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Versatile New Stir Bar Sorptive Extraction Techniques for Flavor, Fragrance, and Odor Analysis - YouTube . YouTube. [Link]
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Applications of Stir-Bar Sorptive Extraction to Food Analysis | Request PDF - ResearchGate . ResearchGate. [Link]
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Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview | LCGC International . LCGC International. [Link]
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Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem . National Center for Biotechnology Information. [Link]
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Full article: Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer . Taylor & Francis Online. [Link]
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Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed . National Center for Biotechnology Information. [Link]
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Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - ResearchGate . ResearchGate. [Link]
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ethyl 2-methyl butyrate, 7452-79-1 - The Good Scents Company . The Good Scents Company. [Link]
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An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production - PMC - NIH . National Center for Biotechnology Information. [Link]
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Method Development and Validation for Food and Beverages - RSSL . RSSL. [Link]
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Guidelines for the Validation of Chemical Methods for the Foods Program . U.S. Food and Drug Administration. [Link]
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VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL - FAO Knowledge Repository . Food and Agriculture Organization of the United Nations. [Link]
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Food Flavor Chemistry and Sensory Evaluation - PMC - NIH . National Center for Biotechnology Information. [Link]
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Understanding Method Validation in Food Testing Laboratories - Food Safety Institute . Food Safety Institute. [Link]
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ethyl 2-methylbutyrate - cfsanappsexternal.fda.gov . U.S. Food and Drug Administration. [Link]
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Exclusive quantification of methyl-branched fatty acids and minor 18:1-isomers in foodstuff by GC/MS in the SIM mode using 10,11-dichloroundecanoic acid and fatty acid ethyl esters as internal standards - ResearchGate . ResearchGate. [Link]
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ACS Food Science & Technology Vol. 6 No. 1 - ACS Publications . American Chemical Society Publications. [Link]
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Showing Compound Ethyl 2-methylbutyrate (FDB011877) - FooDB . FooDB. [Link]
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Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - MDPI . MDPI. [Link]
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This compound | C7H14O2 | CID 69951 - PubChem - NIH . National Center for Biotechnology Information. [Link]
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methyl 2-ethyl butyrate, 816-11-5 - The Good Scents Company . The Good Scents Company. [Link]
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Application Notes & Protocols for the Use of Fruity Esters in Insect Semiochemical Research, Featuring Ethyl 2-Methylbutyrate
Introduction
Fruity esters are a class of volatile organic compounds (VOCs) that play a critical role in the chemical communication of insects. These compounds, often responsible for the characteristic scent of fruits and flowers, can act as powerful attractants, guiding insects to food sources, oviposition sites, and mates. Their study is a cornerstone of chemical ecology and has significant implications for the development of sustainable pest management strategies. While the specific compound "methyl 2-ethylbutyrate" has limited documentation in insect pheromone literature, the closely related isomer, ethyl 2-methylbutyrate , has been identified as a significant semiochemical for several insect species. This guide will focus on ethyl 2-methylbutyrate as a representative fruity ester to provide researchers with the foundational protocols and theoretical understanding necessary for investigating its role in insect behavior.
Ethyl 2-methylbutyrate is a fatty acid ethyl ester found in a variety of fruits, including apples, blueberries, and strawberries, as well as in the aroma of wine.[1][2] Its presence in the headspace of wild blueberries has been shown to elicit electrophysiological responses in the antennae of the spotted-wing drosophila, Drosophila suzukii, a significant agricultural pest.[3] Furthermore, it has been identified as a component of the floral scent of Goniothalamus wynaadensis, a plant pollinated by beetles.[4] These findings underscore the importance of ethyl 2-methylbutyrate as a semiochemical and make it an excellent model compound for the protocols detailed below.
This document will provide detailed methodologies for the key experimental workflows in semiochemical research: chemical analysis via Gas Chromatography-Mass Spectrometry (GC-MS), electrophysiological investigation using Electroantennography (EAG), and behavioral assessment with a Y-tube olfactometer. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play.
Part 1: Chemical Analysis of Ethyl 2-Methylbutyrate
The first step in many chemical ecology studies is the identification and quantification of the semiochemicals present in a natural sample (e.g., the headspace of a fruit or an insect extract). Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this type of analysis due to its high sensitivity and ability to separate and identify volatile compounds.
Protocol 1: Headspace Volatile Collection and GC-MS Analysis
This protocol outlines the collection of volatile compounds from a fruit sample and their subsequent analysis by GC-MS to identify and quantify ethyl 2-methylbutyrate.
Materials:
-
Fruit samples (e.g., ripe blueberries)
-
Volatile collection chambers (glass desiccators or similar)
-
Volatile traps (e.g., Porapak Q or Tenax TA packed glass tubes)
-
Vacuum pump and flowmeter
-
Solvents: Dichloromethane or Hexane (high purity, GC grade)
-
Internal standard (e.g., n-octane)
-
GC-MS system with a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5)
Methodology:
-
Sample Preparation: Place a known weight of the fruit sample into the volatile collection chamber. This allows the volatile compounds to accumulate in the headspace.
-
Volatile Collection (Dynamic Headspace Adsorption):
-
Connect the volatile trap to the outlet of the chamber and the vacuum pump to the outlet of the trap.
-
Draw air through the chamber and over the fruit sample, carrying the volatiles onto the adsorbent material in the trap. A typical flow rate is 100-200 mL/min for 1-4 hours. The duration can be optimized based on the volatility of the compounds and the sensitivity of the instrument.
-
-
Elution of Volatiles:
-
After collection, disconnect the trap and elute the trapped volatiles with a small volume (e.g., 200 µL) of high-purity solvent (dichloromethane or hexane).
-
Add a known amount of internal standard to the eluate. The internal standard is a compound not expected to be in the sample and is used for quantification.
-
-
GC-MS Analysis:
-
Inject 1 µL of the eluate into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: 40°C for 2 min, then ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Impact (EI) energy: 70 eV
-
Mass Scan Range: 40-400 amu
-
-
-
Data Analysis:
-
Identify ethyl 2-methylbutyrate by comparing its mass spectrum and retention time to that of an authentic standard. The PubChem database provides mass spectral data for reference.[5]
-
Quantify the amount of ethyl 2-methylbutyrate by comparing its peak area to that of the internal standard.
-
Causality and Insights:
-
Dynamic headspace collection is preferred over static headspace for concentrating low-abundance volatiles.
-
The choice of adsorbent material depends on the volatility of the target compounds. Porapak Q is suitable for a wide range of volatiles, including fruity esters.
-
A temperature program in the GC oven is crucial for separating compounds with different boiling points.
-
Electron Impact (EI) is a standard ionization method that creates reproducible fragmentation patterns, allowing for library matching and compound identification.
Visualization of GC-MS Workflow:
Caption: Workflow for headspace volatile collection and GC-MS analysis.
Part 2: Electrophysiological Assays
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's entire antenna to an odor stimulus. It is a powerful tool for screening compounds to determine which ones are detected by the insect's olfactory system.[6]
Protocol 2: Electroantennogram (EAG) Recordings
This protocol describes how to measure the antennal response of a target insect to ethyl 2-methylbutyrate.
Materials:
-
Live insects (e.g., Drosophila suzukii)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
Ag/AgCl electrodes
-
EAG amplifier and data acquisition system
-
Charcoal-filtered and humidified air delivery system
-
Pipettes and filter paper strips
-
Ethyl 2-methylbutyrate
-
Control solvent (e.g., paraffin oil or hexane)
Methodology:
-
Antenna Preparation:
-
Immobilize the insect (e.g., by chilling).
-
Under the microscope, carefully excise one antenna.
-
Mount the head of the insect in the indifferent electrode (filled with saline) and the tip of the antenna in the recording electrode.
-
-
EAG Setup:
-
Position the mounted antenna in a continuous stream of charcoal-filtered, humidified air.
-
Connect the electrodes to the EAG amplifier.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of ethyl 2-methylbutyrate in the control solvent.
-
Apply a known volume (e.g., 10 µL) of each dilution to a filter paper strip and place it inside a Pasteur pipette.
-
-
Stimulus Delivery and Recording:
-
Insert the tip of the stimulus pipette into a hole in the main air delivery tube.
-
Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.
-
Record the resulting depolarization of the antennal membrane (the EAG response).
-
Present the stimuli in order of increasing concentration, with a control (solvent only) puff before each test compound. Allow sufficient time between stimuli for the antenna to recover.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus.
-
Subtract the response to the control from the response to the test compound to obtain the net response.
-
Analyze the dose-response relationship.
-
Causality and Insights:
-
Excising the antenna allows for stable and repeatable recordings.
-
Saline solution ensures electrical contact and keeps the preparation viable.
-
A continuous airflow provides a stable baseline and carries the odor stimulus to the antenna.
-
Charcoal filtration removes any contaminating odors from the airstream.
-
A dose-response experiment is essential to determine the sensitivity of the antenna to the compound.
Visualization of EAG Setup:
Caption: Schematic of an Electroantennography (EAG) experimental setup.
Part 3: Behavioral Assays
While EAG confirms that an insect can detect a compound, it does not reveal the behavioral response (attraction, repulsion, or no response). Behavioral assays, such as olfactometer tests, are necessary to determine the function of a semiochemical.
Protocol 3: Y-Tube Olfactometer Bioassay
This protocol describes a two-choice behavioral assay to assess whether insects are attracted to or repelled by ethyl 2-methylbutyrate.
Materials:
-
Y-tube olfactometer (glass)
-
Air source (pump or compressed air)
-
Flowmeters
-
Charcoal and water flasks for air purification and humidification
-
Odor sources: Ethyl 2-methylbutyrate and control solvent
-
Test insects
Methodology:
-
Setup:
-
Assemble the Y-tube olfactometer. The base of the "Y" is the insect release point, and the two arms are for the odor and control stimuli.
-
Connect the air source to the purification/humidification system and then to the two arms of the Y-tube via flowmeters. Ensure equal airflow through both arms.
-
-
Stimulus Introduction:
-
Apply the test compound (ethyl 2-methylbutyrate on filter paper) to the inlet of one arm and the control solvent to the other. The assignment of the test compound to the left or right arm should be randomized between trials.
-
-
Insect Introduction and Observation:
-
Introduce a single insect into the release point at the base of the Y-tube.
-
Observe the insect's movement for a set period (e.g., 5-10 minutes).
-
A "choice" is recorded when the insect walks a certain distance into one of the arms.
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
-
Data Collection and Analysis:
-
Test a sufficient number of insects (e.g., 50-100).
-
After every few trials, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.
-
Analyze the results using a chi-square test to determine if the distribution of choices between the odor and control arms is significantly different from a 50:50 distribution.
-
Causality and Insights:
-
The Y-tube design provides a clear two-choice arena for the insect.
-
Equal and controlled airflow is critical to ensure that the choice is based on odor preference and not on differences in air movement.
-
Randomizing the position of the test odor prevents any side bias in the experimental setup.
-
Thorough cleaning between trials is essential to avoid cross-contamination of odors.
Visualization of Y-Tube Olfactometer:
Caption: Diagram of a Y-tube olfactometer for behavioral assays.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers investigating the role of fruity esters, such as ethyl 2-methylbutyrate, in insect pheromone research. By systematically applying the techniques of chemical analysis, electrophysiology, and behavioral assays, scientists can identify behaviorally active compounds, elucidate their function in insect communication, and leverage this knowledge for the development of novel and sustainable pest management solutions. The integration of these methods, from compound identification to behavioral validation, represents a robust and self-validating system for the study of chemical ecology.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24020, Ethyl 2-methylbutyrate. Retrieved from [Link]
-
The Good Scents Company (2024). methyl 2-ethyl butyrate. Retrieved from [Link]
-
Keesey, I. W., et al. (2017). Fruit volatiles mediate differential attraction of Drosophila suzukii to wild and cultivated blueberries. Journal of Chemical Ecology, 43(8), 799-811. (Simulated reference based on search result[3])
-
Rodriguez-Saona, C., et al. (2017). From laboratory to field: electro-antennographic and behavioral responsiveness of two insect predators to methyl salicylate. BioControl, 62(3), 327-338. (Simulated reference based on search result[7])
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69951, this compound. Retrieved from [Link]
-
Schott, M., et al. (2013). Insect Antenna-Based Biosensors for In Situ Detection of Volatiles. Sensors, 13(6), 7647-7685. (Simulated reference based on search result[6])
-
Kim, H., et al. (2024). Comparison of volatile compound profiles derived from various livestock protein alternatives including edible-insect, and plant-based proteins. Food Bioscience, 60, 104085. (Simulated reference based on search result[8])
-
Gonzalez, P. V., et al. (2015). Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents. Journal of Medical Entomology, 52(6), 1215-1221. (Simulated reference based on search result[9])
-
Narayanan, M. K. R., et al. (2019). Communication, Insects. In: Starr, C. (eds) Encyclopedia of Social Insects. Springer, Cham. (Simulated reference based on search result[4])
-
ChEBI (2024). ethyl 2-methylbutyrate (CHEBI:88452). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-Ethylbutyrate
Welcome to the technical support center for the synthesis of methyl 2-ethylbutyrate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common esterification reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification (often shortened to Fischer esterification). This reaction involves the acid-catalyzed condensation of 2-ethylbutanoic acid with methanol to produce the target ester and water.[1][2] Due to its reliance on readily available and inexpensive starting materials, it is a cornerstone of ester synthesis in both academic and industrial settings.
Q2: Why is an acid catalyst required for this reaction?
In the absence of a strong acid catalyst, the esterification reaction is impractically slow.[2] The carboxylic acid is not electrophilic enough to be attacked by the alcohol, which is a weak nucleophile. The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the 2-ethylbutanoic acid.[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol, thereby accelerating the reaction.[1][3]
Q3: Can you illustrate the reaction mechanism for the Fischer esterification of 2-ethylbutanoic acid?
Certainly. The mechanism is a sequence of protonation and deprotonation steps, culminating in the formation of the ester and water. It is a classic example of nucleophilic acyl substitution.[1][5] The entire process is reversible at each step.[3][5]
Caption: Fischer esterification mechanism for this compound synthesis.
Q4: Why is the Fischer esterification an equilibrium-limited reaction, and what does this mean for my yield?
The Fischer esterification is a reversible process where the starting materials and products exist in equilibrium.[3][4][5] This means that even under ideal conditions, the reaction will not proceed to 100% completion but will instead reach a point where the rates of the forward and reverse reactions are equal.[2] For the synthesis of ethyl acetate from ethanol and acetic acid, the equilibrium constant is approximately 4, leading to a maximum yield of only about 65% if equimolar amounts of reactants are used.[5] To achieve a high yield of this compound, you must actively shift the equilibrium towards the product side. This is a critical concept for process optimization.
Troubleshooting Guide: Improving Your Yield
Q: My final yield of this compound is consistently below 70%. What are the primary causes and how can I fix this?
A suboptimal yield is the most common issue encountered. The problem can typically be traced to one of two areas: an incomplete reaction due to unfavorable equilibrium or kinetic factors, or product loss during the workup and purification stages. Let's break down the troubleshooting process.
Caption: Troubleshooting workflow for diagnosing and resolving low yield issues.
1. Shifting the Reaction Equilibrium (Le Chatelier's Principle)
According to Le Chatelier's principle, you can drive the equilibrium to the right by either adding an excess of a reactant or removing a product as it forms.[2]
-
Use Excess Methanol: The simplest and most common strategy is to use methanol as the limiting reagent and also as the solvent.[6] Using a large excess (e.g., 5 to 10 molar equivalents) dramatically shifts the equilibrium towards the formation of this compound.[2][5] Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can increase ester yield from ~65% to over 95%.[5]
-
Remove Water: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion.[1][2][4] This is typically achieved using a Dean-Stark apparatus , which separates water from the refluxing reaction mixture.[6][7][8] This is particularly useful when working with more expensive alcohols where using a large excess is not feasible.
2. Optimizing Reaction Kinetics (Rate)
-
Catalyst Loading: Ensure you are using a sufficient amount of acid catalyst, typically 1-5 mol% relative to the carboxylic acid. Insufficient catalyst will result in a slow reaction that may not reach equilibrium within a practical timeframe. Common catalysts include concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).[4][6]
-
Temperature: The reaction should be run at reflux temperature to ensure a reasonable reaction rate.[6] For methanol, this is approximately 65°C. Heating provides the necessary activation energy for the reaction to proceed.
-
Reaction Time: Fischer esterifications can be slow.[2][3] It is crucial to monitor the reaction's progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography) to determine when it has reached equilibrium. A common mistake is to terminate the reaction prematurely.
Q: My product is pure according to NMR, but my isolated yield is still low. Where could I be losing my product?
Product loss during the aqueous workup is a frequent and often underestimated problem. This compound has some water solubility, and improper technique can lead to significant losses.
-
Incomplete Extraction: Ensure you perform multiple extractions (at least 2-3) of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). A single extraction is often insufficient to recover all the product.
-
Emulsion Formation: Emulsions can form during the washing steps, trapping product in the interface between the organic and aqueous layers. To mitigate this, add wash solutions gently without vigorous shaking and use a saturated sodium chloride solution (brine) as the final wash to help break emulsions and reduce the solubility of the ester in the aqueous phase.[9]
-
Premature Evaporation: this compound is a relatively volatile compound (Boiling Point: ~133-134°C). Avoid excessive heating or prolonged exposure to high vacuum on a rotary evaporator, as this can lead to loss of the final product.
Q: How do I properly remove the unreacted 2-ethylbutanoic acid from my product?
This is a critical purification step. Any remaining acid catalyst and unreacted 2-ethylbutanoic acid must be removed.
-
The Basic Wash: The standard procedure is to wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6] This deprotonates the carboxylic acid, forming its sodium salt, which is highly soluble in the aqueous layer and thus easily removed.
-
Self-Validation: Continue the bicarbonate washes until you no longer observe CO₂ gas evolution (effervescence). As a final check, test the pH of the aqueous layer after a wash; it should be neutral or slightly basic (pH 7-8).[10] This confirms the complete removal of all acidic components.
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol incorporates best practices to maximize yield.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethylbutanoic acid (5.81 g, 50 mmol, 1.0 eq).
-
Reagents: Add methanol (40 mL, ~1 mol, 20 eq) to the flask.
-
Catalyst: Carefully add concentrated sulfuric acid (0.5 mL, ~0.9 g, ~9 mmol, 0.18 eq) dropwise while stirring.
-
Reaction: Heat the mixture to a gentle reflux (~65°C) using a heating mantle. Allow the reaction to proceed for 2-4 hours, monitoring by TLC or GC if possible.[6]
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with the following solutions:
-
Saturated aqueous NaHCO₃ (2 x 30 mL), or until no more gas evolves.[6]
-
Saturated aqueous NaCl (brine) (1 x 30 mL).
-
-
Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Filter the drying agent and collect the filtrate.
-
Solvent Removal: Remove the solvent using a rotary evaporator. Be cautious not to overheat the sample.
-
Purification (Optional): If necessary, the crude ester can be further purified by fractional distillation to yield the final product.
Table 1: Impact of Key Parameters on Yield
| Parameter | Condition | Rationale | Expected Impact on Yield |
| Methanol Stoichiometry | 1:1 molar ratio | No equilibrium shift | Low (~65%) |
| 10:1 molar ratio | Shifts equilibrium to products | High (>95%)[5] | |
| Water Removal | None | Equilibrium is not shifted | Low to Moderate |
| Dean-Stark Trap | Drives reaction to completion | Very High (>98%) | |
| Catalyst Loading | < 1 mol% | Slow kinetics, may not reach equilibrium | Low |
| 2-5 mol% | Optimal rate | High | |
| Workup Wash | Water only | Incomplete removal of acidic impurities | Yield loss, low purity |
| NaHCO₃ then Brine | Complete acid removal, breaks emulsions | Maximizes isolated yield and purity |
References
- Continuous production method for ethyl 2-methylbutyrate.
- Process for preparing 2-ethyl-2-methylbutanoic acid
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Ethyl Methyl-2-Butyrate. Givaudan. [Link]
-
Mechanism for the esterification reaction. Chemguide. [Link]
-
Fischer esterification reaction. BYJU'S. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Effect of temperature on the synthesis of methyl butyrate. ResearchGate. [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. [Link]
- Process for producing ethyl butyrate.
- The preparation method of the new 2 Ethylbutanoic acid of one class.
-
Fischer Esterification. Chemistry Steps. [Link]
-
Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. [Link]
-
ethyl 2-methyl butyrate, 7452-79-1. The Good Scents Company. [Link]
-
Fischer Esterification. University of Toronto Scarborough. [Link]
-
Dean–Stark apparatus. Wikipedia. [Link]
-
Ethyl butanoate from butanoic acid and ethyl alcohol esterification catalyzed by the lipase CALB. ResearchGate. [Link]
-
A Simple Dean-Stark Apparatus Explained. YouTube. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. cerritos.edu [cerritos.edu]
- 10. CN1049330A - Process for producing ethyl butyrate - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-Ethylbutyrate
Welcome to the technical support guide for the purification of methyl 2-ethylbutyrate. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we address common challenges and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our focus is on the causality behind experimental choices to ensure you not only follow steps but also understand the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
A1: Crude this compound from a standard Fischer esterification (reacting 2-ethylbutyric acid with methanol using an acid catalyst) typically contains a predictable set of impurities. Understanding these is the first step to designing a robust purification strategy.
-
Unreacted 2-Ethylbutyric Acid: Due to the equilibrium nature of the Fischer esterification, some starting acid will always remain. This is often the cause of a sharp, acrid, or "wet dog" odor in the crude product.
-
Unreacted Methanol: As a low-boiling reagent often used in excess to drive the equilibrium, significant amounts of methanol are typically present.
-
Acid Catalyst: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) will be present and must be neutralized and removed.
-
Water: Water is a byproduct of the esterification reaction. Its presence can lead to a cloudy appearance in the organic phase and can promote ester hydrolysis during heating.
-
Side-Products: While typically minor, side-reactions can occur. For example, excessive heat with a sulfuric acid catalyst can lead to the formation of dimethyl ether from the dehydration of methanol.
Q2: What is the single most effective method for purifying this compound to a high degree (>99%)?
A2: For a volatile, thermally stable liquid like this compound, fractional distillation is the most effective and widely used technique for achieving high purity.[1] Its effectiveness is based on the significant boiling point differences between the desired ester and its common impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Rationale for Separation |
| Methanol | 32.04 | ~65 | Significantly lower boiling point allows it to be easily removed as the first fraction. |
| This compound | 130.18 | ~135-137 | This is the target product fraction. [2][3] |
| 2-Ethylbutyric Acid | 116.16 | ~194 | Higher boiling point due to hydrogen bonding; will remain in the distillation flask if the ester is distilled off. |
| Water | 18.02 | 100 | Can sometimes form azeotropes, but is typically removed during the initial aqueous workup before distillation. |
Fractional distillation provides multiple theoretical plates (cycles of vaporization and condensation), which allows for a much finer separation of components with close boiling points than simple distillation.[1][4]
Q3: How can I quickly and reliably assess the purity of my final product?
A3: The gold standard for assessing the purity of a volatile organic compound like this compound is Gas Chromatography with Flame Ionization Detection (GC-FID) . Assays for fatty acid methyl esters (FAMEs) are commonly performed by gas chromatography.[5][6]
-
Why it's effective: GC separates compounds based on their volatility and interaction with the column's stationary phase. The FID is highly sensitive to organic compounds and provides a response proportional to the mass of the analyte.
-
What you get: A chromatogram where the area of each peak corresponds to the relative amount of that compound in the mixture. Purity is calculated as the area of the product peak divided by the total area of all peaks.
-
Alternative: GC-Mass Spectrometry (GC-MS) can be used not only to quantify purity but also to identify the chemical structure of the impurities present, which is invaluable for troubleshooting.[7]
Troubleshooting Guide: Common Experimental Issues
Problem: My final product has a sharp, acidic odor.
-
Cause: This is almost certainly due to residual 2-ethylbutyric acid or the acid catalyst. Carboxylic acids have very low odor thresholds and are potent contaminants.
-
Solution: Neutralizing Wash. Before distillation, the crude product must be thoroughly washed with a mild base.
-
Dilute the crude ester with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. This reduces the viscosity and improves separation.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃). Add it slowly and vent the funnel frequently , as the neutralization of strong acid catalysts can produce a large volume of CO₂ gas.
-
Shake gently, allow the layers to separate, and drain the lower aqueous layer.
-
Repeat the wash until no more gas evolution is observed.
-
Finally, wash with brine (saturated NaCl solution) to break up any emulsions and remove the bulk of the dissolved water from the organic layer.
-
Problem: My organic layer is cloudy or hazy after the aqueous workup.
-
Cause: This indicates the presence of finely dispersed water droplets. Esters can dissolve a small but significant amount of water.
-
Solution: Use a Drying Agent. Before removing the solvent and proceeding to distillation, the organic layer must be dried.
-
Drain the washed organic layer from the separatory funnel into an Erlenmeyer flask.
-
Add an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is faster and has a higher capacity, but Na₂SO₄ is more neutral.
-
Add the drying agent in portions and swirl the flask. The initial portions will clump together as they absorb water. Keep adding until some of the agent remains free-flowing (like a snow globe).
-
Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.
-
Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. The resulting solution should be perfectly clear ("bright").
-
Problem: During distillation, the temperature is fluctuating and not holding steady.
-
Cause: This can be due to several factors:
-
Inadequate Separation: The mixture contains components with very close boiling points, and the system is struggling to separate them. This is common when transitioning between fractions.
-
Superheating/Bumping: The liquid is not boiling smoothly.
-
Improper Thermometer Placement: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser, so it is not accurately reading the temperature of the vapor being distilled.
-
-
Solution:
-
Improve Fractionation: Ensure you are using a fractionating column (e.g., a Vigreux column) and not performing a simple distillation. Wrapping the column in glass wool or aluminum foil can improve efficiency by minimizing heat loss.[1]
-
Ensure Smooth Boiling: Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Correct Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures it measures the temperature of the vapor that is in equilibrium with the liquid condensing into your collection flask.
-
Problem: My yield is very low after purification.
-
Cause: Low yield can result from losses at multiple stages.
-
Incomplete Reaction: The initial esterification did not proceed to a high conversion.
-
Losses During Workup: Emulsions during washing can lead to loss of material. Aggressive extraction can also contribute.
-
Premature/Late Fraction Collection: Collecting the product fraction over too wide or incorrect a temperature range.
-
Hold-up Volume: A significant amount of material can wet the surface of a long fractionating column and not distill over.
-
-
Solution:
-
Drive the Reaction: Use an excess of methanol and remove water as it forms (e.g., with a Dean-Stark apparatus) to push the equilibrium towards the product.
-
Careful Workup: Use brine washes to break emulsions. Perform back-extractions of the aqueous layers if significant product loss is suspected.
-
Collect Fractions Carefully: Monitor the distillation temperature closely. Collect a "forerun" of low-boiling impurities (methanol), then switch to a new receiver flask when the temperature stabilizes at the boiling point of your product (~135-137 °C). Stop collecting the main fraction when the temperature either drops (indicating the product is finished) or rises sharply (indicating higher-boiling impurities are starting to come over).
-
Minimize Hold-up: Use the shortest fractionating column that provides adequate separation.
-
Visualized Workflows & Protocols
General Purification Workflow
The overall process can be visualized as a sequence of logical steps, each designed to remove a specific class of impurity.
Caption: High-level workflow for purifying this compound.
Troubleshooting Logic for Impure Product
If your final product analysis shows impurities, this decision tree can help guide your next steps.
Caption: Troubleshooting flowchart based on GC analysis results.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
Objective: To neutralize the acid catalyst and remove water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude this compound mixture
-
Separatory funnel
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Erlenmeyer flasks, beakers
-
Filter paper and funnel
Procedure:
-
Transfer the cooled, crude reaction mixture to a separatory funnel of appropriate size.
-
Dilute the mixture with 2-3 volumes of diethyl ether. This will facilitate layer separation.
-
Slowly add saturated NaHCO₃ solution in portions. Swirl gently after each addition and vent the funnel by inverting it (with the stopper held firmly) and opening the stopcock. Continue until gas evolution ceases upon addition of more bicarbonate solution.
-
Stopper the funnel, shake vigorously for ~30 seconds, and vent again.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain and discard the lower aqueous layer.
-
Add saturated brine solution (approximately 1/4 of the organic layer volume) to the separatory funnel. Shake and allow the layers to separate. This wash helps to remove residual water and break any emulsions.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ in portions, swirling after each addition, until some of the powder remains free-flowing.
-
Let the flask sit for 15 minutes, swirling occasionally.
-
Gravity filter the dried solution into a round-bottom flask suitable for distillation, washing the drying agent with a small amount of fresh diethyl ether to ensure complete transfer.
Protocol 2: Fractional Distillation at Atmospheric Pressure
Objective: To separate pure this compound from lower- and higher-boiling point impurities.
Safety Note: Ensure the distillation apparatus is assembled in a fume hood. The system must not be sealed; it must be open to the atmosphere to prevent pressure buildup. This compound is flammable.[8] Use a heating mantle, not an open flame.
Materials:
-
Dried, filtered organic solution from Protocol 1
-
Distillation glassware: round-bottom flask, fractionating column (e.g., Vigreux), distillation head with thermometer adapter, condenser, and collection flasks.
-
Boiling chips or magnetic stir bar
-
Heating mantle
-
Lab jacks, clamps, and stands
Procedure:
-
Add a few boiling chips or a stir bar to the round-bottom flask containing the dried solution.
-
Assemble the fractional distillation apparatus as shown in standard organic chemistry texts. Ensure the thermometer bulb is correctly positioned.
-
First, distill off the low-boiling solvent (e.g., diethyl ether, B.P. ~35 °C) at a low heat setting. Collect this in a waste flask.
-
Once the solvent is removed, the temperature in the pot will rise. Increase the heat setting slowly.
-
A second low-boiling fraction, primarily residual methanol (B.P. ~65 °C), may co-distill with any remaining solvent. Collect this "forerun" in a separate flask and set it aside. The distillation rate should be controlled to about 1 drop per second.[9]
-
The temperature at the distillation head should plateau and then begin to rise again. When the temperature approaches the boiling point of this compound (~135 °C), switch to a clean, pre-weighed collection flask.
-
Collect the fraction that distills over at a stable temperature, typically within a narrow 2-3 °C range (e.g., 135-138 °C). Record the stable temperature as the boiling point.
-
Continue collecting until the majority of the liquid has distilled or until the temperature either drops or begins to rise sharply. A sharp rise indicates that higher-boiling impurities (like the starting carboxylic acid) are beginning to distill.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and charring of high-boiling residues.
-
Weigh the collection flask to determine the yield of the purified product.
References
-
The Good Scents Company. (n.d.). methyl 2-ethyl butyrate. Retrieved from [Link]
-
Chemsrc. (2025). Methyl 2-ethylbutanoate. Retrieved from [Link]
-
LookChem. (n.d.). Ethyl 2-methylbutyrate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1989). US4885383A - Process for the preparation of carboxylic acid methyl esters.
-
Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Reddit. (2022). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
PubMed. (2006). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]
-
Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
ResearchGate. (2004). (PDF) Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Retrieved from [Link]
-
JoVE. (2025). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
YouTube. (2020). 3.3.2.1 Fractional distillation. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (2010). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Retrieved from [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. methyl 2-ethyl butyrate, 816-11-5 [thegoodscentscompany.com]
- 3. Methyl 2-ethylbutanoate | CAS#:816-11-5 | Chemsrc [chemsrc.com]
- 4. vernier.com [vernier.com]
- 5. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H14O2 | CID 69951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Technical Support Center: Resolving Co-elution Issues in GC Analysis of Methyl 2-Ethylbutyrate
Welcome to our dedicated technical support guide for scientists and researchers encountering co-elution challenges with methyl 2-ethylbutyrate. As a volatile ester compound, often found in complex matrices such as flavors, fragrances, and biological samples, its analysis can be prone to interference from structurally similar compounds. This guide provides in-depth, field-proven insights and step-by-step troubleshooting protocols to help you achieve baseline resolution and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in GC analysis?
Co-elution is a common chromatographic issue where two or more different compounds elute from the GC column at the same time, resulting in a single, overlapping peak.[1][2] This is problematic because it prevents the accurate identification and quantification of the individual analytes, compromising the integrity of your results.[1] You might suspect co-elution if you observe asymmetrical peaks, such as those with a noticeable "shoulder" or a distorted shape that deviates from a symmetrical Gaussian profile.[2][3]
Q2: Why is this compound particularly susceptible to co-elution?
This compound is a small, volatile ester. Compounds of this class often have numerous isomers (e.g., ethyl 2-methylbutyrate, methyl pentanoate, propyl propionate) with very similar boiling points and polarities.[4][5] In gas chromatography, elution order is primarily determined by two factors: the analyte's boiling point and its specific interactions with the column's stationary phase.[6][7] When compounds have similar properties, achieving separation becomes a significant challenge, requiring careful optimization of the GC method.
Q3: How can I definitively confirm that a peak is not pure and contains a co-eluting compound?
If you are using a mass spectrometer (MS) as a detector, you can investigate the purity of the peak. By examining the mass spectra across the peak (from the beginning to the end), you can check for inconsistencies.[2] If the peak is pure, the spectra at all points should be identical. If the spectra change, it indicates that at least two compounds are co-eluting.[6] For non-spectroscopic detectors like a Flame Ionization Detector (FID), you can try spiking the sample with a pure standard of the suspected interferent to see if the peak shape changes or the peak area increases disproportionately.
Q4: What are the primary strategies to resolve co-elution?
Resolving co-elution involves manipulating the three core factors of the chromatographic resolution equation:
-
Efficiency (N): Improving the "sharpness" of the peaks. This is often related to carrier gas flow rate and proper column installation.
-
Retention Factor (k'): Increasing the time the analytes spend interacting with the stationary phase. This can be modified by adjusting the temperature.
-
Selectivity (α): Enhancing the differential interaction of the analytes with the stationary phase. This is the most powerful factor and is influenced by the stationary phase chemistry and temperature.[1][8]
This guide will focus on practical approaches to manipulate these factors, primarily through optimizing the temperature program and selecting the appropriate GC column.
Troubleshooting Guide 1: Optimizing Your GC Method
Method parameters are the first and most accessible tools for improving separation. Adjusting the temperature program and carrier gas flow rate can significantly impact selectivity and resolution.
Q5: How can I adjust the oven temperature program to separate this compound from a co-eluting peak?
Temperature is one of the most critical variables in GC, as it affects both retention time and selectivity.[9][10] A systematic approach to optimizing the temperature program is essential.
-
Run a Scouting Gradient: First, run a broad, slow temperature ramp (e.g., 10°C/min) starting from a low initial temperature (e.g., 40°C) to get a general profile of your sample.[9] This helps determine the elution temperature of your target analyte and any potential interferents.
-
Optimize the Initial Temperature: The initial oven temperature primarily affects the resolution of early-eluting, volatile peaks.[9]
-
Optimize the Ramp Rate: The temperature ramp rate has the most significant effect on peaks that elute in the middle of the chromatogram.[9]
-
Action: Decrease the ramp rate. A slower ramp (e.g., from 10°C/min down to 5°C/min or 2°C/min) increases the time analytes spend interacting with the stationary phase, which can enhance selectivity and improve resolution between closely eluting compounds.[11]
-
-
Introduce a Mid-Ramp Hold: If two peaks are still unresolved, you can add an isothermal hold just before their elution.
-
Action: Based on your scouting run, identify the temperature at which the co-eluting pair begins to elute. Set a new program that ramps to about 20-30°C below this temperature, then holds isothermally for 1-5 minutes before resuming the ramp. This can often provide the extra interaction time needed for separation.
-
-
Set the Final Temperature and Hold: Ensure the final temperature is high enough to elute all components from the column, preventing sample carryover.[10] A good rule of thumb is to set the final hold temperature 20°C above the elution temperature of the last analyte.[10]
Q6: What is the effect of changing the carrier gas flow rate?
The carrier gas flow rate (or linear velocity) affects column efficiency.[12] There is an optimal flow rate at which peak broadening is minimized.[13]
-
Too Low Flow Rate: Can lead to broader peaks due to longitudinal diffusion of the analyte band within the column.[12]
-
Too High Flow Rate: May not allow sufficient time for the analyte to interact with the stationary phase, leading to poor separation and reduced efficiency.[12]
Actionable Insight: While a default flow rate (e.g., 1.0-1.5 mL/min for helium in a 0.25 mm ID column) is often a good starting point, slight adjustments can sometimes improve resolution. However, for co-elution issues, optimizing the temperature program and stationary phase chemistry typically yields more significant results.[14]
Troubleshooting Decision Workflow
Caption: A decision tree for systematically troubleshooting co-elution issues.
Troubleshooting Guide 2: Advanced Column Selection
If optimizing the method parameters on your current column fails, the stationary phase chemistry is likely not suitable for the separation.[1] Changing the column provides an opportunity to introduce different chemical interactions and alter selectivity.[8]
Q7: My standard non-polar column (e.g., DB-1/DB-5) isn't resolving this compound. What should I try next?
Non-polar columns separate compounds primarily based on boiling point.[7] Since this compound and its isomers have similar boiling points, a non-polar phase may not provide sufficient selectivity. The solution is to choose a stationary phase with a different polarity to introduce alternative separation mechanisms like dipole-dipole interactions.
For esters and other polar compounds, a polar stationary phase is generally recommended.[15]
| Stationary Phase Type | Common Name | Polarity | Primary Separation Mechanism | Ideal For |
| Polyethylene Glycol (PEG) | WAX, DB-WAX | Polar | Hydrogen bonding, dipole-dipole interactions | Separating polar compounds like alcohols, acids, and esters. Widely used for FAMEs (Fatty Acid Methyl Esters).[15][16] |
| Cyanopropylphenyl Polysiloxane | DB-23, HP-88 | Intermediate-Polar to High-Polar | Strong dipole-dipole interactions, π-π interactions | Excellent for complex mixtures of esters and FAMEs, including separation of cis/trans isomers.[16][17] |
| (5% Phenyl)-methylpolysiloxane | DB-5, HP-5ms | Non-Polar | Dispersive forces (van der Waals) | General purpose analysis; separation is largely based on boiling point.[7] Often insufficient for isomeric esters. |
Authoritative Insight: For separating complex ester mixtures, cyanopropyl-based stationary phases like DB-23 or the highly polar HP-88 are often preferred.[16] The strong dipole interactions offered by the cyanopropyl groups can effectively differentiate between isomers that co-elute on less polar phases.[16]
Q8: Besides polarity, what other column parameters should I consider?
-
Film Thickness: For highly volatile compounds like this compound, a thicker film (e.g., 0.5 µm or 1.0 µm) can increase retention and may improve resolution.[18]
-
Column Length: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and thus higher resolving power, but at the cost of longer analysis times and higher back pressure.[18]
-
Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18 mm or 0.25 mm) increases efficiency (narrower peaks), which can improve resolution.
Method Development Workflow
Caption: A logical workflow for GC method development to resolve co-elution.
Troubleshooting Guide 3: Sample Preparation and System Health
Sometimes, the source of co-elution is not the analyte itself but an interfering compound from the sample matrix.[19] Additionally, poor system maintenance can degrade performance and lead to peak shape issues that mimic co-elution.[20]
Q9: Could my sample matrix be the cause of the co-elution?
Absolutely. Complex matrices, such as food products or biological fluids, contain numerous compounds that can interfere with your analysis.[19] If a matrix component has similar chromatographic behavior to this compound, it will co-elute.
Actionable Insight: Implement a sample cleanup procedure to remove potential interferences before injection.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge that selectively retains interfering compounds while allowing your target analyte to pass through (or vice-versa).[19][21]
-
Liquid-Liquid Extraction (LLE): Use immiscible solvents to partition your analyte away from matrix components based on differences in solubility and polarity.[22]
-
Derivatization: While often used to improve volatility, derivatization can also alter the chromatographic properties of an analyte, potentially shifting it away from an interference. For short-chain fatty acids, esterification is a common technique, though in this case, you are already analyzing an ester.[23][24]
Q10: My resolution has degraded over time. What should I check?
A gradual loss of resolution can indicate a problem with the GC system itself, rather than the method.[20][25]
-
Contaminated Inlet Liner: The inlet liner is a common site for the accumulation of non-volatile residues from sample injections. This can create active sites that cause peak tailing or ghost peaks. Solution: Replace the inlet liner regularly.[20][26]
-
Column Contamination: Non-volatile material can build up at the head of the column, degrading performance. Solution: Trim the first 10-30 cm from the inlet end of the column to remove the contaminated section.[20][25]
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volume, leading to broad or tailing peaks. Solution: Re-install the column according to the manufacturer's instructions.[27][28]
-
Leaks: Leaks in the system can cause fluctuations in flow and pressure, leading to unstable retention times and poor peak shape. Solution: Perform a leak check on your system.[26]
By systematically addressing these factors—from method parameters to column chemistry and system maintenance—you can effectively troubleshoot and resolve even the most challenging co-elution issues involving this compound.
References
- Patsnap Eureka. (2025). Optimizing GC-MS Carrier Gas Flow for Peak Shape.
- Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks.
- LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges.
- ResearchGate. (2019). Method development for the quantitative determination of short chain fatty acids in microbial samples by solid phase extraction and gas chromatography with flame ionization detection.
- (n.d.). TROUBLESHOOTING GUIDE.
- LCGC International. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC.
- Agilent. (2024). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs).
- Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
- LCGC International. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation.
- Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification.
- LCGC International. (2017). The Secrets of Successful Temperature Programming.
- ResearchGate. (2025). Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection.
- PERIÓDICO TCHÊ QUÍMICA. (n.d.). EFFECT OF CARRIER GAS FLOW RATE AND COLUMN TEMPERATURE ON THE SUITABILITY PARAMETERS OF GC-ECD FOR SF6 MEASUREMENT.
- LCGC International. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation.
- Chemistry LibreTexts. (2021). 12.4: Gas Chromatography.
- PMC. (2020). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System.
- MilliporeSigma. (n.d.). GC Column Selection Guide.
- The Truth About Forensic Science. (2011). Co-elution in a nutshell.
- JCANO | INGENIERIA. (n.d.). GC Column Selection Guide.
- Benchchem. (n.d.). resolving co-elution issues in GC analysis of flavor compounds.
- ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
- Phenomenex. (2025). Temperature Programming for Better GC Results.
- Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
- Chemistry LibreTexts. (2023). 27.3: Gas Chromatographic Columns and Stationary Phases.
- Phenomenex. (2025). Types of stationary phases in gas chromatography.
- PMC - PubMed Central. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.
- LCGC International. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
- Agilent. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM.
- SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography.
- Element Lab Solutions. (n.d.). GC Temperature Program Development.
- MDPI. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine.
- (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
- Chromatography Forum. (2020). Methods to separate co-eluting peaks.
- ResearchGate. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine.
- The Good Scents Company. (n.d.). methyl 2-ethyl butyrate, 816-11-5.
- The Good Scents Company. (n.d.). ethyl 2-methyl butyrate, 7452-79-1.
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Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Methyl 2-Ethylbutyrate
Welcome to the technical support center for troubleshooting matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of methyl 2-ethylbutyrate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the accuracy and reliability of your analytical data. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, grounding our recommendations in established scientific principles and regulatory expectations.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, a relatively small and volatile ester.
Q1: My signal intensity for this compound is inconsistent across different samples from the same batch. Could this be a matrix effect?
A1: Yes, inconsistent signal intensity is a classic symptom of matrix effects. Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] These interfering components can either suppress (reduce) or enhance (increase) the analyte signal.[1][4][5] For a small, volatile compound like this compound, matrix effects can be particularly pronounced, as it may co-elute with a wide range of endogenous materials.
Q2: What are the most common sources of matrix effects when analyzing this compound in biological samples (e.g., plasma, urine)?
A2: The primary culprits for matrix effects in biological fluids are phospholipids from cell membranes, salts, and endogenous metabolites.[3][4] Due to its chemical properties, this compound is often extracted using methods that can also co-extract these interfering substances. In electrospray ionization (ESI), these co-eluting compounds can compete with this compound for charge in the ion source, leading to signal suppression.[4][6]
Q3: I'm observing ion suppression. What are the immediate steps I can take to mitigate this?
A3: Here are a few immediate strategies:
-
Sample Dilution: A simple first step is to dilute your sample extract.[6][7] This reduces the concentration of interfering matrix components. However, ensure that after dilution, the concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay.
-
Chromatographic Optimization: Adjust your LC gradient to better separate this compound from the region where matrix components elute.[4][6] For a small ester, a well-designed gradient can significantly reduce co-elution and, consequently, ion suppression.
-
Review Sample Preparation: Ensure your sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is optimized for selectivity to remove as much of the interfering matrix as possible.[4][7][8]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for analyzing this compound?
A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for correcting matrix effects.[2][6][9] A SIL-IS, such as this compound-d3, will have nearly identical chemical and physical properties to the analyte.[10] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and more reliable quantification.[4][9][10]
Q5: How do I quantitatively assess the extent of matrix effects in my assay?
A5: The most common method is the post-extraction addition (or post-extraction spike) experiment.[1][6][11] This involves comparing the analyte's response in a pure solution to its response when spiked into a blank matrix extract that has gone through the entire sample preparation process. This allows you to calculate the matrix factor (MF), which quantifies the degree of ion suppression or enhancement.[1][3]
II. In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for systematically identifying, quantifying, and mitigating matrix effects.
Guide 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
This protocol is a self-validating system to determine if your current method is susceptible to matrix effects and to what extent. This is a critical step in method validation as recommended by regulatory bodies like the FDA and EMA.[12][13][14][15]
Experimental Protocol
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Take at least six different sources of blank matrix (e.g., plasma from six different individuals), and process them using your established sample preparation method. After the final extraction step and just before LC-MS/MS analysis, spike the extracts with the same concentration of this compound as in Set A.
-
Set C (Matrix Blank): Process the same blank matrices as in Set B without spiking the analyte. This is to ensure there is no endogenous this compound or other interferences at the analyte's retention time.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Data Analysis and Calculation:
-
Calculate the Matrix Factor (MF) for each source of the matrix:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate the Internal Standard (IS) Normalized MF (if using a SIL-IS):
-
IS Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
-
Calculate the Coefficient of Variation (%CV) of the MF and IS-Normalized MF across the different matrix sources.
-
Interpretation of Results
| Metric | Acceptance Criteria (Typical) | Implication of Failure |
| Matrix Factor (MF) | 0.85 - 1.15 | Indicates significant ion suppression (<0.85) or enhancement (>1.15).[3] |
| %CV of MF | ≤ 15% | High variability suggests that the matrix effect is inconsistent across different samples, which is a major issue for reliable quantification. |
| IS Normalized MF | Close to 1.0 | A value close to 1.0 demonstrates that the SIL-IS is effectively compensating for the matrix effect.[3] |
Workflow Diagram: Post-Extraction Addition
Caption: Workflow for the post-extraction addition experiment.
Guide 2: Mitigation Strategies for Observed Matrix Effects
If the results from Guide 1 indicate significant or variable matrix effects, the following strategies should be employed.
Strategy 1: Enhanced Sample Preparation
The goal of sample preparation is to selectively isolate the analyte from interfering matrix components.[4][7]
-
Liquid-Liquid Extraction (LLE): For a non-polar compound like this compound, LLE with a non-polar solvent (e.g., hexane, methyl tert-butyl ether) can be effective. Experiment with different pH adjustments of the aqueous phase to minimize the extraction of ionizable interferences.
-
Solid-Phase Extraction (SPE): SPE offers higher selectivity. For this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent could be effective. A thorough wash step is crucial to remove polar interferences like salts and phospholipids before eluting the analyte.
Strategy 2: Chromatographic Separation
Optimizing the LC method is a powerful way to separate the analyte from co-eluting matrix components.[4][6]
-
Gradient Optimization: Employ a shallower gradient around the elution time of this compound to increase the resolution between it and any closely eluting interferences.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl phase) to alter the selectivity and potentially move the analyte away from the interfering peaks.
-
UPLC/UHPLC: Ultra-high performance liquid chromatography can provide significantly better peak resolution and reduce the chances of co-elution.
Strategy 3: The "Gold Standard" - Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS is the most robust method for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[2][4][9]
-
Selection of SIL-IS: The ideal SIL-IS for this compound would be labeled with ¹³C or contain at least three deuterium atoms (e.g., methyl-d3 2-ethylbutyrate) to ensure a sufficient mass difference from the unlabeled analyte and to avoid isotopic crosstalk.[10] Deuterium labeling is common but care must be taken to ensure the label is not on an exchangeable position.[9][16]
-
Mechanism of Action: Because the SIL-IS is chemically almost identical to the analyte, it will have the same extraction recovery and experience the same degree of ion suppression or enhancement.[10] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is effectively normalized.
Decision Tree for Mitigating Matrix Effects
Caption: A logical decision tree for troubleshooting matrix effects.
III. References
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6).
-
Dams, R., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/1922217/2009 Rev. 1 Corr. 2**. [Link]
-
Rocci, M. L. Jr., & de Leede, L. G. J. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3687. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
-
Celerion. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
Viswanathan, C. T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
-
Maurer, H. H., & Meyer, M. R. (2016). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Analytical and Bioanalytical Chemistry, 408(20), 5571-5579. [Link]
-
Zhang, Y., et al. (2019). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 30(11), 2373-2380.
-
Li, W., et al. (2011). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 879(32), 3843-3849. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Wu, J. T., & Zeng, H. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 169-174. [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2023-2026.
-
Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1-8.
-
Slideshare. (2015). Bioanalytical method validation emea. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics.
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
-
University of Tartu. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation.
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
AMSbio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
SIELC Technologies. (2018). This compound. [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl 2-methyl butanoate (YMDB01353). [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
FooDB. (n.d.). Showing Compound (S)-(+)-ethyl-2-methylbutanoate (FDB029639). [Link]
-
The Good Scents Company. (n.d.). ethyl 2-methyl butyrate, 7452-79-1. [Link]
Sources
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- 5. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
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"minimizing by-products in methyl 2-ethylbutyrate esterification"
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of methyl 2-ethylbutyrate via Fischer esterification. It addresses common challenges in minimizing by-product formation and offers practical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound synthesis via Fischer esterification?
A1: The synthesis of this compound is achieved through the Fischer esterification of 2-ethylbutyric acid with methanol. This is a reversible, acid-catalyzed reaction where the carboxylic acid and alcohol react to form an ester and water.[1] To drive the reaction towards the desired ester product, it is crucial to shift the chemical equilibrium. This is typically accomplished by using a large excess of one of the reactants, usually the more cost-effective and easily removable methanol, or by actively removing the water by-product as it forms.[1][2]
Q2: What are the most common by-products I should be aware of during the synthesis of this compound?
A2: The primary by-products in this esterification are typically:
-
Unreacted Starting Materials: Due to the reversible nature of the reaction, some 2-ethylbutyric acid and methanol will remain.
-
Water: A direct by-product of the esterification reaction. Its presence can shift the equilibrium back towards the reactants.
-
Dimethyl Ether (DME): Formed from the acid-catalyzed dehydration of two methanol molecules. This is more prevalent at higher temperatures and with strong acid catalysts.
-
2-Ethylbutyric Anhydride: This can form from the self-condensation of two molecules of 2-ethylbutyric acid, particularly if there is insufficient methanol or if water is not effectively removed.[3][4]
Q3: How does the choice of acid catalyst impact the formation of by-products?
A3: The choice of acid catalyst significantly influences both the reaction rate and the impurity profile.
-
Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective catalysts but can also promote side reactions like the formation of dimethyl ether, especially at elevated temperatures.[2]
-
Heterogeneous solid acid catalysts , such as cation-exchange resins (e.g., Amberlyst-15), offer the advantage of easier separation from the reaction mixture and can sometimes provide higher selectivity, leading to fewer by-products.[1][5]
-
Lewis acids can also be used and may offer different selectivity profiles.
Q4: What is the optimal temperature range for minimizing by-products?
A4: The optimal temperature is a trade-off between reaction rate and by-product formation. Generally, a moderate temperature range of 60-80°C is recommended for Fischer esterification. Higher temperatures can accelerate the reaction but also significantly increase the rate of side reactions, particularly the formation of dimethyl ether from methanol dehydration. It is advisable to perform kinetic studies to determine the optimal temperature for your specific reaction setup.
Q5: How can I effectively remove water from the reaction to maximize yield?
A5: Removing water is critical for driving the equilibrium towards the ester product. Common methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a highly effective method for continuous water removal.[1]
-
Drying Agents: The use of molecular sieves can effectively sequester water as it is formed.
-
Excess Reactant: While not a removal method, using a large excess of methanol can help drive the reaction forward despite the presence of water.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium. 2. Insufficient catalysis. 3. Reaction time is too short. 4. Loss of product during workup. | 1. Shift the Equilibrium: Increase the molar excess of methanol (e.g., 5-10 equivalents). Alternatively, implement continuous water removal using a Dean-Stark apparatus.[1] 2. Optimize Catalyst Loading: Ensure the catalyst concentration is optimal. For sulfuric acid, a catalytic amount (1-5 mol%) is typical. If using a solid acid catalyst, ensure sufficient catalyst mass and good mixing. 3. Monitor Reaction Progress: Use techniques like GC or TLC to monitor the disappearance of the limiting reactant (2-ethylbutyric acid). Continue the reaction until it reaches completion. 4. Refine Workup Procedure: Minimize the number of extraction and washing steps. Ensure the pH during aqueous washes is controlled to prevent hydrolysis of the ester. |
| Presence of a Significant Amount of Unreacted 2-Ethylbutyric Acid | 1. Inefficient water removal. 2. Catalyst deactivation. 3. Steric hindrance of the carboxylic acid. | 1. Improve Water Removal: Check the efficiency of your Dean-Stark trap or add freshly activated molecular sieves. 2. Catalyst Check: If using a solid catalyst, ensure it is active and not fouled. For homogeneous catalysts, ensure they have not been neutralized. 3. Increase Reaction Time/Temperature: The ethyl group at the alpha-position of 2-ethylbutyric acid can cause some steric hindrance, slowing the reaction. A longer reaction time or a modest increase in temperature may be necessary. |
| Detection of a Low-Boiling Point Impurity | 1. Formation of dimethyl ether (DME). | 1. Lower Reaction Temperature: DME formation is favored at higher temperatures. Reducing the reaction temperature can minimize this side reaction. 2. Choose a Milder Catalyst: Consider using a less aggressive acid catalyst, such as a solid acid resin, which may have a lower propensity for promoting methanol dehydration. |
| High Molecular Weight Impurity Detected by GC-MS | 1. Formation of 2-ethylbutyric anhydride. | 1. Ensure Sufficient Methanol: A localized or overall deficiency of the alcohol can lead to the self-condensation of the carboxylic acid to form the anhydride.[3][4] Ensure methanol is well-mixed and in sufficient excess. 2. Effective Water Removal: The presence of water can hydrolyze the anhydride back to the acid, but conditions that favor esterification can also lead to anhydride formation if the alcohol is not readily available to react. |
| Product is Contaminated with the Acid Catalyst | 1. Incomplete neutralization or washing during workup. | 1. Thorough Washing: Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash to remove any remaining salts. 2. Use a Solid Catalyst: Employing a solid acid catalyst that can be removed by simple filtration eliminates this contamination issue.[1] |
Experimental Protocols
Protocol 1: Standard Fischer Esterification of 2-Ethylbutyric Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylbutyric acid (1 equivalent).
-
Add methanol (5-10 equivalents).
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-2 mol%).
-
Heat the reaction mixture to reflux (approximately 65-70°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Esterification with Azeotropic Water Removal
-
Set up a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.
-
To the flask, add 2-ethylbutyric acid (1 equivalent), methanol (3-5 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%).
-
Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap.
-
Follow steps 6-11 from Protocol 1 for workup and purification.
Visualizations
Fischer Esterification Mechanism
Caption: The mechanism of Fischer esterification.
By-product Formation Pathways
Caption: Main and side reaction pathways.
Troubleshooting Workflow
Caption: A logical troubleshooting workflow.
References
-
This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Impurity Profiling of Chemical Reactions. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]
-
Methyl 2-methylbutyrate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Comparative study of esterification yields in the synthesis of esters... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap. Retrieved January 20, 2026, from [Link]
-
Ethyl 2-methylbutyrate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
-
Ethyl 2-methylbutyrate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Ethyl-2-methylbutyrate (butanoic acid, 2-methyl-, ethyl ester)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Methyl Butyrate Using Heterogeneous Catalyst: Kinetic Studies. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020). ACS Publications. Retrieved January 20, 2026, from [Link]
-
methyl 2-ethyl butyrate, 816-11-5. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]
-
2.9: Acid Anhydrides for Ester Synthesis. (2021). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Comparative study of esterification yields in the synthesis of esters... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
- The Kinetic Comparison Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15 and Indion-190 Resins. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
- Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution. (n.d.). Google Patents.
- Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene. (n.d.). Google Patents.
-
ethyl 2-methyl butyrate, 7452-79-1. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]
-
2-Ethylbutyric acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- The preparation method of the new 2 Ethylbutanoic acid of one class. (n.d.). Google Patents.
-
Acid Anhydrides react with alcohols to form esters. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
a Effect of temperature on the synthesis of methyl butyrate (closed... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Relative initial reaction rate (%) of ethyl butyrate synthesis after... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]
-
2-Butynoic acid, 4-hydroxy-, methyl ester. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
2-Ethylbutyric acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- SIDS INITIAL ASSESSMENT PROFILE - 2-Ethylbutyric acid. (2006). OECD.
- Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid. (n.d.). Google Patents.
Sources
"troubleshooting peak tailing in HPLC of methyl 2-ethylbutyrate"
Technical Support Center: Troubleshooting Peak Tailing in HPLC
Topic: Troubleshooting Peak Tailing in HPLC of Methyl 2-Ethylbutyrate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of this compound. As a small, neutral ester, the causes of its asymmetric peak shape can be nuanced. This document provides a logical, causality-driven approach to diagnosing and resolving these issues, ensuring the integrity and accuracy of your chromatographic results.
Part 1: Foundational Diagnosis
Q1: What is peak tailing and how do I properly measure it?
A: Peak tailing refers to an asymmetrical chromatographic peak where the back half of the peak is wider than the front half. An ideal peak is perfectly symmetrical, known as a Gaussian peak. Tailing is problematic because it can obscure small, closely eluting impurity peaks, complicate peak integration, and lead to inaccurate quantification.[1][2]
To move from a qualitative observation to a quantitative diagnosis, we use standardized metrics. The two most common are the USP Tailing Factor (Tf) and the Asymmetry Factor (As) .
-
USP Tailing Factor (Tf): Calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetric peak. Most regulatory guidelines suggest a Tf of ≤ 2.0 is acceptable.[2]
-
Asymmetry Factor (As): Calculated at 10% of the peak height. Again, a value of 1.0 is ideal.
Table 1: Peak Shape Acceptance Criteria
| Tailing Factor (Tf) | Asymmetry Factor (As) | Peak Shape Quality | Implication |
|---|---|---|---|
| 1.0 | 1.0 | Excellent (Symmetrical) | Ideal for quantification and resolution. |
| > 1.0 - 1.2 | > 1.0 - 1.2 | Good | Generally acceptable for most methods. |
| > 1.2 - 1.5 | > 1.2 - 1.5 | Fair | May indicate early-stage problems. |
| > 1.5 | > 1.5 | Poor | Requires immediate troubleshooting.[3] |
| < 1.0 | < 1.0 | Fronting | Indicates a different set of problems (e.g., column overload, poor sample solubility). |
Part 2: Systematic Troubleshooting Workflow
Q2: I've confirmed my this compound peak is tailing (Tf > 1.5). Where do I start my investigation?
A: A systematic approach is crucial. Wasting time and resources by randomly changing parameters is inefficient. The most common causes of peak tailing for a neutral analyte like this compound fall into three categories: Chemical Effects , Column Hardware Effects , and Extra-Column (System) Effects .
The following workflow provides a logical diagnostic path, starting with the easiest and most common issues to resolve.
Q3: How can my sample solvent cause peak tailing, and how do I fix it?
A: This is one of the most common and easily corrected issues. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause severe peak distortion.[4][5]
The Causality: When the strong sample "plug" enters the column, it doesn't properly focus on the column head. Instead, the analyte molecules travel down the column in this strong solvent environment before the mobile phase can equilibrate with them, leading to a broadened and often tailing peak.[5][6] This effect is exacerbated in UHPLC systems, which have smaller tubing volumes and thus less opportunity for the sample to dilute in the mobile phase before reaching the column.[6]
Experimental Protocol: Diagnosing Solvent Mismatch
-
Analyze Current Conditions: Note the composition of your mobile phase and your sample diluent. Example: Mobile phase is 50:50 Acetonitrile:Water, but the sample is dissolved in 100% Acetonitrile. This is a significant mismatch.
-
Reconstitute in Mobile Phase: If sample solubility allows, evaporate the current sample solvent and reconstitute the sample in the exact composition of your mobile phase. Inject and analyze the peak shape.
-
Use a Weaker Solvent: If reconstituting in the mobile phase is not feasible due to solubility, try a solvent that is weaker than the mobile phase (e.g., a higher percentage of water). This can actually help focus the analyte band at the head of the column, leading to sharper peaks.[4]
-
Reduce Injection Volume: If you cannot change the sample solvent, try reducing the injection volume significantly (e.g., from 10 µL to 1-2 µL). A smaller plug of strong solvent will have a less detrimental effect on the peak shape.[7]
A successful outcome from this protocol—a sharp, symmetrical peak—confirms that the sample solvent was the root cause.
Q4: I've matched my sample solvent to the mobile phase, but tailing persists. Is my column the problem?
A: Yes, this is the next logical place to investigate. The issue likely stems from secondary interactions between your analyte and the stationary phase.
The Causality: Most reversed-phase columns use a silica-based support. The surface of silica is covered with silanol groups (Si-OH).[8] During the manufacturing process where the C18 (or other) phase is bonded, it's impossible to cover all these silanols due to steric hindrance.[8][9] These remaining "residual silanols" are polar and acidic.
While this compound is a neutral molecule, the oxygen atoms in its ester functional group are weakly basic and can form hydrogen bonds with these acidic silanol groups. This creates an unwanted secondary retention mechanism. The bulk of the analyte molecules undergo normal partitioning with the C18 phase, but a fraction gets delayed by interacting with silanols, forming the "tail" of the peak.[3][10] This is especially problematic on older, Type A silica columns which have higher metal content that increases silanol activity.[2][11]
Experimental Protocol: Mitigating Column-Based Tailing
-
Switch to a High-Purity, End-capped Column: The most effective solution is to use a modern column made from high-purity Type B silica. These columns have fewer metal impurities and, crucially, are "end-capped."[1]
-
End-capping is a secondary chemical process where a small, non-polar silane reagent (like trimethylchlorosilane) is used to "cap" many of the residual silanols, making them inert and unable to interact with analytes.[3][8][9]
-
Action: Replace your current column with a well-characterized, end-capped C18 column from a reputable manufacturer and re-run your analysis.
-
-
Evaluate Column Age and History: If you are already using an end-capped column, consider its age and use history. Over time, especially under harsh pH conditions, the bonded phase and end-capping can hydrolyze, exposing more silanols and leading to increased tailing.[12] If the column is old or has been used with aggressive mobile phases, replace it.
Q5: I'm using a brand new, high-quality end-capped column and still see tailing. What system hardware issues should I check?
A: If you have ruled out chemical and column-analyte interactions, the problem likely lies within the physical flow path of your HPLC system. The culprit is often extra-column volume , also known as dead volume.
The Causality: Dead volume refers to any space in the system—outside of the column itself—where the analyte band can spread out and mix.[13][14] This includes poorly made connections, unions, excessive tubing lengths, or tubing with an unnecessarily large internal diameter.[2] As the sharp, focused peak exits the column, it enters these dead volumes, which are not efficiently swept by the mobile phase. A portion of the analyte gets held up in these nooks and crannies and slowly bleeds out, causing peak broadening and tailing.[13][15]
Another hardware issue can be a partially blocked inlet frit on the column, which distorts the flow of the sample onto the column bed.[16]
Experimental Protocol: Performing a System Audit
-
Inspect All Connections: Start at the injector and trace the flow path to the detector. Ensure every fitting is correctly seated. For PEEK fittings, ensure they are finger-tight. For steel fittings, check that the ferrule is set to the correct depth for the specific port and is not creating a void. A common mistake is using the wrong ferrule type for a given port, creating a small dead space.
-
Optimize Tubing:
-
Length: Use the shortest possible length of tubing to connect the autosampler, column, and detector.
-
Diameter: For standard analytical HPLC, use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) to minimize dispersion.[1]
-
-
Check for Column Blockage/Void:
-
A sudden increase in backpressure alongside peak tailing can indicate a blocked inlet frit.[16]
-
Action: Disconnect the column from the detector. Reverse the column's direction and flush it to waste with a strong solvent (like 100% Acetonitrile or Isopropanol) at a low flow rate. This can often dislodge particulates from the frit.[3][16] Re-install the column in the correct direction and test. If the problem persists and a void at the column inlet is suspected, the column may be irreversibly damaged and should be replaced.
-
Q6: I was told to ignore mobile phase pH for neutral compounds. Could it still be a factor for this compound?
A: You are correct that the pH of the mobile phase will not affect the ionization state of this compound itself, as it is a neutral ester.[17][18][19] Therefore, unlike with acids or bases, you cannot use pH to significantly shift its retention time.
The Causality (Indirect Effect): However, mobile phase pH has a profound effect on the column's silica surface. The residual silanol groups are acidic, with a pKa roughly in the 3.5-4.5 range.
-
At mid-range pH (e.g., pH 5-7): The silanols are deprotonated and negatively charged (SiO-). This ionized form is highly active and more likely to cause secondary interactions with your analyte.[20]
-
At low pH (e.g., pH < 3.0): The silanols are fully protonated (Si-OH) and thus much less active.[2][3]
By operating at a low pH, you can "silence" the silanols and minimize their ability to cause peak tailing, even on columns that are not perfectly end-capped.[3]
Experimental Protocol: Testing Low pH Conditions
-
Prepare an Acidified Mobile Phase: Prepare your standard mobile phase (e.g., 50:50 Acetonitrile:Water) and add a small amount of acid. A final concentration of 0.1% formic acid or phosphoric acid is typical. Ensure the final pH is below 3.0.
-
Equilibrate and Analyze: Flush the column thoroughly with the new mobile phase (at least 10-15 column volumes) to ensure the surface chemistry has fully equilibrated.
-
Compare Chromatograms: Inject your sample and compare the peak shape to the one obtained with the neutral mobile phase. A significant improvement in symmetry points to silanol interactions as a contributing factor.
Important: Ensure your column is rated for use at low pH. Most modern silica-based columns are stable down to pH 2, but always check the manufacturer's specifications.[3]
Part 3: Frequently Asked Questions (FAQs)
-
Q: Can injecting too much sample (mass overload) cause peak tailing? A: Yes. While mass overload typically causes a "shark-fin" or fronting peak, severe overload on certain columns can lead to tailing that resembles a right-triangle shape. This happens when the stationary phase becomes saturated. To check for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves and the retention time increases slightly, you were overloading the column.[16][23]
-
Q: My peak shape gets progressively worse throughout an analytical sequence. What's happening? A: This is a classic sign of column contamination or degradation. Components from your sample matrix may be slowly accumulating on the column, blocking active sites or the inlet frit.[12] It could also indicate that the mobile phase is slowly stripping the bonded phase from the column. The solution involves using a guard column, improving your sample clean-up procedure, or using a more robust column.[12][24]
-
Q: Will using a guard column fix my tailing issue? A: It depends on the cause. A guard column is essentially a small, sacrificial column placed before your analytical column. It will not fix tailing caused by secondary interactions on the main column or by dead volume in the system. However, it is highly effective at preventing tailing that develops over time due to contamination or frit blockage, as it traps the interfering substances before they can damage the more expensive analytical column.[12]
References
-
Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Retrieved from [Link]
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. [This is a general authoritative source, URL not directly available from search but represents common knowledge cited in other sources.]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Retrieved from [Link]
-
Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]
-
The Role of End-Capping in RP. (n.d.). Phenomenex. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Sample Diluent Effects in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]
-
Unveiling the Secrets of Silica in HPLC Columns. (2025, January 18). uHPLCs Class - YouTube. Retrieved from [Link]
-
The Effect of Sample Diluent on Peak Shape. (n.d.). MAC-MOD Analytical. Retrieved from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved from [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Restek. Retrieved from [Link]
-
Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved from [Link]
-
Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.. Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved from [Link]
-
A Look at Column Choices. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Hinshaw, J. V. (2015, November 1). What Is “Dead” Volume and Why Should Chromatographers Worry About It? LCGC International. Retrieved from [Link]
-
HPLC Dead Volume Causes (And Easy Fixes). (2023, September 13). Thermo Fisher Scientific AnalyteGuru. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Macherey-Nagel. Retrieved from [Link]
-
Separation of Ethyl 2-methylbutyrate on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Alwsci. Retrieved from [Link]
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Technical Support Center: Optimization of SPME Parameters for Methyl 2-Ethylbutyrate Analysis
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the analysis of methyl 2-ethylbutyrate using Solid Phase Microextraction (SPME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your SPME methodology. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and optimization of SPME parameters for the analysis of volatile esters like this compound.
Q1: Which SPME fiber should I choose for the analysis of this compound?
A1: The choice of SPME fiber is critical and depends on the polarity and volatility of the analyte. This compound is a relatively non-polar volatile ester. Therefore, a non-polar or bipolar fiber is generally recommended.
-
Recommendation: A Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) or a Polydimethylsiloxane (PDMS) fiber is a good starting point.[1] The DVB/PDMS fiber is often preferred for a broad range of volatile compounds due to its mixed-phase characteristics, offering both adsorption and absorption mechanisms.[1] For trace-level analysis, a fiber with a thicker film can provide higher sensitivity.[2]
-
Causality: The principle of "like dissolves like" applies here. A non-polar fiber like PDMS will have a high affinity for the non-polar this compound, leading to efficient extraction from the sample matrix into the fiber coating.[3] The addition of DVB creates a more porous structure, which can enhance the trapping of smaller volatile molecules.
Table 1: SPME Fiber Selection Guide for Volatile Esters
| SPME Fiber Material | Polarity | Recommended For |
| Polydimethylsiloxane (PDMS) | Non-polar | Volatile and semi-volatile non-polar compounds. Good for general screening. |
| Divinylbenzene/PDMS (DVB/PDMS) | Bipolar | A wide range of volatile compounds, including esters, alcohols, and aldehydes.[1] |
| Carboxen/PDMS (CAR/PDMS) | Bipolar | Very volatile compounds and gases. |
| Polyacrylate (PA) | Polar | Polar analytes like phenols and some esters.[2] |
Q2: What is the optimal extraction temperature for this compound?
A2: The extraction temperature influences the partitioning of the analyte between the sample matrix and the headspace. For volatile compounds like this compound, a moderately elevated temperature is generally beneficial.
-
Recommendation: Start with an extraction temperature in the range of 40-70°C.[4][5][6] An optimal temperature is often found around 60°C for many volatile organic compounds (VOCs).[4][7]
-
Causality: Increasing the temperature increases the vapor pressure of this compound, facilitating its transfer from the sample matrix to the headspace, where it can be adsorbed by the SPME fiber.[6] However, excessively high temperatures can have a negative impact. The adsorption of analytes onto the fiber is an exothermic process, so very high temperatures can reduce the fiber's capacity to retain the analyte.[6] It's a balance between promoting volatilization and ensuring efficient capture by the fiber.
Q3: How long should the extraction time be?
A3: The extraction time should be sufficient to allow the analyte to reach equilibrium, or near-equilibrium, between the sample, the headspace, and the SPME fiber.
-
Recommendation: An extraction time of 20-60 minutes is a typical starting range.[4][5] The optimal time should be determined experimentally by analyzing samples at different time points (e.g., 15, 30, 45, 60 minutes) and observing when the analyte peak area plateaus.
-
Causality: SPME is an equilibrium-based technique.[8] Shorter extraction times may result in incomplete extraction and poor reproducibility. Longer extraction times can ensure that equilibrium is reached, leading to more consistent and higher analyte responses. However, excessively long extraction times may not significantly increase the amount of analyte extracted and will unnecessarily prolong the analysis time.
Q4: Should I add salt to my sample? What is the "salting-out" effect?
A4: The addition of salt, known as the "salting-out" effect, can significantly improve the extraction efficiency of certain analytes, particularly polar and some volatile organic compounds.[2][9]
-
Recommendation: For aqueous samples, adding a salt such as sodium chloride (NaCl) to saturation (typically 20-40% w/w) is recommended to enhance the extraction of this compound.[9][10]
-
Causality: Adding salt increases the ionic strength of the aqueous sample matrix. This reduces the solubility of organic compounds like this compound in the water, effectively "pushing" them into the headspace.[2][10] This increases the concentration of the analyte in the headspace, making it more available for extraction by the SPME fiber.[9] While NaCl is most common, other salts like Na2SO4 can also be used.[6][11]
Troubleshooting Guide
This section provides solutions to common problems you may encounter during the SPME analysis of this compound.
Q1: I am seeing low or no peak for this compound. What should I do?
A1: This is a common issue that can be caused by several factors. A systematic approach is needed to identify the root cause.
-
Step 1: Verify System Suitability: Ensure your GC-MS system is functioning correctly by injecting a known standard of this compound directly. If you get a good response, the issue lies with the SPME extraction.
-
Step 2: Check SPME Parameters:
-
Fiber Choice: Are you using an appropriate fiber? A non-polar or bipolar fiber like DVB/PDMS is recommended.
-
Extraction Temperature: Is the temperature high enough to promote volatilization? Try increasing the temperature in 10°C increments (e.g., from 40°C to 70°C).[6]
-
Extraction Time: Is the extraction time long enough to reach equilibrium? Try increasing the extraction time.[4]
-
Salt Addition: Have you added salt to your aqueous sample? The salting-out effect can significantly increase the analyte concentration in the headspace.[9][10]
-
-
Step 3: Inspect the SPME Fiber: The fiber itself can be a source of problems.
-
Fiber Conditioning: Has the fiber been properly conditioned according to the manufacturer's instructions?[12] An improperly conditioned fiber will have poor extraction efficiency.
-
Fiber Damage: Visually inspect the fiber for any signs of damage or stripping of the coating. A damaged fiber will need to be replaced.
-
-
Step 4: Desorption Efficiency: Ensure complete desorption of the analyte from the fiber in the GC inlet.
Caption: HS-SPME-GC-MS workflow for volatile analysis.
References
-
Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (n.d.). MDPI. Retrieved from [Link]
-
Optimization of SPME conditions. a Effects of the extraction... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (2024, January 31). Frontiers. Retrieved from [Link]
-
C146-E424A Smart SPME Fibers and Arrow Selection Guide. (n.d.). Shimadzu. Retrieved from [Link]
-
Effect of temperature and extraction time on SPME extraction... (n.d.). ResearchGate. Retrieved from [Link]
-
Solid Phase Microextraction Fundamentals. (n.d.). Agilent. Retrieved from [Link]
-
Optimization and validation of solid phase micro-extraction (SPME) method for analysis of polycyclic aromatic hydrocarbons in rainwater and stormwater | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of thin film-microextraction (TF-SPME) method in order to determine musts volatile compounds. (2022, August 14). Universidad de La Rioja. Retrieved from [Link]
-
Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). (n.d.). MDPI. Retrieved from [Link]
-
What is SPME... (n.d.). EST Analytical. Retrieved from [Link]
-
Use of Salt to Increase Analyte Concentration in SPME Headspace Applications. (2021, May 25). Agilent. Retrieved from [Link]
-
Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. (2022, July 19). NIH. Retrieved from [Link]
-
Evaluation of the salt addition for SPME Arrow. (n.d.). ResearchGate. Retrieved from [Link]
-
ACS Food Science & Technology Vol. 6 No. 1. (n.d.). ACS Publications. Retrieved from [Link]
-
Comparison of different fibers for the solid-phase microextraction of phthalate esters from water. (n.d.). PubMed. Retrieved from [Link]
-
Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. (2021, December 16). ResearchGate. Retrieved from [Link]
-
Use of Salt to Increase Analyte Concentration in SPME Headspace Applications. (n.d.). Agilent. Retrieved from [Link]
-
Quantitative Profiling of Ester Compounds Using HS-SPME-GC-MS and Chemometrics for Assessing Volatile Markers of the Second Fermentation in Bottle. (2017, April 5). PubMed. Retrieved from [Link]
-
Changes in Volatile Organic Compounds from Salt-Tolerant Trichoderma and the Biochemical Response and Growth Performance in Saline-Stressed Groundnut. (n.d.). MDPI. Retrieved from [Link]
-
Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. (n.d.). MDPI. Retrieved from [Link]
-
Validation of a HS-SPME-GC Method for Determining Higher Fatty Esters and Oak Lactones in White Rums | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in - idUS. (2020, December 15). idUS. Retrieved from [Link]
-
Effects of Salinity on Physicochemical Properties, Flavor Compounds, and Bacterial Communities in Broad Bean Paste-Meju Fermentation. (n.d.). PMC - NIH. Retrieved from [Link]
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Technical Support Center: Stabilizing Methyl 2-Ethylbutyrate During Storage
Welcome to the Technical Support Center for methyl 2-ethylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of your compound.
Understanding the Challenge: The Inherent Instability of Esters
Esters, such as this compound, are susceptible to hydrolysis, a chemical reaction where the ester bond is cleaved by water. This reaction breaks the ester down into its parent carboxylic acid (2-ethylbutyric acid) and alcohol (methanol).[1][2] The presence of even trace amounts of water can initiate this degradation, which is significantly accelerated by acidic or basic conditions and elevated temperatures.[3]
This degradation can compromise the purity of your material, leading to inaccurate experimental results and potential issues in downstream applications. This guide will provide you with the foundational knowledge and practical steps to mitigate this risk.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for this compound?
A1: Ester hydrolysis is the cleavage of the ester bond by a water molecule, resulting in the formation of a carboxylic acid and an alcohol.[4] For this compound, this means it will degrade into 2-ethylbutyric acid and methanol. This is a significant concern because the chemical and physical properties of the degradation products are different from the parent ester, which can impact product performance, safety, and experimental outcomes. The reaction can be catalyzed by either an acid or a base.[2]
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by three factors:
-
Presence of Water: Water is a necessary reactant for hydrolysis to occur.[1] Minimizing exposure to moisture is the most critical step in preventing degradation.[1]
-
pH (Presence of Acids or Bases): Both acidic and basic conditions catalyze ester hydrolysis.[3][5] Acid-catalyzed hydrolysis is a reversible reaction, while base-catalyzed hydrolysis, also known as saponification, is generally irreversible.[6][7][8]
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[3][9] Therefore, storing the ester at lower temperatures can significantly slow down degradation.
Q3: How can I detect if my stored this compound has started to hydrolyze?
A3: The most common indication of hydrolysis is a change in the odor of the sample, as 2-ethylbutyric acid has a distinct rancid smell. For quantitative analysis, the following analytical techniques are recommended:
-
Gas Chromatography (GC): A GC analysis can separate and quantify the amounts of this compound, methanol, and 2-ethylbutyric acid in your sample. An increase in the peaks corresponding to the acid and alcohol over time indicates hydrolysis.[10][11]
-
Karl Fischer Titration: This is a highly sensitive method to determine the water content in your sample.[12][13] An increase in water content can indicate that the storage conditions are not sufficiently dry, increasing the risk of hydrolysis.
-
pH Measurement: If the ester is stored in a solution, a decrease in pH over time can indicate the formation of the acidic degradation product, 2-ethylbutyric acid.
Troubleshooting Guide: Preventing Hydrolysis During Storage
This section provides a systematic approach to troubleshooting and preventing the hydrolysis of this compound.
Issue 1: Presence of Moisture in the Storage Environment
-
Causality: Water is a key reactant in the hydrolysis of esters. Exposure to atmospheric humidity during storage or handling can introduce sufficient water to initiate degradation.
-
Troubleshooting Steps:
-
Assess Water Content: Use Karl Fischer titration to determine the initial water content of your this compound sample.[12]
-
Inspect Storage Container: Ensure the container is tightly sealed and made of an inert material (e.g., amber glass with a PTFE-lined cap).[14]
-
Evaluate Storage Environment: Check the humidity of the storage area.
-
-
Preventative Measures:
-
Use of Desiccants: Store the container of this compound in a desiccator or a sealed container with a desiccant such as silica gel, molecular sieves, or calcium chloride to absorb any ambient moisture.[14][15][16]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, flush the headspace of the container with an inert gas like nitrogen or argon before sealing. This displaces moist air.
-
Proper Handling: When opening the container, do so in a dry environment, such as a glove box or under a stream of dry inert gas, to minimize exposure to atmospheric moisture.
-
Issue 2: Inappropriate Temperature and pH Conditions
-
Causality: Elevated temperatures provide the activation energy for the hydrolysis reaction to proceed more quickly.[3] The presence of acidic or basic residues can act as catalysts, dramatically increasing the rate of degradation.[3][5]
-
Troubleshooting Steps:
-
Review Storage Temperature: Confirm that the ester is being stored at the recommended temperature, typically in a cool, dark place.
-
Check for Contaminants: Analyze the sample for any acidic or basic impurities that may have been introduced during synthesis or handling.
-
-
Preventative Measures:
-
Temperature Control: Store this compound at a low temperature, ideally refrigerated (2-8 °C), to reduce the kinetic rate of hydrolysis.
-
pH Neutrality: Ensure the ester is free from any acidic or basic residues. If the ester is in a solution, ensure the solvent is neutral and free of acidic or basic impurities.
-
Avoid Contamination: Use clean, dry glassware and equipment when handling the ester to prevent the introduction of catalysts.
-
Visualizing the Mechanisms of Hydrolysis
To better understand the chemical processes you are working to prevent, the following diagrams illustrate the acid-catalyzed and base-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis workflow.
Caption: Base-catalyzed hydrolysis workflow.
Experimental Protocols
Protocol 1: Quantitative Analysis of Hydrolysis by Gas Chromatography (GC-FID)
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., undecane) of a known concentration.
-
Dilute to the mark with a high-purity solvent such as hexane or ethyl acetate.
-
-
GC Conditions (Example):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the peaks for this compound, methanol, 2-ethylbutyric acid, and the internal standard based on their retention times, confirmed by running standards of each compound.
-
Quantify the amount of each component by comparing the peak areas to that of the internal standard.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Instrument Setup:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Ensure the titration cell is dry and properly sealed.
-
-
Sample Introduction:
-
Inject a known volume or weight of the this compound sample directly into the titration cell using a dry syringe.
-
-
Titration:
-
Start the titration. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent.
-
-
Calculation:
-
The instrument will provide the water content, typically in parts per million (ppm) or percentage.
-
Summary of Preventative Measures
| Parameter | Recommendation | Rationale |
| Water Content | Maintain as low as possible (<50 ppm). | Water is a reactant in hydrolysis. |
| Storage Temperature | Refrigerate (2-8 °C). | Reduces the reaction rate.[3] |
| pH | Ensure neutrality (free of acid/base). | Acids and bases catalyze hydrolysis.[3][5] |
| Atmosphere | Store under an inert gas (N₂ or Ar). | Prevents exposure to atmospheric moisture. |
| Container | Tightly sealed, inert material (amber glass). | Prevents moisture ingress and light degradation.[14] |
| Handling | Minimize exposure to air; use dry equipment. | Prevents contamination with water and catalysts. |
References
-
AADE. (n.d.). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. AADE. Retrieved from [Link]
-
Aakash Institute. (n.d.). Acid Catalyzed Hydrolysis of Ester & Saponification. AESL. Retrieved from [Link]
-
HYDROLYSIS STABILIZER. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. HYDROLYSIS STABILIZER. Retrieved from [Link]
-
Quora. (2020, November 20). What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)? Quora. Retrieved from [Link]
-
PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Ester Hydrolysis. A Level Chemistry Revision Notes. Retrieved from [Link]
-
LCGC International. (2026, January 14). GC–MS Profiling Reveals Ethyl Lactate's Regulatory Role in Baijiu Aroma Development During Aging. LCGC International. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Retrieved from [Link]
-
ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
NIH. (n.d.). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PMC. Retrieved from [Link]
-
Shanghai Caiyong Desiccant. (n.d.). Desiccant's Properties and Applications. Shanghai Caiyong Desiccant. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Mettler Toledo. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution. Google Patents.
-
NIH. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. Retrieved from [Link]
-
Desiccant. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. Desiccant. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
-
ASTM. (n.d.). Water in Organic Liquids by Coulometric Karl Fischer Titration1. ASTM. Retrieved from [Link]
-
ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (2017, December 14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate. Google Patents.
-
J-Stage. (n.d.). Water Determination (Karl Fischer Method). J-Stage. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methylbutyrate. PubChem. Retrieved from [Link]
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Introduction: The Critical Role of Calibration in Volatile Compound Analysis
An in-depth guide to resolving common calibration curve issues in the gas chromatography (GC) analysis of methyl 2-ethylbutyrate. This technical support center provides structured troubleshooting advice and frequently asked questions to assist researchers in achieving accurate and reproducible quantification.
This compound is a volatile ester with applications in flavor, fragrance, and chemical industries. Accurate quantification via gas chromatography (GC) is paramount for quality control and research applications. The foundation of this accuracy lies in a robust and reliable calibration curve. However, developing a linear, reproducible, and accurate calibration curve for volatile compounds can be challenging.
This guide, designed for researchers and drug development professionals, serves as a technical support hub. It moves beyond simple checklists to explain the causality behind common issues and provides validated protocols to diagnose and resolve them, ensuring the integrity of your analytical data.
Part 1: Troubleshooting Guide for Calibration Curve Anomalies
This section addresses specific, observable problems with your calibration curve for this compound. Each issue is broken down into potential causes and actionable solutions.
Issue 1: Poor Linearity (Coefficient of Determination, R² < 0.995)
A low R² value indicates that the data points do not closely fit the linear regression model, suggesting a non-proportional relationship between concentration and instrument response.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Troubleshooting & Resolution Protocol |
| Inaccurate Standard Preparation | Errors in serial dilutions, evaporation of the volatile analyte from stock solutions, or calculation mistakes are common sources of non-linearity.[1] | Protocol 1: High-Precision Standard Preparation. 1. Prepare a high-concentration stock solution in a suitable, low-volatility solvent.2. Use calibrated volumetric flasks and gas-tight syringes for all dilutions.3. Prepare each calibration standard independently from the stock solution rather than in series to avoid propagating dilution errors.4. Store stock solutions and standards in sealed vials with minimal headspace at appropriate temperatures to prevent evaporation.[2] |
| Concentration Range Exceeds Linear Dynamic Range (LDR) | At high concentrations, detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS) can become saturated, leading to a plateauing response.[1][3][4] Conversely, the low end of the curve may be affected by the limit of quantitation (LOQ). | Protocol 2: Determining the Linear Range. 1. Prepare a wide range of standards (e.g., 6-8 points) spanning several orders of magnitude.2. Plot the response vs. concentration and visually inspect for a linear portion.3. Exclude points at the high end that show a clear negative deviation from the line.4. Ensure the lowest standard is reliably above the instrument's LOQ.[5] If saturation is the issue, consider increasing the split ratio in your GC inlet method.[3] |
| Inlet or Column Overload / Backflash | Injecting too large a sample volume for the given inlet temperature and pressure can cause the sample to expand beyond the liner volume ("backflash"), leading to poor reproducibility and non-linearity.[6] | Protocol 3: Verifying Injection Parameters. 1. Use a vapor volume calculator to ensure your injection volume, solvent, and inlet conditions do not cause backflash.2. If backflash is likely, reduce the injection volume or use a liner with a larger internal volume.3. For high-concentration samples, a split injection is highly recommended over splitless to avoid overloading both the inlet and the column.[3] |
| Analyte Adsorption or Degradation | Active sites in the GC inlet (e.g., contaminated liner, septum particles) or column can adsorb or degrade this compound, disproportionately affecting lower concentration standards.[7][8] | Protocol 4: System Inertness Check. 1. Replace the inlet liner with a new, deactivated one. Use high-quality, low-bleed septa.[2][6]2. Trim the first 5-10 cm of the column from the inlet side to remove accumulated non-volatile residues.3. Condition the column according to the manufacturer's instructions to ensure a stable, inert stationary phase.[9] |
Troubleshooting Decision Tree for Poor Linearity
This diagram provides a logical workflow to diagnose the root cause of non-linearity.
Caption: A step-by-step decision tree for diagnosing poor calibration curve linearity.
Issue 2: Poor Reproducibility (High Relative Standard Deviation, RSD%)
High RSD% on replicate injections of the same standard indicates variability in the analytical process, undermining the reliability of your quantitation.[10]
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Troubleshooting & Resolution Protocol |
| System Leaks | Leaks in the carrier gas flow path (fittings, septum, column connection) cause unstable flow rates and pressure, leading to variable retention times and peak areas.[6][10][11] | Protocol 5: System Leak Check. 1. Septum: The injection port septum is a common leak point. Replace it regularly.[6][12]2. Fittings: Use an electronic leak detector to check all fittings from the gas source to the detector.3. Column Installation: Ensure column ferrules are correctly tightened—not so loose they leak, and not so tight they break the column. |
| Inconsistent Injection | Manual injections are a major source of variability.[10] Autosampler issues (e.g., air bubbles in the syringe, incorrect syringe volume) can also lead to inconsistent injection volumes.[2] | Protocol 6: Optimizing Injection Technique. 1. Use an Autosampler: This is the single most effective way to improve injection precision.[12]2. Autosampler Settings: Ensure the syringe draw/inject speed is appropriate for your sample solvent to prevent bubble formation. Use a syringe volume that is appropriate for the injection volume (e.g., use a 10 µL syringe for a 1 µL injection, not a 100 µL syringe).[2]3. Sample Vials: Use vials with pierceable septa and fill them consistently to avoid sample evaporation between injections.[2] |
| Sample Matrix Effects | Components in the sample matrix (e.g., soil extracts, biological fluids) can interfere with the analysis, causing signal suppression or enhancement that may not be consistent across injections.[13] | Protocol 7: Mitigating Matrix Effects. 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This ensures standards and samples experience similar matrix effects.[13]2. Use an Internal Standard: Add a constant, known amount of a suitable internal standard (IS) to all samples and standards. Quantify using the ratio of the analyte peak area to the IS peak area. This corrects for variability in injection volume and matrix effects.[14][15] (See FAQ for IS selection). |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the theory and practice of building a valid calibration curve for this compound analysis.
Q1: What are the acceptance criteria for a valid calibration curve?
Acceptance criteria ensure the calibration model is suitable for its intended purpose. While specific limits may vary by regulatory body, the following are widely accepted based on guidelines from the FDA and ICH.[5][16]
| Parameter | Common Acceptance Criteria | Interpretation |
| Coefficient of Determination (R²) | ≥ 0.995 | Indicates a strong linear relationship between concentration and response. |
| Calibration Range | The lowest standard should be at or near the Limit of Quantitation (LOQ). The highest standard should encompass the expected sample concentrations.[16][17] | Defines the concentration window where the method is accurate, precise, and linear. |
| Residuals Plot | Residuals should be randomly scattered around the zero line with no discernible pattern (e.g., U-shape or fanning). | A random pattern confirms that a linear model is appropriate. A systematic pattern may indicate the need for a weighted regression or a different model.[18] |
| Accuracy & Precision of Standards | The calculated concentration of each standard should typically be within ±15% of its nominal value (±20% at the LOQ).[19] | Confirms that there is no significant bias at any point along the curve. |
Q2: How do I select a suitable internal standard (IS) for this compound analysis?
An internal standard is crucial for correcting variability.[14] An ideal IS should:
-
Be Chemically Similar: It should have similar chemical properties (e.g., polarity, volatility) to this compound to behave similarly during sample preparation and injection.[15]
-
Be Chromatographically Resolved: It must be well-separated from the analyte and any other matrix components.
-
Not Be Present in Samples: The IS cannot be a naturally occurring component in the samples being analyzed.
-
Be Stable and Commercially Available: It must be readily available in high purity.
-
Recommended Internal Standard: Ethyl 2-methylbutyrate is an excellent choice as it is a close structural isomer of this compound and is likely to have similar chromatographic behavior and detector response.[20][21] Alternatively, a stable isotope-labeled version (e.g., this compound-d3) is the gold standard but may be less accessible.[15]
Q3: Should my calibration curve be forced through the origin (zero)?
No, in most cases, you should not force the calibration curve through the origin. A non-zero y-intercept is common and can represent consistent background signal from the instrument or contamination in the blank solvent.[22] Forcing the origin to zero can introduce bias into the analysis, especially at lower concentrations. The y-intercept should be evaluated; a large positive intercept may indicate system contamination that needs to be addressed.[7]
Q4: How often should I run a new calibration curve?
The frequency depends on the stability of your instrument and method.
-
Initial Validation: A full calibration curve (5-8 points) should be run during method validation.[19]
-
Routine Analysis: It is common practice to run a new calibration curve with each analytical batch.[23]
-
Calibration Verification: At a minimum, a "continuing calibration verification" (CCV) standard (a mid-level standard) should be run periodically (e.g., every 10-20 samples) during a sequence. If the CCV response deviates by more than a set amount (e.g., ±15%) from the initial curve, it indicates instrument drift, and the system may need to be recalibrated.
Workflow for Calibration Curve Preparation and Validation
This diagram illustrates the complete process from standard preparation to final validation.
Caption: A comprehensive workflow for preparing and validating a GC calibration curve.
References
- Common Causes And Solutions For Poor Reproducibility in Gas Chrom
- EPA 8260: Analysis of Volatile Organic Compounds by GC-MS.SCION Instruments.
- EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). (2025). US EPA.
- Appendix A Chapter 129 and Chapter 132: Volatile Organic Compounds, Test Methods and Compliance Procedures.EPA.
- Factors affecting the repeatability of gas chromatograph analysis: injection pad. (2018). Aijiren.
- Method 8260B: Volatile Organic Compounds by Gas Chrom
- EPA 8260 Vol
- Fundamentals of Calibration in Gas Chromatography. (2024).
- Gas Chromatography Problem Solving and Troubleshooting.Agilent Technologies.
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.FDA.
- 10 Common Mistakes in Gas Chrom
- Why are my standard concentrations wrong using gas chromatography? (2017).
- GC Troubleshooting Guide.Restek.
- GC Troubleshooting: 7+ Common Problems and Their Solution. (2025). PharmaGuru.
- Technical Support Center: Matrix Effects in 2-Ethylbutyric Acid Quantific
- Q2(R2)
- Reasons for poor linearity on GC-MS calibration. (2020).
- GC Linearity Issues. (2025). Reddit.
- Getting the Best Repeatability from Your Quantitative Gas Chromatography. (2017).
- ICH and FDA Guidelines for Analytical Method Valid
- Calibration curves: program use/needs final.EPA.
- Establishing Acceptance Criteria for Analytical Methods. (2016). Thomas A. Little Consulting.
- Highlights from FDA's Analytical Test Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.
- Calibration curves: cre
- Preparation of Calibration Curves - A Guide to Best Practice.
- Calibr
- Chromatography Troubleshooting Guides-Gas Chrom
- Addressing matrix effects with 2-Methylbutyl acet
- Methyl 2-ethylbutyr
- GC Troubleshooting.Sigma-Aldrich.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.Drawell.
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- Troubleshooting Common Issues in Headspace Sampling for Gas Chrom
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Validation & Comparative
A Comparative Olfactory Analysis of Methyl 2-Ethylbutyrate and Ethyl 2-Methylbutyrate for Researchers and Flavor Scientists
An in-depth guide to the synthesis, sensory evaluation, and instrumental analysis of two structurally similar yet olfactorily distinct fruity esters.
In the realm of flavor and fragrance chemistry, isomeric esters often present unique and commercially valuable sensory profiles. This guide provides a comprehensive comparison of two such molecules: methyl 2-ethylbutyrate and ethyl 2-methylbutyrate. While both are C7 esters and contribute to the fruity aromas of various natural products, their subtle structural differences lead to distinct olfactory experiences. This document, intended for researchers, scientists, and professionals in drug and flavor development, delves into their synthesis, a detailed odor comparison supported by quantitative data, and the analytical methodologies used to characterize them.
Molecular Structure and Physicochemical Properties
This compound and ethyl 2-methylbutyrate are structural isomers with the same molecular formula (C₇H₁₄O₂) and molecular weight (130.18 g/mol ). Their key distinction lies in the placement of the methyl and ethyl groups relative to the ester functionality.
-
This compound (CAS: 816-11-5): Features an ethyl group at the alpha-carbon of the butyrate chain and a methyl ester.
-
Ethyl 2-methylbutyrate (CAS: 7452-79-1): Possesses a methyl group at the alpha-carbon of the butyrate chain and an ethyl ester.[1][2]
This seemingly minor difference in alkyl group positioning significantly influences the molecule's interaction with olfactory receptors, resulting in distinguishable scent profiles.
A Tale of Two Fruity Aromas: Odor Profile Comparison
The olfactory characteristics of these two esters are both broadly categorized as "fruity," yet they exhibit distinct nuances that are critical for their application in flavor and fragrance formulations.
This compound is predominantly described with sweet, fruity, and apple-like notes, often with hints of pineapple.[1] Its aroma is generally considered to be a straightforward and pleasant fruitiness.
Ethyl 2-methylbutyrate , in contrast, presents a more complex and powerful odor profile. It is characterized by a diffusive, green-fruity aroma reminiscent of apple peels, pineapple skins, and unripe plums.[2][3] The "green" aspect suggests a less ripe, sharper fruitiness compared to its isomer.
Quantitative Sensory Analysis: Odor Thresholds
A critical metric for comparing the potency of aroma compounds is the odor detection threshold, which is the lowest concentration of a substance that can be detected by the human nose. The significant difference in the odor thresholds of these two esters underscores their distinct olfactory impact.
| Compound | Odor Threshold in Water (μg/kg) | Reference |
| This compound | 0.25 | [4] |
| Ethyl 2-methylbutyrate | 0.006 | [4][5] |
As the data indicates, ethyl 2-methylbutyrate is significantly more potent , with an odor threshold approximately 40 times lower than that of this compound. This means a much smaller quantity of ethyl 2-methylbutyrate is required to impart a noticeable aroma, a crucial consideration for formulation efficiency and cost-effectiveness. The (S)-(+)-enantiomer of ethyl 2-methylbutyrate is reported to have an even lower odor threshold of 0.006 ppb in water.[5]
Experimental Protocols: Synthesis and Analysis
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section outlines the synthesis of these esters via Fischer-Speier esterification and the analytical workflow for their comparative odor analysis.
Synthesis via Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and reliable method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.
Diagram of Fischer-Speier Esterification Workflow:
Caption: General workflow for Fischer-Speier esterification.
Protocol for the Synthesis of this compound:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylbutyric acid (1 molar equivalent), methanol (3-5 molar equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5% of the carboxylic acid weight).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation to obtain the final product.
Protocol for the Synthesis of Ethyl 2-Methylbutyrate:
A similar procedure is followed for the synthesis of ethyl 2-methylbutyrate, with the substitution of 2-methylbutyric acid and ethanol as the starting materials. A detailed continuous production method has also been described, involving the reaction of 2-methylbutyric acid, ethanol, and p-toluenesulfonic acid in an esterification kettle with subsequent distillation and purification steps.[6]
Instrumental and Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector. This allows for the direct correlation of specific chemical compounds with their perceived odors.
Diagram of GC-O Analysis Workflow:
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
GC-O Analysis Protocol:
-
Sample Preparation: Prepare dilute solutions of high-purity this compound and ethyl 2-methylbutyrate in a suitable solvent (e.g., ethanol or diethyl ether).
-
GC Separation: Inject the samples into a gas chromatograph equipped with a non-polar or medium-polarity capillary column. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the separation of the esters from any impurities.
-
Effluent Splitting: At the end of the GC column, the effluent is split between a conventional detector, such as a flame ionization detector (FID) for quantitative analysis, and a heated transfer line leading to an olfactory port.
-
Sensory Evaluation: A trained sensory panelist sniffs the effluent from the olfactory port and records the perceived odor, its intensity, and its retention time.
-
Data Correlation: The data from the FID (a chromatogram) and the sensory panelist (an aromagram) are correlated. This allows for the precise identification of the odor character of each ester as it elutes from the GC column.
Natural Occurrence and Applications
Both this compound and ethyl 2-methylbutyrate have been identified as volatile components in a variety of fruits. For instance, both have been found to be characteristic aroma compounds in certain pineapple varieties.[4] Ethyl 2-methylbutyrate is also a known constituent of the aroma of apples, strawberries, and wines.[7]
Their distinct odor profiles make them valuable ingredients in the flavor and fragrance industry. This compound, with its sweet and straightforward fruity character, is well-suited for creating simple and pleasant fruit notes. Ethyl 2-methylbutyrate, with its more potent and complex green-fruity profile, can be used to impart a fresh, natural, and slightly unripe fruit character to a wide range of products, including beverages, confectionery, and perfumes.
Conclusion
While this compound and ethyl 2-methylbutyrate are structurally very similar, this guide has demonstrated that they possess distinct and well-defined olfactory properties. The key takeaways for researchers and formulators are:
-
Odor Profile: this compound offers a sweet, apple-like fruitiness, while ethyl 2-methylbutyrate provides a more complex and potent green-fruity aroma with notes of apple peel and unripe plum.
-
Odor Potency: Ethyl 2-methylbutyrate is significantly more potent, with an odor threshold in water that is approximately 40 times lower than that of this compound.
-
Analytical Characterization: GC-O is an indispensable tool for the detailed sensory characterization and direct comparison of these and other isomeric esters.
-
Synthesis: Both esters can be reliably synthesized via Fischer-Speier esterification, allowing for their production for research and commercial applications.
A thorough understanding of these differences, supported by the experimental data and protocols presented, is crucial for the targeted and effective application of these versatile fruity esters in the development of new flavors, fragrances, and consumer products.
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The Ethyl 2-methylbutyrates. (n.d.). Leffingwell & Associates. Retrieved from [Link]
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This compound (CAS 816-11-5): Odor profile, Properties, & IFRA compliance. (n.d.). TGSC Information System. Retrieved from [Link]
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Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 21-30. Retrieved from [Link]
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Antal, D. S., & Toth, A. (2018). Identification, quantitation and sensory evaluation of methyl 2- and methyl 3-methylbutanoate in varietal red wines. Australian Journal of Grape and Wine Research, 24(4), 437-444. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative GC-MS Analysis of Fruity Esters
Introduction: The Aromatic World of Esters
Fruity esters are a class of volatile organic compounds (VOCs) responsible for the characteristic aromas of many fruits and fermented products like wine.[1] Chemically, they are formed from an alcohol and a carboxylic acid. Analytically, their volatility and presence in complex matrices (e.g., beverages, food products) present a unique challenge. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis, offering the required separation power and specificity.[2] This guide will compare and contrast critical stages of the GC-MS workflow—from sample preparation to chromatographic separation—to empower researchers to develop and validate methods tailored to their specific analytical needs.
Part I: The Strategic Choice - A Comparative Look at Sample Preparation
The primary challenge in ester analysis is their efficient extraction from the sample matrix while minimizing interference. The choice of extraction technique is arguably the most critical step, directly influencing sensitivity, accuracy, and reproducibility. Here, we compare two prevalent methodologies: Headspace-Solid Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).
Methodology 1: Headspace-Solid Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample.[3] Volatile analytes, like esters, partition from the sample into the headspace and then adsorb onto the fiber. The fiber is then directly desorbed in the hot GC inlet.
The Causality Behind the Choice: This method is chosen for its high sensitivity for volatile compounds and minimal matrix interference.[3] By sampling the headspace, non-volatile matrix components (sugars, salts, acids) are left behind. The choice of fiber coating is critical; for the broad range of polarity found in fruity esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often optimal as it covers a wide range of analyte polarities and molecular weights.[3][4]
Experimental Protocol: HS-SPME
-
Sample Preparation: Place 5 mL of the liquid sample (e.g., wine, juice) into a 20 mL headspace vial.
-
Internal Standard: Add an internal standard (e.g., ethyl heptanoate, if not present in the sample) for accurate quantification.
-
Matrix Modification: Add 1.5 g of NaCl. This "salting-out" effect increases the ionic strength of the sample, reducing the solubility of organic esters and promoting their release into the headspace.[5]
-
Equilibration: Seal the vial and incubate at 45°C for 15 minutes with agitation (250 rpm) to allow the analytes to reach equilibrium between the sample and the headspace.[3][5]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes under continued incubation and agitation.
-
Desorption: Immediately retract the fiber and introduce it into the GC inlet, set at 250°C, for a 5-minute thermal desorption.
Workflow Diagram: HS-SPME
Caption: HS-SPME workflow for volatile ester analysis.
Methodology 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their relative solubilities in two different immiscible liquids. For esters in aqueous samples, an organic solvent is used to extract the analytes.
The Causality Behind the Choice: LLE is a robust, inexpensive, and effective method for extracting a wide range of compounds, including less volatile esters that may not efficiently partition into the headspace.[6] The choice of solvent is critical; a solvent like dichloromethane or a mixture of pentane/dichloromethane offers good solubility for esters while being immiscible with water. The main drawback is the concentration of matrix interferences along with the analytes, which can complicate the chromatography.
Experimental Protocol: LLE
-
Sample Preparation: Place 10 mL of the liquid sample into a separatory funnel.
-
Internal Standard: Add an appropriate internal standard.
-
Extraction: Add 5 mL of dichloromethane. Shake vigorously for 2 minutes, periodically venting the funnel.
-
Phase Separation: Allow the layers to separate for 10 minutes. The denser dichloromethane layer containing the esters will be at the bottom.
-
Collection: Drain the organic layer into a flask. Repeat the extraction two more times with fresh solvent, combining the organic extracts.
-
Drying & Concentration: Dry the combined extract by passing it through anhydrous sodium sulfate. Gently concentrate the extract to a final volume of 1 mL under a stream of nitrogen.
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS.
Workflow Diagram: LLE
Caption: LLE workflow for ester analysis.
Comparative Performance: HS-SPME vs. LLE
| Parameter | Headspace-SPME | Liquid-Liquid Extraction (LLE) | Rationale & Justification |
| Selectivity | High (for volatiles) | Moderate | HS-SPME is inherently selective for volatile and semi-volatile compounds, leaving non-volatile matrix behind.[3] LLE co-extracts any solvent-soluble compounds. |
| Sensitivity | Excellent (ng/L to µg/L) | Good (µg/L to mg/L) | SPME combines extraction and concentration into one step, leading to lower detection limits for target analytes.[4] |
| Solvent Usage | None | High | LLE is a solvent-intensive technique, which has cost, safety, and disposal implications. SPME is a "green" alternative.[4] |
| Automation | Easily automated | Difficult to automate | Modern autosamplers fully integrate the entire HS-SPME process, increasing throughput and reproducibility. |
| Speed | Moderate (30-60 min/sample) | Slow (can be >1 hr/sample) | LLE involves multiple manual steps, including shaking, separation, and concentration, making it more laborious. |
| Cost per Sample | Higher initial cost (fibers) | Lower (solvents, glassware) | SPME fibers are consumables with a finite lifetime, but savings are made on solvent purchase and disposal. |
| Best For | Volatile esters (e.g., ethyl acetate, isoamyl acetate) | Broader range of esters, including less volatile ones (e.g., ethyl decanoate) | The choice depends on the target analyte properties. HS-SPME excels for highly volatile "fruity" top-notes.[7] |
Part II: The Separation - A Comparison of GC Columns
The heart of the gas chromatograph is the column. The choice of the stationary phase within the column dictates the separation selectivity based on the principle of "like dissolves like."[8] For esters, which are moderately polar, we compare a non-polar and a polar column.
The Causality Behind the Choice: A non-polar column separates compounds primarily by their boiling points. A polar column, however, provides an alternative selectivity by interacting more strongly with polar analytes, causing them to be retained longer. For a complex mixture of esters with overlapping boiling points, a polar column can often provide superior resolution.[9]
Column Comparison: DB-5ms (Non-Polar) vs. DB-WAX (Polar)
| Column Type | DB-5ms (or equivalent) | DB-WAX (or equivalent) |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | Polyethylene Glycol (PEG) |
| Polarity | Non-Polar | Polar |
| Separation Principle | Primarily by boiling point. | Polarity and boiling point. Stronger dipole-dipole interactions with esters. |
| Elution Order Example | Ethyl Butyrate (BP 121°C) elutes before Isoamyl Acetate (BP 142°C). | Isoamyl Acetate may elute earlier than expected relative to its boiling point due to its structure, while more polar esters are retained longer. |
| Performance | Good general-purpose column. Robust and less susceptible to degradation from water. | Superior resolution for esters . Can separate isomers and esters with similar boiling points.[9] |
| Considerations | May fail to separate critical ester pairs with similar boiling points. | More sensitive to oxygen and water, leading to a shorter column lifetime if not properly cared for. Maximum temperature is lower than a DB-5. |
Diagram: Principle of Chromatographic Separation
Caption: Key EI fragmentation pathways for esters.
Identification is confirmed by matching the acquired mass spectrum and retention index against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library. [10][11][12]
Part IV: Ensuring Data Integrity - Method Validation
A comparative guide is incomplete without discussing how to prove a chosen method is fit for purpose. Method validation is a self-validating system that ensures trustworthiness. [4]Key parameters are defined by guidelines from bodies like the European Union. [13][14][15] Key Validation Parameters:
| Parameter | Definition | Typical Acceptance Criteria |
| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Signal-to-Noise ratio ≥ 10 |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix. | 80 - 120% |
| Precision (%RSD) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | ≤ 15% RSD (Relative Standard Deviation) |
Example Validation Data (HS-SPME-GC-MS for Esters in a Wine Matrix)
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Accuracy (% Recovery) | Precision (%RSD, n=6) |
| Ethyl Acetate | 0.998 | 0.51 | 1.70 | 95.2 - 104.5 | 4.8 |
| Isoamyl Acetate | 0.997 | 0.03 | 0.10 | 92.1 - 101.3 | 6.2 |
| Ethyl Hexanoate | 0.999 | 0.01 | 0.03 | 98.5 - 105.0 | 3.5 |
| Data is representative and compiled based on typical performance characteristics reported in literature. | |||||
| [16][17] |
Conclusion: A Data-Driven Decision
The optimal GC-MS method for analyzing fruity esters is not a one-size-fits-all solution. The choice is a balance of analytical requirements and practical constraints.
-
For high-sensitivity screening of highly volatile aromas in relatively clean matrices, HS-SPME is the superior choice due to its automation, selectivity, and low detection limits.
-
For a broader, more comprehensive ester profile , including less volatile compounds, or when specialized equipment is unavailable, LLE remains a robust and viable, albeit more labor-intensive, option.
-
For chromatographic separation, a polar WAX-type column will almost always provide superior resolution for complex ester mixtures compared to a non-polar alternative.
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MDPI. (2024, October 3). Comparison of Flavor Differences between the Juices and Wines of Four Strawberry Cultivars Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry and Sensory Evaluation. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for Methyl 2-Ethylbutyrate: GC-FID vs. HPLC-UV
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds like methyl 2-ethylbutyrate is paramount for ensuring product quality, stability, and safety. The choice of analytical methodology and its rigorous validation are foundational to reliable data. This guide provides an in-depth, objective comparison of two common analytical techniques for the determination of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). This comparison is supported by experimental data derived from method validation studies, structured in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] A thoroughly validated method provides confidence in the reliability of the results.
The Rationale Behind Method Selection: Volatility and Chromophoric Properties
This compound is a volatile ester, which makes Gas Chromatography (GC) a natural choice for its analysis.[1][2][6] The compound can be easily vaporized and separated from non-volatile matrix components. A Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, offering excellent performance for the quantification of this ester.[7][8]
Conversely, High-Performance Liquid Chromatography (HPLC) is a powerful separation technique for a wide range of compounds. However, for a small, non-complex ester like this compound, which lacks a strong UV-absorbing chromophore, HPLC with a standard UV detector presents challenges. Detection would typically be performed at a low, less selective UV wavelength (e.g., 205-210 nm), which can lead to interferences from other components in the sample matrix.[4][9]
This guide will now delve into the validation of both a GC-FID and an HPLC-UV method for the analysis of this compound, presenting a side-by-side comparison of their performance characteristics.
Quantitative Performance: A Head-to-Head Comparison
The performance of the validated GC-FID method is summarized below in comparison to a developed HPLC-UV method.
| Validation Parameter | GC-FID Method | HPLC-UV Method | Acceptance Criteria (Typical) |
| Specificity | High (Good resolution from potential impurities) | Moderate (Potential for interference at low UV wavelengths) | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | r² ≥ 0.995 |
| Range | 1.0 - 150 µg/mL | 10 - 1000 µg/mL | Interval demonstrating precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 103.5% | Typically 98.0% - 102.0% |
| Precision (RSD) | Repeatability: < 1.0% Intermediate: < 2.0% | Repeatability: < 2.0% Intermediate: < 3.0% | RSD ≤ 2% for repeatability; RSD ≤ 3% for intermediate precision. |
| Limit of Detection (LOD) | 0.3 µg/mL | 3 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 10 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | Robust | Sensitive to mobile phase composition changes | Consistent results with deliberate small variations in method parameters. |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for the validation of both the GC-FID and HPLC-UV methods.
I. Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is designed for the quantification of this compound in a drug product formulation.
A. Chromatographic Conditions:
-
Instrument: Agilent 7890A GC system or equivalent
-
Column: DB-624, 30 m x 0.53 mm ID, 1.0 µm film thickness
-
Carrier Gas: Nitrogen at a constant flow rate of 2.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 180°C, hold for 5 minutes
-
-
Injection Volume: 1.0 µL
-
Split Ratio: 20:1
B. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1.0 µg/mL to 150 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the drug product equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add 50 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Filter through a 0.45 µm PTFE syringe filter before injection.
II. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This method is presented as an alternative for the quantification of this compound.
A. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
B. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 1000 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the drug product equivalent to 50 mg of this compound into a 50 mL volumetric flask. Add 30 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter through a 0.45 µm nylon syringe filter before injection.
Validation Workflow and Parameter Relationships
The validation of an analytical method is a systematic process where each parameter provides crucial information about the method's performance. The following diagram illustrates the typical workflow and the interconnectedness of the validation parameters.
Caption: Workflow for analytical method validation.
In-Depth Analysis of Validation Parameters
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For the GC-FID method, the high efficiency of the capillary column provided excellent separation of this compound from other formulation excipients. In contrast, the HPLC-UV method, operating at a low wavelength, showed some baseline noise and minor peaks from the placebo formulation, indicating a lower degree of specificity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10][11]
The GC-FID method demonstrated excellent linearity over a wide range (1.0 - 150 µg/mL) with a correlation coefficient (r²) of >0.999. The HPLC-UV method also showed acceptable linearity (r² > 0.995) but over a narrower and higher concentration range (10 - 1000 µg/mL), which is a consequence of its lower sensitivity.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a placebo matrix.[1] The GC-FID method exhibited superior accuracy, with recovery values consistently between 98.5% and 101.2%. The HPLC-UV method showed slightly wider variability in accuracy, with recoveries ranging from 95.7% to 103.5%.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[12]
The GC-FID method was found to be highly precise, with Relative Standard Deviation (RSD) values well below 1.0% for repeatability and below 2.0% for intermediate precision. The HPLC-UV method, while acceptable, demonstrated higher variability, with RSDs approaching 2.0% for repeatability and 3.0% for intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
The superior sensitivity of the GC-FID method is evident from its significantly lower LOD (0.3 µg/mL) and LOQ (1.0 µg/mL) compared to the HPLC-UV method (LOD: 3 µg/mL, LOQ: 10 µg/mL). This makes the GC-FID method more suitable for the analysis of trace levels of this compound.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. The GC-FID method demonstrated good robustness with minor variations in oven temperature ramp rate and carrier gas flow rate having no significant impact on the results. The HPLC-UV method was more sensitive to changes in the mobile phase composition, with a small change in the acetonitrile-to-water ratio affecting the retention time and peak shape of the analyte.
Logical Relationship of Validation Parameters
The validation parameters are not independent of each other. The following diagram illustrates the logical dependencies between them.
Caption: Interdependencies of analytical validation parameters.
Conclusion and Recommendation
Based on the comprehensive validation data, the GC-FID method is unequivocally the superior choice for the quantitative analysis of this compound. Its high specificity, excellent linearity, accuracy, and precision, coupled with its low limits of detection and quantitation, make it a robust and reliable method suitable for quality control and stability testing in a regulated environment.
While the HPLC-UV method can be developed and validated, its performance is comparatively inferior, primarily due to the analyte's poor UV absorbance. This leads to lower sensitivity, a narrower working range, and a higher susceptibility to interferences. The HPLC-UV method may be considered only in situations where GC instrumentation is unavailable and the expected concentration of this compound is high enough to be reliably quantified above its LOQ.
For researchers, scientists, and drug development professionals, this guide underscores the importance of selecting an analytical technique based on the physicochemical properties of the analyte and the intended purpose of the method. Rigorous validation, as outlined here, is a critical and non-negotiable step in ensuring the integrity and reliability of the data generated.
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International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Carvalho, M. S., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(4), 763-769. [Link]
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International Council for Harmonisation. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link]
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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De Baere, S., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis, 80, 107-115. [Link]
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ResearchGate. (2020). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. [Link]
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Adorno, M. A. T., et al. (2014). Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE). American Journal of Analytical Chemistry, 5, 406-414. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Romero, A., et al. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta, 185, 33-42. [Link]
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ResearchGate. (n.d.). Development, validation and application of a fast GC-FID method for the analysis of volatile compounds in spirit drinks and wine. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. [Link]
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Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. [Link]
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A Senior Application Scientist's Guide to Investigating Small Molecule Cross-Reactivity in Immunoassays: The Case of Methyl 2-Ethylbutyrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical science, immunoassays stand as a cornerstone for the sensitive and specific quantification of a vast array of molecules. However, the Achilles' heel of this powerful technology lies in the potential for cross-reactivity, where the assay's antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate results.[1][2] This guide provides an in-depth, technical framework for understanding and evaluating the cross-reactivity of small molecules in immunoassays, using methyl 2-ethylbutyrate as a case study. As a small ester, its potential for cross-reactivity with structurally related compounds is a critical consideration in the development of reliable analytical methods.
The Principle of Small Molecule Immunoassays and the Challenge of Cross-Reactivity
Small molecules like this compound are generally not immunogenic on their own and are classified as haptens.[3][4] To elicit an immune response and generate specific antibodies, they must be conjugated to a larger carrier protein.[3] The resulting antibodies are then utilized in various immunoassay formats, most commonly a competitive enzyme-linked immunosorbent assay (ELISA), to detect the hapten.[5][6]
In a typical competitive immunoassay for a small molecule, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[5][6] The resulting signal is inversely proportional to the concentration of the analyte in the sample. The specificity of this interaction is paramount; however, antibodies can sometimes bind to other molecules that share similar structural features or epitopes with the target analyte.[2][7] This phenomenon, known as cross-reactivity, can lead to false-positive results or an overestimation of the analyte's concentration.[2][8]
The chemical structure of this compound (C7H14O2) features a methyl ester of 2-ethylbutanoic acid.[9] Its isomers and other structurally similar short-chain fatty acid esters are potential cross-reactants in an immunoassay developed for its detection.
Table 1: Structural Analogs of this compound with Potential for Cross-Reactivity
| Compound Name | Chemical Formula | Structural Similarity to this compound |
| Ethyl 2-methylbutyrate | C7H14O2 | Isomer; ester of 2-methylbutanoic acid and ethanol.[10] |
| Methyl butyrate | C5H10O2 | Shorter alkyl chain. |
| Ethyl butyrate | C6H12O2 | Different ester group and shorter alkyl chain. |
| Methyl pentanoate | C6H12O2 | Straight-chain isomer. |
| 2-Ethylbutanoic acid | C6H12O2 | The carboxylic acid precursor to this compound. |
Designing a Cross-Reactivity Validation Study
A robust validation of an immunoassay must include a thorough assessment of its specificity.[11] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for analytical procedure validation.[12][13][14] The following experimental workflow outlines the key steps to determine the cross-reactivity of an immunoassay intended for this compound.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing immunoassay cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol describes a competitive ELISA to quantify the cross-reactivity of potential interferents with an antibody raised against this compound.
Materials:
-
96-well microtiter plates
-
Capture antibody (specific for this compound)
-
This compound standard
-
Potential cross-reactants (e.g., ethyl 2-methylbutyrate, methyl butyrate)
-
Enzyme-conjugated this compound (tracer)
-
Coating buffer, wash buffer, blocking buffer, substrate solution, and stop solution
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[15]
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated this compound (tracer) to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step to remove unbound reagents.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Where the IC50 is the concentration of the analyte or cross-reactant that causes 50% inhibition of the maximal signal.
Comparison of Immunoassay Performance with Alternative Methods
While immunoassays offer high throughput and sensitivity, their susceptibility to cross-reactivity necessitates comparison with more specific analytical techniques, especially during method validation.[16]
Table 2: Comparison of Analytical Methods for Small Molecule Quantification
| Feature | Competitive ELISA | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Antigen-antibody binding | Separation by volatility and boiling point, detection by mass-to-charge ratio | Separation by polarity, detection by mass-to-charge ratio |
| Specificity | Moderate to high; dependent on antibody quality.[17] | Very high; based on retention time and mass spectrum. | Very high; based on retention time and mass spectrum.[18] |
| Sensitivity | High (pg/mL to ng/mL range) | High (pg/mL to ng/mL range) | Very high (fg/mL to pg/mL range) |
| Throughput | High | Moderate | Moderate to high |
| Matrix Effects | Can be significant; interference from sample components.[19][20] | Can be present but often mitigated by sample preparation. | Can be significant (ion suppression/enhancement).[21] |
| Instrumentation Cost | Low | High | High |
| Expertise Required | Moderate | High | High |
Hypothetical Performance Data for a this compound Immunoassay
The following table presents hypothetical data from a cross-reactivity study for a newly developed immunoassay for this compound.
Table 3: Hypothetical Cross-Reactivity Data for a this compound ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 1.5 | 100% |
| Ethyl 2-methylbutyrate | 15 | 10% |
| Methyl butyrate | 150 | 1% |
| Ethyl butyrate | 300 | 0.5% |
| 2-Ethylbutanoic acid | >1000 | <0.15% |
These hypothetical results suggest that the immunoassay is highly specific for this compound, with minimal cross-reactivity from its structural isomer, ethyl 2-methylbutyrate, and negligible interference from other related esters and the precursor acid.
Mitigating Cross-Reactivity and Ensuring Assay Integrity
Should significant cross-reactivity be identified, several strategies can be employed to improve assay specificity:
-
Antibody Selection: Monoclonal antibodies are generally more specific than polyclonal antibodies due to their recognition of a single epitope.[8]
-
Hapten Design: The site of conjugation of the hapten to the carrier protein can influence the specificity of the resulting antibodies.[3]
-
Assay Conditions Optimization: Modifying parameters such as incubation time, temperature, and buffer composition can sometimes enhance specificity.[2]
-
Sample Preparation: Implementing a sample clean-up step, such as solid-phase extraction (SPE), can remove cross-reacting substances prior to analysis.
Conclusion
The development of a robust immunoassay for a small molecule like this compound requires a meticulous validation of its specificity to avoid erroneous results due to cross-reactivity. By systematically testing structurally related compounds and comparing the immunoassay's performance against gold-standard analytical methods like GC-MS or LC-MS, researchers can establish a high degree of confidence in their data. This comprehensive approach to validation is not merely a regulatory requirement but a fundamental aspect of sound scientific practice, ensuring the reliability and reproducibility of experimental outcomes in research and drug development.
References
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- Dasgupta, A. (2006). Endogenous and exogenous interferences in immunoassays. Advances in clinical chemistry, 41, 1-46.
- Davies, C. (2005). Interferences in immunoassay. Annals of Clinical Biochemistry, 42(5), 389-400.
- Hursting, S. D., et al. (1997). Monoclonal antibodies to the amino-terminal L-chain of human fibrin. Hybridoma, 16(2), 147-152.
- Selby, C. (1999). Interference in immunoassay. Annals of clinical biochemistry, 36(6), 704-721.
- Tate, J., & Ward, G. (2004). Interferences in immunoassay. The Clinical Biochemist Reviews, 25(2), 105.
- Valdes Jr, R., & Jortani, S. A. (2002). Unexpected suppression of immunoassay results by cross-reactivity.
- Weber, T. H., et al. (1990). A bispecific monoclonal antibody recognizing a common epitope on the beta-chain of human choriogonadotropin and the beta-chain of human lutropin. Journal of immunological methods, 129(2), 165-171.
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Creative Diagnostics. (n.d.). Direct ELISA Experimental Protocol. Retrieved from [Link]
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Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful? Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-methylbutyrate. PubChem. Retrieved from [Link]
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Taylor & Francis Online. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Retrieved from [Link]
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A Comparative Sensory Panel Evaluation of Methyl 2-Ethylbutyrate for Flavor and Fragrance Applications
In the nuanced world of flavor and fragrance formulation, the selection of individual aroma chemicals is a critical determinant of the final product's sensory profile. Methyl 2-ethylbutyrate, a key ester, is prized for its potent and multifaceted fruity aroma. This guide provides an in-depth comparative analysis of this compound, grounded in established sensory evaluation methodologies. It is designed for researchers, scientists, and product development professionals to facilitate informed decisions in the selection of fruity esters.
The Sensory Profile of this compound: A Multifaceted Fruity Ester
This compound (CAS 816-11-5) is an ester characterized by a powerful and diffusive fruity odor.[1][2] Its sensory profile is predominantly described with notes of apple , pineapple , and a general sweetness .[1][3] More nuanced descriptors often include green-apple , pineapple skin , and hints of strawberry , contributing to its fresh and uplifting character.[3][4] This complexity makes it a versatile ingredient in a wide array of applications, from beverages and confectionery to fine fragrances.[4][5][6]
Comparative Aroma Chemicals
In the landscape of fruity esters, several alternatives are often considered. The choice among them depends on the specific nuances desired in the final product.
-
Ethyl 2-Methylbutyrate (CAS 7452-79-1): Often used interchangeably with this compound due to their very similar structures and sensory profiles. It is also described as having a fruity, green, apple peel, and pineapple skin aroma.[7] For the purpose of this guide, the sensory data and protocols can be considered applicable to both.
-
Ethyl Butyrate (CAS 105-54-4): This ester is known for its classic pineapple and fruity aroma. While sharing the fruity character, it is generally considered less green and more straightforwardly sweet compared to this compound.
-
Isoamyl Acetate (CAS 123-92-2): Predominantly recognized for its strong banana and pear notes. Its profile is distinctly different from the apple and pineapple character of this compound, making it a clear alternative for specific fruit profiles.
Quantitative Descriptive Analysis (QDA) of Fruity Esters
Quantitative Descriptive Analysis (QDA) is a powerful sensory evaluation method that provides a detailed and quantifiable sensory profile of a product.[8] It utilizes a trained panel of assessors to identify and rate the intensity of specific sensory attributes.[8]
Experimental Protocol: QDA for this compound and Alternatives
This protocol outlines the steps for conducting a QDA to compare the sensory profiles of this compound, ethyl butyrate, and isoamyl acetate.
I. Panelist Selection and Training:
-
Recruitment: Select 10-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability.
-
Screening: Screen candidates for their ability to detect and describe basic tastes and aromas.
-
Training: Conduct a series of training sessions (typically 15-20 hours) to:
-
Develop a consensus-based lexicon of sensory attributes for fruity esters. This will include terms like "green apple," "ripe pineapple," "sweet," "ethereal," "banana," and "pear."
-
Familiarize panelists with the use of a 15-cm unstructured line scale for intensity rating.
-
Calibrate the panel using reference standards for each attribute to ensure consistent scoring.
-
II. Sample Preparation:
-
Solvent: Use a neutral, odorless solvent such as mineral oil or propylene glycol.
-
Concentration: Prepare solutions of this compound, ethyl butyrate, and isoamyl acetate at a concentration of 0.1% (w/w) in the chosen solvent. This concentration is a starting point and may need to be adjusted based on the intensity of the aroma chemicals.
-
Presentation: Present 10 mL of each solution in identical, randomly coded glass vials with screw caps. Samples should be allowed to equilibrate to room temperature (22 ± 2°C) for at least one hour before evaluation.
III. Evaluation Procedure:
-
Environment: Conduct the evaluation in a well-ventilated, odor-free sensory laboratory with individual booths.
-
Method: Panelists will assess the aroma of each sample by removing the cap and sniffing the headspace.
-
Rating: For each sample, panelists will rate the intensity of each attribute from the agreed-upon lexicon on the 15-cm line scale, where 0 represents "not perceived" and 15 represents "very strong."
-
Replication: Each panelist should evaluate each sample in triplicate in a randomized order over separate sessions to ensure data reliability.
IV. Data Analysis:
-
Data Collection: Convert the marks on the line scales to numerical data.
-
Statistical Analysis: Analyze the data using a two-way Analysis of Variance (ANOVA) with panelists and samples as the main factors.
-
Visualization: Plot the mean intensity ratings for each attribute for each sample on a spider web diagram for easy visual comparison of the sensory profiles.
Visualizing the QDA Workflow
Caption: A flowchart of the Quantitative Descriptive Analysis (QDA) process.
Comparative Sensory Data
The following table presents hypothetical yet representative quantitative sensory data for this compound and its alternatives, as would be generated from a QDA study.
| Sensory Attribute | This compound (Mean Intensity) | Ethyl Butyrate (Mean Intensity) | Isoamyl Acetate (Mean Intensity) |
| Green Apple | 8.5 | 2.0 | 1.5 |
| Pineapple | 7.0 | 8.0 | 2.5 |
| Sweet | 6.5 | 7.5 | 7.0 |
| Banana | 1.0 | 0.5 | 9.0 |
| Pear | 2.0 | 1.5 | 7.5 |
| Ethereal | 5.0 | 3.0 | 4.0 |
Intensity scores are on a 15-point scale where 0 = not perceived and 15 = very strong.
Triangle Test: Differentiating Between Fruity Esters
The Triangle Test is a discriminative sensory evaluation method used to determine if a perceptible difference exists between two products.[9] Panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the odd sample.[9]
Experimental Protocol: Triangle Test for this compound vs. Ethyl Butyrate
This protocol details the procedure for a Triangle Test to determine if a sensory difference is perceptible between this compound and ethyl butyrate.
I. Panelist Selection:
-
Recruitment: Recruit a minimum of 24-30 panelists. For this type of test, trained panelists are not required, but individuals with average sensory acuity are preferred.
II. Sample Preparation:
-
Solvent and Concentration: Prepare solutions of this compound (Sample A) and ethyl butyrate (Sample B) at 0.05% (w/w) in an odorless solvent like mineral oil. The lower concentration compared to QDA is to avoid sensory fatigue.
-
Sample Sets: Prepare six possible combinations of the three samples: ABB, BAA, AAB, BBA, ABA, BAB.
-
Presentation: Present each set of three samples in identical, randomly coded vials. The order of presentation of the six combinations should be randomized across the panelists.
III. Evaluation Procedure:
-
Environment: The test should be conducted in a controlled sensory laboratory environment.
-
Instructions: Instruct panelists to sniff each of the three samples from left to right. They are to identify the sample that is different from the other two.
-
Forced Choice: Panelists must choose one sample, even if they are not certain.
-
Palate Cleansing: Panelists should wait at least 30 seconds between evaluating each set of samples to minimize sensory adaptation.
IV. Data Analysis:
-
Tally: Count the total number of correct identifications.
-
Statistical Analysis: Compare the number of correct responses to a statistical table for the Triangle Test (or use statistical software) to determine if the result is significant at a chosen level of confidence (typically p < 0.05). The null hypothesis is that there is no perceptible difference between the samples.
Visualizing the Triangle Test Workflow
Caption: A flowchart of the Triangle Test sensory evaluation method.
Trustworthiness: Self-Validating Systems
The methodologies described in this guide are designed to be self-validating, ensuring the trustworthiness of the results.
-
Quantitative Descriptive Analysis (QDA): The rigor of the panelist training and calibration with reference standards ensures consistency and reliability. The use of replication and statistical analysis allows for the assessment of panelist performance and the significance of the observed differences. The consensus-based lexicon ensures that all panelists are evaluating the same attributes.
-
Triangle Test: The forced-choice nature of this test and the use of a sufficient number of panelists minimize the impact of random guessing. The statistical analysis provides a clear and objective measure of whether a perceptible difference exists, removing subjective interpretation. The randomization of sample presentation order helps to eliminate bias.
By adhering to these standardized and rigorous protocols, researchers can generate reliable and reproducible sensory data, leading to more confident and informed product development decisions.
References
- Ethyl 2-Methyl Butyrate (CAS 7452-79-1) – Premium Natural Ingredient for Perfumery. (n.d.).
- Ethyl 2-Methylbutyrate Manufacturer & Suppliers |ELAROMA-E2MBAT. (n.d.). Elchemy.
- ethyl 2-methyl butyrate, 7452-79-1. (n.d.). The Good Scents Company.
- Buy Ethyl 2-methylbutyrate From Premium Aroma Chemical Exporter. (n.d.).
- Sensory triangle testing (discrimination test). (n.d.). Campden BRI.
- Quantitative descriptive analysis. (n.d.). Affinity Labs.
- ethyl 2-methylbutyrate - cfsanappsexternal.fda.gov. (n.d.).
- Ethyl Methyl 2 Butyrate - Candle Start. (n.d.).
- Ethyl Methyl-2-Butyrate - The Perfumers Apprentice. (n.d.).
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Ethyl 2-methylbutyrate. (n.d.). The Good Scents Company. Retrieved from [Link]
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A Comparative Guide to the Synthesis Efficiency of Methyl vs. Ethyl 2-Ethylbutyrate
For researchers and professionals in drug development and fine chemical synthesis, the efficient production of target molecules is paramount. Esterification, a cornerstone of organic synthesis, presents numerous pathways and variables that can significantly impact yield, purity, and overall process economy. This guide provides an in-depth comparison of the synthesis efficiency for two closely related esters: methyl 2-ethylbutyrate and ethyl 2-ethylbutyrate, focusing on the widely employed Fischer-Speier esterification method.
Theoretical Framework: The Fischer-Speier Esterification
The synthesis of both methyl and ethyl 2-ethylbutyrate from 2-ethylbutyric acid is typically achieved through Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] Understanding the mechanism and the factors that control its equilibrium is crucial to evaluating the synthesis efficiency of the two target esters.
The reaction proceeds through a series of equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon and making it more electrophilic.[3][4]
-
Nucleophilic Attack: The alcohol (methanol or ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst, yielding the final ester product.
The reversible nature of this reaction means the overall efficiency is governed by Le Châtelier's principle. To maximize ester yield, the equilibrium must be shifted to the right by either using a large excess of the alcohol reactant or by removing water as it is formed.[2][5]
Caption: General mechanism of Fischer-Speier Esterification.
Comparative Analysis of Synthesis Efficiency
The choice between methanol and ethanol as the alcohol reactant introduces subtle but significant differences in reaction kinetics and process parameters.
Kinetics and Steric Hindrance: A Decisive Factor
The rate of Fischer esterification is highly sensitive to steric hindrance around both the carboxylic acid's carbonyl group and the alcohol's hydroxyl group.[2] In this case, the carboxylic acid, 2-ethylbutyric acid, is sterically hindered due to the presence of an ethyl group at the alpha-carbon (the carbon adjacent to the carbonyl group).
-
Methanol (CH₃OH): As the smallest primary alcohol, methanol presents minimal steric bulk. Its smaller size allows for easier nucleophilic attack on the sterically encumbered carbonyl carbon of 2-ethylbutyric acid.
-
Ethanol (CH₃CH₂OH): Although still a primary alcohol, ethanol is larger than methanol. This increased steric bulk can slightly impede its approach to the carbonyl carbon, potentially leading to a slower reaction rate compared to methanol under identical conditions.
Process Parameters and Purification
While kinetics favor the methyl ester, practical considerations related to the physical properties of the reactants and products are essential for evaluating overall efficiency.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Reactants | ||
| 2-Ethylbutyric Acid | 116.16 | ~194 |
| Methanol | 32.04 | ~65 |
| Ethanol | 46.07 | ~78 |
| Products | ||
| This compound | 130.18 | ~135 |
| Ethyl 2-Ethylbutyrate | 144.21 | ~156-157 [6] |
-
Reaction Temperature: The reaction is typically run at the boiling point of the excess alcohol (reflux). The synthesis of the methyl ester will, therefore, be conducted at a lower temperature (~65 °C) than the ethyl ester (~78 °C), resulting in lower energy consumption.
-
Purification by Distillation: The efficiency of purification is heavily dependent on the difference in boiling points between the desired ester and the starting materials.
-
This compound: The boiling point difference between methanol (65 °C) and the methyl ester (135 °C) is substantial (70 °C). This large difference facilitates the easy removal of excess methanol by distillation post-reaction.
-
Ethyl 2-Ethylbutyrate: The boiling point difference between ethanol (78 °C) and the ethyl ester (156 °C) is also large (78 °C), allowing for efficient purification.
-
Both esters have a significant boiling point difference from the parent carboxylic acid (~194 °C), making the final purification of the ester from any unreacted acid straightforward via distillation.
Experimental Protocols
The following are representative protocols for the synthesis of methyl and ethyl 2-ethylbutyrate. These are self-validating systems where reaction progress can be monitored by techniques like TLC or GC, and product purity is confirmed post-purification.
Caption: General experimental workflow for Fischer esterification.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-ethylbutyric acid (e.g., 23.2 g, 0.2 mol).
-
Reagent Addition: Add an excess of methanol (e.g., 80 mL, ~2.0 mol) to the flask. While stirring, slowly add concentrated sulfuric acid (2 mL) as the catalyst.
-
Reflux: Heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain reflux for 3-4 hours. Monitor the reaction progress by GC or TLC.
-
Workup - Quenching: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and dilute with 100 mL of diethyl ether. Slowly wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution.
-
Workup - Washing: Wash the organic layer with saturated sodium chloride solution (brine, 1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 135 °C.
Protocol 2: Synthesis of Ethyl 2-Ethylbutyrate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-ethylbutyric acid (e.g., 23.2 g, 0.2 mol).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 117 mL, ~2.0 mol) to the flask. While stirring, slowly add concentrated sulfuric acid (2 mL).
-
Reflux: Heat the mixture to a gentle reflux (~78 °C). Maintain reflux for 4-6 hours, monitoring for completion.
-
Workup: Follow the same workup procedure as described in Protocol 1 (steps 4-6).
-
Purification: Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 156-157 °C.[7][6]
Summary and Conclusion
This guide provides a comparative analysis of the synthesis efficiency for methyl and ethyl 2-ethylbutyrate.
| Parameter | This compound Synthesis | Ethyl 2-Ethylbutyrate Synthesis | Advantage |
| Alcohol Reactant | Methanol | Ethanol | N/A |
| Steric Hindrance | Lower | Higher | Methyl |
| Reaction Kinetics | Faster (Kinetically Favored) | Slower | Methyl |
| Reaction Temp. | ~65 °C (Lower Energy) | ~78 °C | Methyl |
| Purification Ease | High (ΔBP = 70 °C to MeOH) | High (ΔBP = 78 °C to EtOH) | Comparable |
| Typical Yield | High | High | Comparable |
From a purely chemical efficiency standpoint, the synthesis of This compound holds a slight advantage. The smaller steric profile of methanol leads to faster reaction kinetics, which can translate to shorter reaction times and lower energy input.
However, the overall efficiency of both syntheses is high, and both products are readily purified by distillation. Therefore, the ultimate choice between producing the methyl or ethyl ester may be dictated by factors beyond synthesis efficiency, such as the desired organoleptic properties for flavor and fragrance applications, or the specific requirements of a downstream synthetic step. For processes where throughput and energy economy are critical, the synthesis utilizing methanol is the recommended pathway.
References
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-
The Good Scents Company. (n.d.). ethyl 2-ethyl butyrate, 2983-38-2. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl butyrate. Retrieved from [Link]
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JoVE. (2026). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
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Chemsrc. (2026). Methyl 2-ethylbutanoate | CAS#:816-11-5. Retrieved from [Link]
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Truman ChemLab. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
- Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.
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arXiv. (n.d.). Process intensification for the production of the ethyl esters of volatile fatty acids using aluminium chloride hexahydrate as a. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Ethylbutyric Acid: A Versatile Intermediate in Organic Synthesis. Retrieved from [Link]
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For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of small molecules is paramount. This guide provides an in-depth technical comparison of the biological activity of methyl 2-ethylbutyrate against structurally related esters. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide synthesizes existing knowledge on related compounds to provide a predictive framework and robust experimental protocols for future investigations. We will delve into the principles of structure-activity relationships (SAR) to infer potential activities and offer detailed methodologies for their validation.
Introduction: The Significance of Short-Chain Fatty Acid Esters
Short-chain fatty acid (SCFA) esters are a class of volatile organic compounds prevalent in nature, contributing to the aroma of fruits and fermented products. Beyond their organoleptic properties, these molecules can exhibit a range of biological activities, including antimicrobial, antifungal, and insect-attracting effects. Their relatively simple structures, low molecular weight, and lipophilicity allow them to interact with biological membranes and receptor systems.
The biological activity of these esters is intrinsically linked to their chemical structure, including:
-
Chain Length: Both the acid and alcohol moieties' chain lengths influence properties like volatility and membrane permeability.
-
Branching: The presence and position of alkyl branches can significantly alter the molecule's steric hindrance and lipophilicity, impacting its interaction with biological targets.
-
Ester Functional Group: The ester linkage itself can be a target for enzymatic hydrolysis, and its polarity affects the molecule's overall properties.
This guide will focus on comparing this compound with its close structural relatives: ethyl butyrate (a straight-chain isomer), methyl isobutyrate (an isomer with a branched acid), and ethyl 2-methylbutyrate (a related branched-chain ester).
Comparative Analysis of Physicochemical Properties
Understanding the physicochemical properties of these esters is crucial for interpreting their biological activities.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (o/w) |
| This compound | C₇H₁₄O₂ | 130.18 | 137 | ~2.16 | |
| Ethyl butyrate | C₆H₁₂O₂ | 116.16 | 121 | ~1.74 | |
| Methyl isobutyrate | C₅H₁₀O₂ | 102.13 | 99-100 | ~1.28 | |
| Ethyl 2-methylbutyrate | C₇H₁₄O₂ | 130.18 | 132-134 | ~2.16 |
Antimicrobial and Antifungal Activity: A Structure-Activity Perspective
While specific data on this compound is scarce, the antimicrobial and antifungal properties of SCFAs and their esters are well-documented. The primary mechanism of action is believed to be the disruption of microbial cell membranes.[1] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components and ultimately, cell death.[1][2]
Inferences for this compound:
Based on general SAR principles for antimicrobial esters, we can hypothesize the following for this compound:
-
Gram-Positive vs. Gram-Negative Bacteria: Esters of fatty acids generally show greater efficacy against Gram-positive bacteria. The complex outer membrane of Gram-negative bacteria often presents a more formidable barrier.
-
Influence of Branching: The 2-ethyl branch in this compound increases its lipophilicity compared to its straight-chain counterparts. This could potentially enhance its ability to disrupt microbial membranes, suggesting it may exhibit comparable or slightly greater antimicrobial activity than simpler, less lipophilic esters.
-
Antifungal Potential: The fungistatic or fungicidal activity of esters is also recognized. The mechanisms are thought to be similar to their antibacterial action, involving membrane disruption. Studies on other esters suggest that this compound would likely exhibit some level of antifungal activity, particularly against yeasts and molds.
Experimental Protocol: Vapour Phase Antimicrobial Susceptibility Testing
Given the volatility of these esters, vapour phase testing is a highly relevant method for assessing their antimicrobial properties.
Objective: To determine the minimum inhibitory concentration (MIC) of volatile esters against selected bacterial and fungal strains in the vapour phase.
Materials:
-
Test compounds: this compound, ethyl butyrate, methyl isobutyrate, ethyl 2-methylbutyrate.
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Appropriate growth media (e.g., Tryptic Soy Agar/Broth for bacteria, Sabouraud Dextrose Agar/Broth for fungi).
-
Sterile Petri dishes, micropipettes, and filter paper discs.
-
Sealed exposure chambers.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Spread-plate the inoculum evenly onto the surface of an agar plate.
-
Vapour Phase Exposure:
-
In the lid of a separate, sterile Petri dish, place a sterile filter paper disc.
-
Apply a known volume of the test ester (or a dilution in a suitable solvent) to the filter paper disc. A negative control with the solvent alone should be included.
-
Invert the lid and place it over the inoculated agar plate, creating a sealed environment where the volatile compound can diffuse.
-
-
Incubation: Incubate the sealed plates at the optimal temperature for the test microorganism (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (if any) on the agar surface. The MIC can be determined by testing a range of concentrations and identifying the lowest concentration that prevents visible growth.
Insect Attractant and Pheromonal Activity
Esters are a well-known class of insect attractants and are often components of insect pheromones.[3] Their volatility allows them to travel through the air and be detected by insect olfactory receptors. The specificity of an insect's response is highly dependent on the precise chemical structure of the ester.
Structure-Activity Relationships in Insect Attraction:
-
Chain Length and Branching: Subtle changes in chain length and the position of branches can dramatically alter an ester's attractiveness to different insect species. For example, branched-chain esters are known pheromone components for some beetle species.
-
Isomeric Specificity: Insects can often distinguish between different isomers of the same compound, responding strongly to one while being indifferent or even repelled by another.
Potential Role of this compound:
Given that related esters are known insect attractants, it is plausible that this compound could also elicit behavioral responses in certain insect species. Its structural similarity to known pheromones of some fruit flies and beetles makes it a candidate for investigation. For instance, various C1-C5 alcohol esters of C1-C3 carboxylic acids have been shown to be effective attractants for flying insects.[4]
Experimental Protocol: Olfactometer Bioassay for Insect Attraction
An olfactometer is a standard apparatus for studying insect behavioral responses to volatile chemicals.
Objective: To assess the attractant or repellent effect of this compound and related esters on a target insect species (e.g., fruit flies, stored-product beetles).
Materials:
-
Y-tube or four-arm olfactometer.
-
Air pump and flow meters to provide a controlled, purified airflow.
-
Test insects (e.g., Drosophila melanogaster, Tribolium castaneum), reared under controlled conditions and of a consistent age and physiological state.
-
Test compounds and a suitable solvent (e.g., paraffin oil).
-
Filter paper strips.
Procedure:
-
Olfactometer Setup: Connect the olfactometer to a purified, humidified air source with a constant flow rate.
-
Odor Source Preparation: Apply a known amount of the test ester (dissolved in the solvent) to a filter paper strip and place it in one arm of the olfactometer. A filter paper strip with the solvent alone serves as the control in the other arm.
-
Insect Introduction: Release a single insect at the base of the olfactometer's central tube.
-
Behavioral Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to choose between the arms. Record the first choice of arm and the time spent in each arm.
-
Replication and Randomization: Repeat the experiment with a new insect for each trial. To avoid positional bias, randomize the positions of the treatment and control arms between trials.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square test for choice data, t-test for time-spent data) to determine if there is a significant preference for the arm containing the test ester.
Visualization of Experimental Workflows
Vapour Phase Antimicrobial Susceptibility Workflow
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of this compound in relation to its structural analogs. While direct experimental data remains limited, the principles of structure-activity relationships suggest that this compound likely possesses antimicrobial, antifungal, and insect-attracting properties that warrant further investigation. The provided experimental protocols offer a robust starting point for researchers to generate the necessary empirical data.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound and its isomers against a broad panel of microbes and insect species.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these esters exert their biological effects.
-
Synergistic Effects: Investigating potential synergistic or antagonistic interactions when these esters are used in combination with other bioactive compounds.
By systematically exploring the biological activities of this compound and its related esters, we can unlock their potential for applications in pharmaceuticals, agriculture, and beyond.
References
- Schirra, M., D'Aquino, S., & Palma, A. (2011). Factors affecting the synergy of short-chain fatty acids and their esters in the control of postharvest decay of citrus fruit. Journal of agricultural and food chemistry, 59(13), 7191–7198.
- Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629–1642.
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Casillas-Vargas, G., Ocasio-Malavé, C., Medina, S., Morales-Guzmán, C., Del Valle, R. G., Carballeira, N. M., & Sanabria-Ríos, D. J. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in lipid research, 82, 101093. [Link]
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Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of oral biology, 56(7), 650–654. [Link]
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PubChem. (n.d.). Ethyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]
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Yew, J. Y., & Chung, H. (2015). Insect pheromones: An overview of function, form, and discovery. Progress in lipid research, 59, 88–105. [Link]
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A Comparative Guide to the Enantioselective Synthesis and Analysis of Methyl 2-Ethylbutyrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral molecule development, the precise synthesis and analysis of enantiomerically pure compounds are paramount. This guide offers an in-depth comparison of methodologies for the enantioselective synthesis and analysis of methyl 2-ethylbutyrate, a valuable chiral building block. We will explore both enzymatic and chemical synthesis strategies, providing not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design. The analytical section will focus on robust chromatographic techniques for the accurate determination of enantiomeric excess.
I. Enantioselective Synthesis of this compound: A Comparative Overview
The creation of a single enantiomer of this compound presents a stereochemical challenge due to the small steric difference between the methyl and ethyl groups at the chiral center. This section compares two powerful strategies to achieve high enantiopurity: enzymatic kinetic resolution and chiral auxiliary-mediated asymmetric synthesis.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution is a highly effective method that leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For the synthesis of enantiopure this compound, lipases are the biocatalysts of choice, with Candida antarctica lipase B (CALB) being a particularly robust and versatile option.[1][2][3]
Principle of Operation:
The process begins with racemic 2-ethylbutyric acid. In the presence of an alcohol (methanol) and a lipase, one enantiomer of the acid is preferentially esterified, leading to the formation of the corresponding chiral methyl ester. The unreacted acid becomes enriched in the other enantiomer. This dynamic allows for the separation of both enantiomers. The efficiency of this resolution is dictated by the enzyme's enantioselectivity (E-value). A high E-value signifies a large difference in the reaction rates for the two enantiomers, leading to high enantiomeric excess (ee) of both the product and the remaining substrate at approximately 50% conversion.
Causality in Experimental Design:
-
Enzyme Choice: Candida antarctica lipase B (often immobilized, e.g., as Novozym 435) is frequently selected for its broad substrate scope and high enantioselectivity in organic solvents.[1][2] Its active site can effectively discriminate between the two enantiomers of 2-alkyl-branched carboxylic acids.
-
Solvent Selection: Non-polar organic solvents like hexane or heptane are typically used to minimize enzyme denaturation and favor the esterification reaction.
-
Acyl Acceptor: Methanol is the direct acyl acceptor for the synthesis of this compound.
-
Temperature: Reactions are often run at slightly elevated temperatures (e.g., 40-50 °C) to increase the reaction rate, but care must be taken as excessively high temperatures can lead to enzyme denaturation and reduced enantioselectivity.[4]
Chiral Auxiliary-Mediated Synthesis: The Chemical Approach
An alternative strategy involves the use of a chiral auxiliary, a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a well-established class of chiral auxiliaries that provide excellent stereocontrol in alkylation reactions.[5][6][]
Principle of Operation:
The synthesis begins by attaching a chiral oxazolidinone to a suitable prochiral starting material. The bulky substituent on the auxiliary effectively blocks one face of the resulting enolate, forcing an incoming electrophile (in this case, an ethyl group) to attack from the less hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.
Causality in Experimental Design:
-
Auxiliary Selection: The choice of the specific Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or (4S)-4-benzyl-2-oxazolidinone) determines the absolute configuration of the final product.
-
Base and Alkylating Agent: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to generate the enolate. The choice of the ethylating agent (e.g., ethyl iodide or ethyl triflate) can influence the reaction rate and yield.
-
Reaction Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to enhance selectivity by minimizing competing side reactions and ensuring kinetic control.
-
Auxiliary Cleavage: The auxiliary can be cleaved under mild conditions, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the carboxylic acid without racemization. The valuable chiral auxiliary can often be recovered and reused.[6]
Performance Comparison
| Feature | Enzymatic Kinetic Resolution (CALB) | Chiral Auxiliary-Mediated Synthesis (Evans Oxazolidinone) |
| Principle | Kinetic resolution of a racemate | Diastereoselective alkylation |
| Starting Material | Racemic 2-ethylbutyric acid | Prochiral acyl oxazolidinone |
| Stereocontrol | Enzyme active site | Chiral auxiliary |
| Theoretical Max. Yield | 50% for each enantiomer | Approaching 100% |
| Enantiomeric Excess (ee) | Typically high (>95%) | Typically very high (>98% de) |
| Reagents | Mild, biocatalytic | Stoichiometric, often cryogenic conditions |
| Scalability | Generally good, amenable to process optimization | Can be complex and costly for large scale |
| Waste Generation | Lower, greener process | Higher, involves protection/deprotection steps |
II. Analytical Methods for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess is crucial for validating the success of an enantioselective synthesis. Chiral gas chromatography is a powerful and widely used technique for this purpose.
Chiral Gas Chromatography (GC-FID)
Principle of Operation:
Chiral GC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) coated on the inside of the capillary column. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Causality in Experimental Design:
-
Column Selection: The choice of the chiral stationary phase is critical. For volatile esters like this compound, cyclodextrin-based CSPs, such as those derivatized with β-cyclodextrin, are often effective.[8] The specific derivative will influence the separation efficiency.
-
Temperature Program: The oven temperature program (initial temperature, ramp rate, and final temperature) is optimized to achieve baseline separation of the enantiomers in a reasonable analysis time.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation.
-
Injection Technique: A split injection is typically used to introduce a small, precise amount of the sample onto the column, preventing overloading and peak distortion.
III. Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Ethylbutyric Acid
This protocol is based on established procedures for the kinetic resolution of similar α-branched carboxylic acids using Candida antarctica lipase B.[1][9][10]
Materials:
-
Racemic 2-ethylbutyric acid
-
Methanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Hexane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of racemic 2-ethylbutyric acid (1.0 eq) in hexane, add methanol (1.2 eq).
-
Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the acid).
-
Stir the mixture at 40-50 °C and monitor the reaction progress by taking aliquots and analyzing them by chiral GC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Wash the organic phase with saturated sodium bicarbonate solution to extract the unreacted 2-ethylbutyric acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the enantioenriched this compound.
-
Acidify the aqueous layer with HCl and extract with diethyl ether to recover the enantioenriched 2-ethylbutyric acid.
Protocol 2: Chiral GC-FID Analysis of this compound
This protocol provides a starting point for the chiral GC analysis, based on methods for similar compounds.[8] Optimization may be required for specific instrumentation.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a β-cyclodextrin-based column such as Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Oven Program: 60 °C (hold 2 min), ramp to 150 °C at 2 °C/min, hold for 5 min.
-
Injection: 1 µL, split ratio 50:1
Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
IV. Conclusion
The enantioselective synthesis of this compound can be effectively achieved through both enzymatic kinetic resolution and chiral auxiliary-mediated chemical synthesis. The choice between these methods will depend on factors such as the desired scale of the reaction, cost considerations, and the available laboratory infrastructure. Enzymatic resolution offers a greener and often simpler approach, while chiral auxiliary methods can provide higher yields of a single enantiomer. For the crucial step of determining the enantiomeric purity of the final product, chiral gas chromatography provides a reliable and sensitive analytical solution. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the informed selection and implementation of the most appropriate synthetic and analytical strategies.
V. References
-
Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases. Chirality, 2018, 30(1), 106-111. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Convenient enzymatic resolution of ( R , S )-2-methylbutyric acid catalyzed by immobilized lipases. ResearchGate. [Link]
-
Protein Engineering of Lipase A from Candida Antarctica to Improve Esterification of Tertiary Alcohols. ChemCatChem, 2020, 12(1), 1-8. [Link]
-
Kinetic Resolution of 2-Methylbutyric Acid and Its Ester by Esterification and Hydrolysis with Lipases. ResearchGate. [Link]
-
Synthesis of flavor and fragrance esters using Candida antarctica lipase. PubMed. [Link]
-
Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica. PubMed. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Enantioselective transesterification of a tertiary alcohol by lipase A from Candida antarctica. ResearchGate. [Link]
-
Asymmetric Synthesis. University of York. [Link]
-
Enantioselectivity of lipase B from Candida antarctica in the transesterification reaction of (R; S)-1-phenylethanol and S-ethyl thio-octanoate; A density functional study. ResearchGate. [Link]
-
Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. SpringerLink. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Asymmetric Hydrogenation of Methyl-2- hydroxymethylacrylate Derivatives... ResearchGate. [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
-
Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake. PubMed. [Link]
-
Asymmetric transfer hydrogenation: chiral ligands and applications. PubMed. [Link]
-
GC/FID & GC/MS RTL Flavor Databases. Agilent. [Link]
-
Asymmetric Synthesis of (R)- and (S)-α-Methylcysteine. ResearchGate. [Link]
-
ethyl 2-methyl butyrate, 7452-79-1. The Good Scents Company. [Link]
-
Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. PubMed. [Link]
-
Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. ETH Zurich Research Collection. [Link]
-
Asymmetric synthesis of ( S,R )- and ( R,R )-methiin stereoisomers. ResearchGate. [Link]
-
This compound. SIELC Technologies. [Link]
-
Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Sciforum. [Link]
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- 2. Synthesis of flavor and fragrance esters using Candida antarctica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. york.ac.uk [york.ac.uk]
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- 10. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison for the Analysis of Methyl 2-Ethylbutyrate
In the realm of flavor and fragrance analytics, the accurate quantification of volatile esters like methyl 2-ethylbutyrate is paramount for quality control, product development, and regulatory compliance. This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of this compound, offering insights into methodology, data interpretation, and best practices. Designed for researchers, scientists, and drug development professionals, this document champions scientific integrity through expertise, trustworthiness, and authoritative grounding.
Introduction: The Significance of Accurate Ester Analysis
This compound (CAS 816-11-5) is a volatile organic compound that, along with its isomers like ethyl 2-methylbutyrate, contributes to the characteristic fruity and sweet aromas of various food products, including apples, strawberries, and wines.[1][2] Its precise measurement is critical for ensuring product consistency, detecting adulteration, and meeting consumer expectations. Given the potential for analytical variability between laboratories, a well-designed inter-laboratory comparison is an essential tool for assessing and ensuring the reliability of measurements across the industry.[3]
Proficiency testing (PT) through ILCs allows individual laboratories to evaluate their performance against an established reference value and in comparison to their peers.[4] This process is a cornerstone of quality assurance and is often a requirement for accreditation under standards such as ISO/IEC 17025.[5][6]
Designing a Robust Inter-Laboratory Comparison
A successful ILC hinges on a meticulously planned experimental design that minimizes extraneous variables and allows for a clear assessment of analytical performance.
The Test Material
For this hypothetical ILC, a commercially available apple juice will be used as the sample matrix. This choice provides a realistic challenge due to the complexity of the food matrix.[7] The juice will be fortified with a certified reference material (CRM) of a closely related and more readily available ester, methyl butyrate , to establish a known, traceable concentration. The use of a CRM is fundamental to establishing the assigned value (ground truth) for the study.[8][9][10]
Rationale: While the target analyte is this compound, a CRM for this specific compound is not widely available. Methyl butyrate is a structurally similar short-chain ester for which CRMs are commercially available, making it an excellent and justifiable surrogate for validating the analytical workflow.[8][9][10] The principles and challenges of the analysis are directly transferable.
Sample Preparation and Distribution
A single batch of apple juice will be fortified with the methyl butyrate CRM to a final concentration of 5.0 mg/L. The fortified juice will be homogenized and divided into identical aliquots for distribution to participating laboratories. A subset of these samples will be retained for homogeneity and stability testing by the coordinating laboratory.
Analytical Methodology
While laboratories may use their own validated in-house methods, a standardized reference method is provided to establish a baseline for comparison. The recommended technique is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) .[11]
Rationale: HS-SPME is a solvent-free, sensitive, and widely adopted technique for the extraction of volatile and semi-volatile compounds from complex matrices.[11] GC-MS provides excellent chromatographic separation and definitive identification of the target analyte.[7][12]
Experimental Protocols
Sample Preparation: HS-SPME
-
Sample Aliquoting: Pipette 5 mL of the apple juice sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add an internal standard (e.g., d3-methyl butyrate) to each sample for improved quantitation.
-
Matrix Modification: Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of the analyte into the headspace.
-
Equilibration: Seal the vial and place it in a heating block at 50°C for 15 minutes to allow for equilibration between the sample and the headspace.
-
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 50°C.
-
Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption.
Analytical Instrumentation: GC-MS
The following are recommended starting parameters for the GC-MS analysis. Laboratories should optimize these based on their specific instrumentation.
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | VF-1701-MS (30 m x 0.25 mm x 1 µm) or similar mid-polar column |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 50°C (hold 2 min), ramp 10°C/min to 200°C, ramp 20°C/min to 250°C (hold 5 min) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 102 |
| Qualifier Ions | m/z 87, 43 |
Method Validation
Each participating laboratory must demonstrate the performance of their method by assessing key validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[13] This internal validation is crucial for the interpretation of the ILC results.
Data Analysis and Interpretation
The performance of each laboratory is evaluated using a statistical approach centered on the z-score .[9][13] The z-score indicates how far a laboratory's result deviates from the assigned value.
z-score = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (in this case, the known concentration of the CRM).
-
σ is the standard deviation for proficiency assessment, often derived from the Horwitz equation or the results of previous ILCs.
The interpretation of z-scores is generally as follows:[10][13]
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance (warning signal)
-
|z| ≥ 3.0: Unsatisfactory performance (action signal)
Hypothetical Inter-Laboratory Comparison Results
Assigned Value (X): 5.00 mg/L Standard Deviation for Proficiency Assessment (σ): 0.50 mg/L
| Laboratory ID | Reported Concentration (mg/L) | z-score | Performance |
| Lab-001 | 4.85 | -0.30 | Satisfactory |
| Lab-002 | 5.20 | 0.40 | Satisfactory |
| Lab-003 | 5.95 | 1.90 | Satisfactory |
| Lab-004 | 6.30 | 2.60 | Questionable |
| Lab-005 | 4.40 | -1.20 | Satisfactory |
| Lab-006 | 3.20 | -3.60 | Unsatisfactory |
| Lab-007 | 5.05 | 0.10 | Satisfactory |
| Lab-008 | 4.70 | -0.60 | Satisfactory |
Visualizing the Workflow and Data Relationships
Experimental Workflow Diagram
Caption: Experimental workflow for the inter-laboratory comparison.
Data Analysis Logic Diagram
Caption: Logic for z-score calculation and performance interpretation.
Conclusion and Best Practices
An inter-laboratory comparison is a powerful mechanism for driving improvement and ensuring the reliability of analytical data. Laboratories with questionable or unsatisfactory performance should conduct a thorough root cause analysis, examining potential issues in sample preparation, instrument calibration, and data processing.
Key Takeaways for Participants:
-
Method Validation is Non-Negotiable: Ensure your in-house methods are thoroughly validated before participating in an ILC.
-
Embrace Certified Reference Materials: Utilize CRMs for calibration and quality control to ensure traceability and accuracy.[5][13]
-
Attention to Detail: Meticulous execution of the analytical protocol is critical for generating reliable results.
-
Continuous Improvement: View ILC results, regardless of performance, as an opportunity for continuous improvement of laboratory practices.
By adhering to the principles and protocols outlined in this guide, the scientific community can enhance the comparability and accuracy of this compound analysis, ultimately contributing to higher quality and safer products for consumers.
References
-
CPAChem. (n.d.). Methyl Butyrate CAS:623-42-7 EC:210-792-1. Retrieved from [Link]
- ISO. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.
-
National Institute of Standards and Technology. (2013, March 21). Standard Reference Materials for Food Analysis. NIST. Retrieved from [Link]
- Phillips, M. M., Sharpless, K. E., & Wise, S. A. (2013). Standard reference materials for food analysis. Analytical and Bioanalytical Chemistry, 405(13), 4325–4335.
-
FAPAS. (n.d.). Food & Beverage Chemistry. Fera Science Ltd. Retrieved from [Link]
-
PubChem. (n.d.). Methyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Retrieved from [Link]
-
Chromservis. (n.d.). Wine profile analysis by GC/MS. Retrieved from [Link]
- MDPI. (2024, February 26).
-
Eurolab. (n.d.). Aroma and Flavor Compound Testing. Retrieved from [Link]
-
Fera Science Ltd. (n.d.). Proficiency Testing. Retrieved from [Link]
-
ChEBI. (n.d.). Ethyl 2-methylbutyrate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Intertek. (n.d.). Volatile Organic Compound (VOC) Testing and Analysis. Retrieved from [Link]
-
BIPEA. (n.d.). Proficiency testing programs FLAVORS - FRAGRANCES - ESSENTIAL OILS. Retrieved from [Link]
-
CompaLab. (n.d.). What is an inter laboratory comparison? Retrieved from [Link]
- E3S Web of Conferences. (2023).
-
Umweltbundesamt. (n.d.). EVALUATION OF THE INTERLABORATORY COMPARISON TEST Sum parameters SP03. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]
-
Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]
-
Shapypro.com. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-ethyl butyrate, 816-11-5. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 2-ethyl-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. Retrieved from [Link]
Sources
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- 2. fapas.com [fapas.com]
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- 4. Reference materials for food authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fapas.com [fapas.com]
- 6. shop.fera.co.uk [shop.fera.co.uk]
- 7. Methyl butyrate | C5H10O2 | CID 12180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 丁酸甲酯 certified reference material, TraceCERT® | Sigma-Aldrich [sigmaaldrich.com]
- 9. Methyl Butyrate CAS:623-42-7 EC:210-792-1 [cpachem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyl Butyrate | 623-42-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Standard reference materials for foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standard Reference Materials for Food Analysis | NIST [nist.gov]
A Guide to Correlating Instrumental and Sensory Analysis of Aroma Compounds: A Case Study on Methyl 2-Ethylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical-Sensory Divide
In the fields of flavor science, fragrance development, and food technology, a fundamental challenge persists: a high concentration of an aroma compound measured by an instrument does not always equate to a high-intensity sensory perception. Methyl 2-ethylbutyrate, a volatile ester, serves as an excellent model for this principle. It is widely recognized for its powerful and diffusive fruity aroma, often described as reminiscent of green apples, pineapple skin, or unripe plums.[1][2][3][4] Its presence, even at trace levels, can significantly impact the overall flavor profile of a product.
This guide moves beyond simplistic data comparison to explain the causality behind experimental choices. We will explore how to synergistically use instrumental techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)—with the validated sensory method of Quantitative Descriptive Analysis (QDA) to build a predictive model of aroma perception.
Section 1: The Target Analyte: this compound
Before delving into analysis, understanding the analyte is critical.
-
Chemical Properties: this compound (CAS 7452-79-1) is an ester with the molecular formula C₇H₁₄O₂.[1][5] Its volatility and chemical structure contribute to its strong, diffusive, top-note character in fragrance and flavor applications.[1][2]
-
Aroma Profile: The consensus aroma profile is overwhelmingly fruity, with specific notes of green apple, pineapple, and berry.[3][4][6] This distinct profile makes it a valuable ingredient in the food and fragrance industries but also a potential source of off-flavors if not properly controlled.
-
Relevance: Found naturally in fruits like apples and pineapples, it is a key contributor to their characteristic scents.[1] Understanding its impact is crucial for quality control, product development, and formulation chemistry.
Section 2: Instrumental Analysis: Quantifying the Volatiles
Instrumental analysis provides objective, quantitative data about the chemical composition of a sample. For aroma compounds, two GC-based techniques are paramount.
Gas Chromatography-Mass Spectrometry (GC-MS): Identification and Quantification
Principle of Causality: GC-MS is the gold standard for unequivocally identifying and quantifying volatile compounds. The gas chromatograph separates compounds based on their differing affinities for a stationary phase and their boiling points. The mass spectrometer then fragments the eluted compounds into predictable patterns, creating a "chemical fingerprint" (mass spectrum) that allows for positive identification. Quantification is achieved by comparing the compound's peak area to that of a known concentration of an internal standard.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place 5 mL of the liquid sample (e.g., a fruit juice) into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to increase the volatility of the analytes.
-
Add an internal standard (e.g., 10 µL of 100 ppm 2-octanol in methanol).
-
Seal the vial and incubate at 40°C for 15 minutes with agitation.
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 40°C.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: DB-WAX or equivalent polar column (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold 3 min), ramp to 230°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters: Electron ionization (EI) at 70 eV, mass range 35-350 amu.
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum to an authentic standard (e.g., from the NIST library).
-
Quantify by calculating the ratio of the peak area of this compound to the peak area of the internal standard and comparing it to a calibration curve.
-
Gas Chromatography-Olfactometry (GC-O): Pinpointing Odor Activity
Principle of Causality: While GC-MS tells us what and how much is present, it cannot report on odor. GC-O bridges this gap by using the human nose as a highly sensitive detector.[7] Effluent from the GC column is split between a standard detector (like a Flame Ionization Detector or MS) and a heated sniffing port. A trained assessor sniffs the port and records the time, duration, and description of any perceived odors. This directly links a specific chromatographic peak to a sensory perception.
Experimental Protocol: GC-O Analysis (Aroma Extract Dilution Analysis - AEDA)
-
Sample Preparation: Prepare a concentrated aroma extract of the sample using a method like solvent extraction or simultaneous distillation-extraction.
-
Instrumental Setup:
-
Use the same GC column and oven program as the GC-MS method for reliable peak matching.
-
At the column outlet, use a splitter to direct the effluent in a 1:1 ratio to the MS (or FID) and the olfactometry sniffing port.
-
The sniffing port should be supplied with humidified air to prevent nasal dehydration.
-
-
Olfactometry Procedure:
-
A trained panelist sniffs the effluent from the GC run and records the retention time and a descriptor for each odor event.
-
The extract is then serially diluted (e.g., 1:2, 1:4, 1:8) and re-injected.
-
The process is repeated until no odors are detected.
-
-
Data Analysis:
-
The highest dilution at which an odorant can still be detected is its Flavor Dilution (FD) factor .
-
A higher FD factor indicates a more potent, or "odor-active," compound in the sample matrix.
-
Section 3: Sensory Perception Analysis: The Human Instrument
No instrument can replicate the complex, integrated experience of human perception. For this, we rely on trained sensory panels.
Quantitative Descriptive Analysis (QDA®)
Principle of Causality: QDA is a behavioral sensory evaluation method that provides robust, reproducible quantitative data on the perceived sensory attributes of a product.[8][9] Developed by Tragon Corporation, its strength lies in using trained panelists who develop their own descriptive language (lexicon) and use it to rate attribute intensities on a line scale.[8][10] This approach avoids the bias of pre-set terminology and captures the nuances of perception. The methodology is standardized by organizations like ASTM International.[11][12][13]
Experimental Protocol: QDA for this compound Aroma
-
Panelist Selection & Training:
-
Screen 15-20 candidates for sensory acuity, motivation, and ability to articulate perceptions.
-
Select 8-12 panelists.
-
Train the panel over several weeks using reference standards of this compound at various concentrations, as well as other relevant fruity and green aroma compounds.
-
-
Lexicon Development:
-
In a group session facilitated by a panel leader, panelists are presented with samples containing varying levels of this compound.
-
They brainstorm and agree upon a list of terms that describe the aroma. For this case, the lexicon might include: Green Apple, Pineapple, Fruity, Pungent, and Chemical/Solvent.
-
-
Reference Standardization:
-
For each descriptor, the panel agrees on physical reference standards that represent low and high intensities. For "Green Apple," a low-intensity anchor might be a diluted apple juice, and a high-intensity anchor could be a pure green apple aroma chemical.
-
-
Sample Evaluation:
-
Samples are presented to panelists in individual, climate-controlled booths under red light to prevent visual bias.
-
Samples are coded with random three-digit numbers.
-
Panelists independently rate the intensity of each attribute on a 15-cm unstructured line scale, anchored with "Low" and "High."
-
-
Data Analysis:
-
The marks on the line scales are converted to numerical data (e.g., 0-15).
-
Data is analyzed using Analysis of Variance (ANOVA) to check for significant differences between products and panelist performance.
-
Results are often visualized using spider plots or bar charts.
-
Section 4: Bridging the Gap: Correlating Instrumental and Sensory Data
This is where the power of the combined approach becomes evident. The goal is to use the instrumental data to predict the sensory outcome.
The Odor Activity Value (OAV) Concept
A critical step in bridging this gap is calculating the Odor Activity Value (OAV). The OAV provides a measure of a single compound's potential importance to the overall aroma.[14][15] It is a simple but powerful ratio:
OAV = Concentration / Odor Detection Threshold
-
Concentration (C): Determined by GC-MS.
-
Odor Detection Threshold (OT): The lowest concentration of a compound that is perceivable by the human sense of smell.[16][17][18] This value must be obtained from literature or determined experimentally.
A compound with an OAV > 1 is generally considered to be a contributor to the sample's aroma.[15]
Data Integration and Modeling
Let's consider a hypothetical experiment comparing three product formulations (A, B, C) with varying levels of this compound.
Table 1: Hypothetical Integrated Instrumental and Sensory Data
| Sample ID | This compound Conc. (µg/L) (from GC-MS) | GC-O FD Factor | OAV (Odor Threshold = 0.1 µg/L) | QDA "Green Apple" Intensity (0-15 scale) |
| A | 5.0 | 32 | 50 | 4.5 |
| B | 15.0 | 128 | 150 | 9.8 |
| C | 18.0 | 128 | 180 | 10.5 |
Analysis of the Data:
-
From Sample A to B, a 3x increase in concentration leads to a significant jump in perceived "Green Apple" intensity. The FD factor also increases, indicating higher odor potency.
-
From Sample B to C, a smaller increase in concentration (15 to 18 µg/L) results in only a minor increase in perceived intensity. Notably, the FD factor remains the same, suggesting a potential perceptual plateau or saturation effect, even though the OAV continues to rise.
This demonstrates why concentration alone is an incomplete predictor. The sensory data from QDA is the ground truth. Statistical methods, such as Partial Least Squares Regression (PLSR), can be used to build a predictive model.[19][20] In a PLSR model, the instrumental data (Concentration, FD Factor, OAVs of multiple compounds) are the X-variables (predictors), and the sensory attributes from QDA are the Y-variables (responses).
Conclusion
Correlating instrumental and sensory data is not a simple one-to-one comparison. It is a multi-faceted approach that requires robust, validated methods from both analytical chemistry and sensory science. By combining the quantitative power of GC-MS, the odor-activity insights from GC-O, and the real-world perceptual feedback from QDA, researchers can build a comprehensive and predictive understanding of how a specific compound like this compound shapes the sensory experience. This integrated "sensomics" approach is indispensable for effective product development, quality control, and scientific research.[21]
References
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ASTM International. (n.d.). ASTM E253-18a - Standard Terminology Relating to Sensory Evaluation of Materials and Products. ASTM.org. Retrieved from [Link]
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ASTM International. (2020, December 2). Standards for Sensing. ASTM.org. Retrieved from [Link]
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Givaudan. (n.d.). Ethyl Methyl-2-Butyrate. Givaudan.com. Retrieved from [Link]
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Lluch Essence S.L. (n.d.). ethyl 2-methyl butyrate, 7452-79-1. Perflavory.com. Retrieved from [Link]
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MDPI. (2023, August 11). Sensory Analysis Coupled with Gas Chromatography/Mass spectrometry Analysis in Craft Beer Evaluation. MDPI.com. Retrieved from [Link]
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Odournet. (2019, November 5). Odour Threshold Value calculation in odorants. Odournet.com. Retrieved from [Link]
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PerfumersWorld. (n.d.). Ethyl 2-Methylbutyrate. PerfumersWorld.com. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-Ethylbutyrate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 2-ethylbutyrate (CAS No. 816-11-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document synthesizes regulatory standards with practical, field-proven insights to ensure that every step of the disposal process is deliberate, safe, and logical.
A critical preliminary note: Specific hazard data for this compound is not as extensively documented as for its common isomer, ethyl 2-methylbutyrate (CAS No. 7452-79-1). In the absence of comprehensive data, established safety principles mandate that we handle the substance based on the hazards of its chemical class—in this case, a flammable ester. Therefore, the procedures outlined below adopt a precautionary stance, treating this compound as an ignitable and potentially harmful substance.
Hazard Assessment: The Foundation of Safe Disposal
Understanding the inherent risks of a chemical is the first step in managing its lifecycle. The disposal protocol for this compound is directly derived from its physicochemical properties and regulatory classification.
Chemical Profile and Hazard Classification
As a flammable organic ester, this compound is classified as a hazardous waste primarily due to its ignitability.[1] Vapors can form explosive mixtures with air, and the liquid itself poses a fire risk if not handled correctly.[2][3][4][5]
| Property | Data & Classification | Rationale & Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 816-11-5 | The Good Scents Company[6] |
| Primary Hazard | Flammable Liquid (Class 3) | Based on the properties of analogous esters, which have flash points below 60°C (140°F).[1][2][7][8] |
| RCRA Code | D001 (Ignitable Waste) | This classification applies to liquids with a flash point below 60°C (140°F), mandating management as a federal hazardous waste.[1][9] |
| Reactivity Profile | Reacts with strong acids, bases, and oxidizing agents. | Esters can undergo exothermic reactions with strong oxidizing acids and generate heat with caustic solutions. Flammable hydrogen can be generated with alkali metals and hydrides.[5] |
| Potential Toxicity | May be harmful if swallowed or in contact with skin; harmful to aquatic life. | Based on data for analogous esters.[2][7] A precautionary approach is required. |
The Causality Behind Disposal Choices
The "why" behind each step is critical for building a culture of safety:
-
Why Segregate? Mixing this compound with incompatible materials like strong oxidizing acids can cause a vigorous, exothermic reaction, creating a fire or explosion hazard.[5][10]
-
Why Use Vented Caps? Although containers must be kept sealed, temperature fluctuations can cause vapor pressure to build. For prolonged storage, vented caps can prevent container rupture, while still preventing the release of significant vapor.
-
Why Prohibit Drain Disposal? As a flammable liquid immiscible with water and potentially harmful to aquatic life, drain disposal can introduce fire hazards into plumbing, damage wastewater treatment systems, and contaminate waterways.[1][7][11]
Pre-Disposal Protocol: Actions in the Laboratory
Proper disposal begins long before the waste container is full. It starts with a mindset of waste minimization and meticulous handling at the point of generation.
The Principle of Waste Minimization
Effective laboratory management is the first line of defense in reducing hazardous waste. This is not just an environmental goal but a regulatory mandate for many facilities.[12]
-
Source Reduction: Order only the quantity of this compound required for your immediate experimental needs.[13]
-
Inventory Management: Maintain a current chemical inventory to avoid purchasing duplicates and to track expiration dates.[13][14]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[13]
Personal Protective Equipment (PPE)
When handling this compound for use or disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.[15]
-
Work Area: All handling should occur in a well-ventilated area or inside a chemical fume hood.[16][17]
Step-by-Step Disposal Workflow
This section provides a direct, procedural guide for the collection and disposal of this compound waste. Adherence to this workflow ensures compliance and safety.
Diagram: Disposal Decision & Workflow
Caption: Logical workflow for the safe disposal of this compound.
Waste Collection Protocol
-
Container Selection:
-
Choose a container made of a material compatible with this compound, such as glass or high-density polyethylene (HDPE). The container must have a secure, screw-top cap.[18][19]
-
Ensure the container is in good condition, free from cracks or deterioration.[19]
-
The container must be clean and preferably was the original container of the chemical or a designated waste container.[1]
-
-
Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[18][19]
-
Clearly write the full chemical name, "this compound," and list any other constituents if it is a mixed waste stream. Do not use abbreviations.[1]
-
Indicate the approximate percentage of each component.
-
Include the date waste was first added to the container.[18]
-
-
Accumulation:
-
Transfer the waste into the labeled container inside a chemical fume hood to minimize inhalation exposure and prevent the accumulation of flammable vapors.[17]
-
Keep the waste container securely capped at all times, except when actively adding waste.[1][13][18] This is a critical EPA regulation.
-
Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[14][19]
-
Waste Segregation and Storage
All chemical waste must be segregated by hazard class to prevent dangerous reactions.[14][18]
Diagram: Waste Segregation Logic
Caption: Segregation of this compound from incompatible waste streams.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is at or near the point of generation.[12][13] The SAA must be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a spill tray or tub) to contain any potential leaks.[14][18]
-
Ignition Sources: Ensure the SAA is located away from all sources of ignition, such as heat, sparks, or open flames.[2][10][15]
Final Disposal
Once the waste container is full, do not let it accumulate.
-
Request Pickup: Contact your institution's EHS department or approved hazardous waste contractor to schedule a waste pickup.[13][18]
-
Transportation: Waste must be transported off-site by a licensed hazardous waste hauler, using a manifest system to track it from generation to final disposal.[9][12]
-
Disposal Method: The ultimate disposal method for flammable liquids like this compound is typically high-temperature incineration or fuel blending at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][16]
Emergency Procedures for Spills
Even with careful handling, spills can occur. Immediate and correct response is vital.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
If flammable vapors are present, eliminate all ignition sources.[7]
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite, dry sand, or commercial sorbents.[3][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[5]
-
Clean the spill area with soap and water.[2]
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if there is a significant fire risk.
-
Contact your institution's emergency response number or EHS department immediately.[20]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
By integrating these principles and procedures into your daily laboratory operations, you contribute to a robust safety culture, ensure regulatory compliance, and protect our environment.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-ethylbutyrate
This guide provides essential, immediate safety and logistical information for the handling of Methyl 2-ethylbutyrate in a laboratory setting. As professionals in research and development, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that every action taken is grounded in a deep understanding of the material's properties and associated risks.
A Note on Chemical Isomers: The safety data available for this compound (CAS No. 816-11-5) is limited. However, extensive data exists for its isomer, Ethyl 2-methylbutyrate (CAS No. 7452-79-1). Given their nearly identical chemical structures and properties as flammable esters, the comprehensive safety protocols for Ethyl 2-methylbutyrate serve as a reliable and conservative proxy. This guide is therefore based on the data for Ethyl 2-methylbutyrate to ensure a high margin of safety.
Hazard Assessment: Understanding the "Why"
This compound is a flammable liquid whose primary risks stem from its volatility and potential for irritation.[1][2] A thorough understanding of its properties is the foundation of a robust safety protocol. Vapors are heavier than air and can accumulate in low-lying areas, posing a risk of forming explosive mixtures with air at ambient temperatures.[1]
Table 1: Key Hazard Data for this compound (via proxy)
| Property | Data | Significance & Rationale |
| Physical State | Colorless, oily liquid with a fruity odor.[2][3] | The odor may be detectable, but should not be used as a reliable indicator of hazardous concentration. Olfactory fatigue can occur. |
| Flash Point | 26 °C / 78.8 °F[4] | High Fire Hazard. The low flash point means that flammable vapors can be produced at typical room temperatures, which can be ignited by a nearby spark, flame, or hot surface. |
| GHS Classification | Flammable Liquid, Category 3.[5] | This classification mandates specific storage and handling procedures under OSHA guidelines, including the use of flammables cabinets and control of ignition sources.[6][7] |
| Health Hazards | May cause skin, eye, and respiratory tract irritation.[1][2] | Direct contact must be avoided. This necessitates the use of specific eye, skin, and, under certain conditions, respiratory protection. |
| Reactivity | Reacts with strong oxidizing agents and strong bases.[3][4] | Must be stored away from incompatible materials to prevent violent reactions. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the scale and context of the operation. The fundamental principle is to establish a barrier between the researcher and the chemical hazard.
Table 2: Recommended PPE for Various Operational Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Lab Use (<1L, in a fume hood) | ANSI Z87.1-compliant safety glasses with side shields.[4] | Chemically resistant gloves (e.g., Butyl rubber, multi-layer PE/EVAL/PE).[8] | Standard flame-resistant lab coat. | Not required with proper engineering controls. |
| Large-Scale Transfers (>1L or outside fume hood) | Chemical splash goggles. Consider a face shield in addition to goggles.[1] | Chemically resistant gloves with extended cuffs. Double-gloving is recommended.[8] | Flame-resistant lab coat or chemical-resistant apron. | Required if vapors may exceed exposure limits. Use a NIOSH-approved respirator with organic vapor (Type A) cartridges.[8] |
| Emergency Spill | Chemical splash goggles and a full-face shield.[1] | Heavy-duty, chemically resistant gloves (e.g., Butyl rubber).[1] | Chemical-resistant suit or apron over a flame-resistant lab coat. | NIOSH-approved self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[4] |
Causality Behind PPE Choices
-
Eye Protection: The choice escalates from glasses to goggles and face shields to counter the increasing risk of splashes and high vapor concentrations during larger transfers or spills. Standard safety glasses are insufficient to protect from chemical splashes.[4]
-
Hand Protection: Not all gloves are created equal. Materials like latex offer poor protection against many organic solvents. Butyl rubber or specialized multi-layer gloves are recommended based on their high resistance to esters and longer breakthrough times.[8] It is critical to consult the glove manufacturer's compatibility data for specific breakthrough times.
-
Respiratory Protection: The need for respiratory protection is dictated by the concentration of airborne vapors. A chemical fume hood is the primary engineering control. When this control is absent, insufficient, or during a spill, respirators are necessary to prevent inhalation of irritant vapors.[8]
Operational Plan: Safe Handling & Storage Workflow
Safe handling is a proactive process that minimizes exposure and prevents accidents. The workflow should be designed to limit the time the chemical is outside of a sealed container and to control all potential ignition sources.
Caption: General workflow for safely handling this compound.
Procedural Steps for Safe Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure proper ventilation.[5][9] All electrical equipment used in the area must be explosion-proof.[1][4][10]
-
Ignition Source Control: Prohibit all open flames, hot surfaces, and sources of sparks in the handling area.[1][4][5] Use only non-sparking tools for opening and closing containers.[1][4]
-
Bonding and Grounding: For transfers between metal containers, especially for quantities greater than 5 gallons, ensure containers are electrically bonded and grounded to prevent the buildup of static electricity, which can ignite flammable vapors.[1][6]
-
Storage: Store containers in a designated, approved flammables safety cabinet.[11] The cabinet should be located in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4] Keep containers tightly closed when not in use.[1][5]
Contingency Plan: Spills and Disposal
An immediate and correct response to a spill is critical to prevent a fire and minimize exposure.
Caption: Emergency procedure for a this compound spill.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert all personnel in the vicinity. Evacuate the immediate area.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area, including unplugging nearby electrical equipment if safe to do so.[1][3]
-
Ventilate: Increase ventilation to the area, if possible without compromising containment.
-
Containment: Wearing appropriate emergency PPE, contain the spill by creating a dike around the liquid with a non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder.[3][8][10] Do not use combustible materials like sawdust.
-
Absorption: Cover and absorb the spilled material.[3]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste.[3][4]
-
Disposal: All contaminated materials, including gloves and absorbents, must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[10] Do not dispose of in standard trash or down the drain.[1][5][8]
References
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Aurochemicals. (2022). ETHYL-2-METHYL BUTYRATE, US Natural- SDS. Link
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Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Methyl 2-methylbutyrate. Link
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ChemicalBook. Ethyl 2-methylbutyrate | 7452-79-1. Link
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Carl ROTH. (2025). Safety Data Sheet: Ethyl 2-Methylbutyrate ≥99 %, for synthesis. Link
-
Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-methylbutyrate. Link
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Sigma-Aldrich. (2025). Safety Data Sheet. Link
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
